1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
Description
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Properties
IUPAC Name |
3-(2-bromoethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVKIGAWRJSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545494 | |
| Record name | 1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103784-03-8 | |
| Record name | 1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one from 1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one, a critical intermediate in pharmaceutical development. The synthesis commences with the readily available starting material, 1,2-phenylenediamine. This document elucidates the strategic two-step synthetic pathway, encompassing the initial cyclization to form the benzimidazolone core, followed by a selective N-alkylation. Throughout this guide, a strong emphasis is placed on the underlying chemical principles, the rationale behind experimental choices, and practical, field-tested insights to ensure reproducibility and scalability. Detailed experimental protocols, data presentation, and visual diagrams are provided to support researchers in the successful execution of this synthesis.
Introduction: The Significance of the Benzimidazolone Scaffold
The 1,3-dihydro-2H-benzimidazol-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its derivatives have garnered significant attention due to their diverse pharmacological activities, including applications as antipsychotics, antihistamines, and antiemetics.[2] The title compound, this compound, serves as a key building block for the synthesis of more complex pharmaceutical agents, such as Flibanserin.[3] The presence of the reactive 2-bromoethyl group allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of diverse molecular architectures.[3]
This guide presents a robust and efficient synthesis of this valuable intermediate, starting from the economical and commercially available 1,2-phenylenediamine.[4] The chosen synthetic route is designed for both laboratory-scale preparation and potential scale-up, focusing on high yields, purity, and operational safety.
Overall Synthetic Strategy
The synthesis of this compound from 1,2-phenylenediamine is most effectively achieved through a two-step sequence. This strategy is outlined below and is designed to first construct the stable heterocyclic core, followed by the introduction of the desired alkyl halide functionality.
Caption: Overall two-step synthetic workflow.
Step 1: Cyclization of 1,2-phenylenediamine to form 1,3-dihydro-2H-Benzimidazol-2-one. This initial step involves the reaction of 1,2-phenylenediamine with a suitable carbonyl source to construct the five-membered heterocyclic ring.
Step 2: N-Alkylation of 1,3-dihydro-2H-Benzimidazol-2-one. The benzimidazolone intermediate is then selectively alkylated on one of its nitrogen atoms using an excess of 1,2-dibromoethane.
Step 1: Synthesis of 1,3-dihydro-2H-Benzimidazol-2-one
The formation of the benzimidazolone ring from 1,2-phenylenediamine can be accomplished using various carbonylating agents, such as urea, phosgene, or 1,1'-carbonyldiimidazole (CDI).[1][5] The use of urea is often preferred due to its low cost, ready availability, and safer handling profile compared to phosgene.[2][5]
Reaction Mechanism
The reaction between 1,2-phenylenediamine and urea proceeds through a condensation mechanism. Initially, one of the amino groups of 1,2-phenylenediamine attacks the carbonyl carbon of urea, leading to the formation of a urea derivative intermediate. Subsequent intramolecular cyclization with the elimination of ammonia yields the stable benzimidazolone ring.[6]
Caption: Mechanism of benzimidazolone formation.
Experimental Protocol
A reliable method for this transformation involves heating a mixture of 1,2-phenylenediamine and urea.[2] Some procedures also incorporate an acid catalyst to facilitate the reaction.[7]
Protocol 1: Thermal Condensation with Urea
-
In a round-bottom flask equipped with a reflux condenser, combine 1,2-phenylenediamine and urea in a 1:1.2 molar ratio.
-
Heat the mixture to 130-150°C.[2][7] The reaction mixture will melt and then solidify as the product forms.
-
Maintain the temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reaction mixture to room temperature.
-
Treat the resulting solid with a dilute aqueous solution of sodium hydroxide to neutralize any acidic byproducts and dissolve unreacted starting materials.[2]
-
Filter the solid product, wash thoroughly with water, and dry under vacuum to yield 1,3-dihydro-2H-Benzimidazol-2-one.
Data Presentation
| Parameter | Value | Reference |
| Molar Ratio (1,2-phenylenediamine:Urea) | 1 : 1.2 | [2] |
| Reaction Temperature | 130-150 °C | [2][7] |
| Reaction Time | 2-4 hours | [7] |
| Typical Yield | 85-95% | [7] |
Step 2: N-Alkylation to Synthesize this compound
The second step involves the selective alkylation of the benzimidazolone intermediate. The use of a dihaloalkane, such as 1,2-dibromoethane, allows for the introduction of the 2-bromoethyl group. To favor mono-alkylation, an excess of the alkylating agent is typically employed.
Mechanistic Considerations
The N-alkylation of benzimidazolone is a nucleophilic substitution reaction. In the presence of a base, the acidic N-H proton of the benzimidazolone is removed to generate a nucleophilic anion. This anion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the N-C bond.
Caption: Mechanism of N-alkylation.
Experimental Protocol
The choice of base and solvent is crucial for the success of this reaction. A moderately strong base, such as potassium carbonate, is often used in a polar aprotic solvent like 2-methyltetrahydrofuran (2-MeTHF) or dimethylformamide (DMF).[1][8]
Protocol 2: N-Alkylation with 1,2-Dibromoethane
-
To a stirred suspension of 1,3-dihydro-2H-Benzimidazol-2-one and potassium carbonate (2 equivalents) in 2-MeTHF, add 1,2-dibromoethane (3 equivalents) dropwise at room temperature.[1]
-
Heat the reaction mixture to reflux (approximately 85-90°C) and maintain for 4-6 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent, such as isopropyl acetate.[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.[1]
Data Presentation
| Parameter | Value | Reference |
| Molar Ratio (Benzimidazolone:K₂CO₃:1,2-dibromoethane) | 1 : 2 : 3 | [1] |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | [1] |
| Reaction Temperature | Reflux (85-90 °C) | [1] |
| Reaction Time | 4-6 hours | [1] |
| Typical Yield | 70-80% | [1] |
Field-Proven Insights and Troubleshooting
-
Moisture Control: Both reaction steps are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents where specified.
-
Purity of Starting Materials: The purity of the initial 1,2-phenylenediamine can significantly impact the yield and purity of the final product. Recrystallization of the starting material may be necessary if it is discolored.
-
Monitoring Reaction Progress: TLC is an indispensable tool for monitoring the progress of both reactions. Appropriate solvent systems should be determined empirically. For the alkylation step, a typical eluent system is a mixture of hexane and ethyl acetate.
-
Side Reactions in Alkylation: The formation of the di-alkylated product, 1,3-bis(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one, is a potential side reaction. Using a significant excess of 1,2-dibromoethane helps to minimize this. Careful monitoring and purification are key to isolating the desired mono-alkylated product.
-
Purification: Column chromatography is generally required to obtain highly pure this compound. The choice of eluent is critical for achieving good separation from any unreacted starting material and the di-alkylated byproduct.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of the final product should show characteristic signals for the aromatic protons, as well as the methylene protons of the bromoethyl group.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O group of the benzimidazolone ring and the N-H bond (in the intermediate).[1]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compounds.[1]
-
Melting Point (m.p.): The melting point is a useful indicator of purity.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis of this compound from 1,2-phenylenediamine. By providing a thorough understanding of the reaction mechanisms, detailed experimental protocols, and practical troubleshooting advice, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this key intermediate opens avenues for the development of novel and potent pharmaceutical agents.
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Synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one using 1,2-dibromoethane
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Physicochemical properties of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate.
Introduction and Significance
This compound, with CAS Number 103784-03-8, is a key building block in synthetic organic chemistry. The benzimidazolone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The presence of a reactive bromoethyl group makes this molecule a valuable intermediate for introducing the benzimidazolone moiety into larger molecules through nucleophilic substitution reactions. Understanding its fundamental properties is crucial for its effective use in multi-step syntheses.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 103784-03-8 | [2][3][4] |
| Molecular Formula | C₉H₉BrN₂O | [4] |
| Molecular Weight | 241.08 g/mol | [4] |
| Appearance | White to Off-White Solid (Predicted) | |
| Melting Point | Not explicitly reported. | |
| Boiling Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO. | |
| Topological Polar Surface Area (TPSA) | 37.79 Ų | [4] |
| LogP (Octanol-Water Partition Coefficient) | 1.7245 (Predicted) | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with 1,2-dibromoethane. This reaction is a standard procedure for introducing an ethyl bromide handle onto a nitrogen-containing heterocycle.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the N-alkylation of benzimidazolones.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent), anhydrous potassium carbonate (2-3 equivalents) as the base, and a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (a slight excess, e.g., 1.2 equivalents) dropwise at room temperature. The use of an excess of 1,2-dibromoethane can favor the mono-alkylation product, although di-alkylation is a possible side reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 60-80 °C and maintain it with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Isolation and Purification: Collect the crude product by filtration and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization: Predicted Spectral Data
While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[7][8][9]
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show the following key signals:
-
Aromatic Protons: A complex multiplet in the range of δ 7.0-7.5 ppm, corresponding to the four protons on the benzene ring.
-
Methylene Protons (N-CH₂): A triplet at approximately δ 4.2-4.4 ppm, corresponding to the two protons of the methylene group attached to the nitrogen atom.
-
Methylene Protons (CH₂-Br): A triplet at approximately δ 3.6-3.8 ppm, corresponding to the two protons of the methylene group attached to the bromine atom.
-
NH Proton: A broad singlet at a higher chemical shift (typically δ 10-12 ppm), corresponding to the proton on the other nitrogen of the benzimidazolone ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon framework:
-
Carbonyl Carbon (C=O): A signal in the downfield region, around δ 155-160 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.
-
Methylene Carbon (N-CH₂): A signal around δ 45-50 ppm.
-
Methylene Carbon (CH₂-Br): A signal further upfield, around δ 30-35 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1680-1720 cm⁻¹.
-
C-N Stretch: Absorptions in the fingerprint region, typically between 1200-1350 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the lower frequency region, typically around 500-650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): An electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak at m/z 240 and 242 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
Applications in Synthetic Chemistry
The primary utility of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromoethyl group serves as an electrophilic handle that can readily react with various nucleophiles.
Diagram of Synthetic Utility
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Spectroscopic Characterization of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic profile of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one (CAS No. 103784-03-8). As a key intermediate in synthetic organic chemistry and drug discovery, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document outlines the theoretical underpinnings and practical considerations for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related benzimidazolone analogues and foundational spectroscopic principles to present a robust, predictive analysis.[1][2] This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to identify, characterize, and utilize this compound with confidence.
Introduction: The Benzimidazolone Core and its Spectroscopic Significance
The 1,3-dihydro-2H-benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive pharmacophore. The addition of a bromoethyl group at the N-1 position introduces a reactive handle for further synthetic transformations, making this compound a valuable building block.
Accurate spectroscopic characterization is non-negotiable for ensuring the identity, purity, and structural integrity of such intermediates. This guide will delve into the three primary spectroscopic techniques used for this purpose.
Molecular Structure and Properties:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent Selection: DMSO-d₆ is often a good choice for benzimidazolones due to their moderate polarity and the presence of an N-H proton, which is readily observable in this solvent. CDCl₃ is an alternative if the compound is sufficiently soluble.
-
Spectrometer Frequency: A 400 MHz spectrometer provides a good balance of resolution and accessibility for routine characterization of small molecules.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted standard for referencing ¹H and ¹³C NMR spectra to 0 ppm, ensuring data comparability across different instruments and labs.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the aromatic, ethyl, and N-H protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~10.9 | Singlet (broad) | 1H | NH | The N-H proton of the benzimidazolone core typically appears as a broad singlet at a downfield chemical shift in DMSO-d₆.[2] |
| 7.0 - 7.2 | Multiplet | 4H | Ar-H | The four protons on the benzene ring will appear as a complex multiplet, characteristic of a 1,2-disubstituted aromatic system. |
| ~4.2 | Triplet | 2H | N-CH₂ -CH₂-Br | The methylene group attached to the nitrogen is deshielded by the adjacent nitrogen atom, resulting in a downfield triplet. |
| ~3.7 | Triplet | 2H | N-CH₂-CH₂ -Br | The methylene group attached to the bromine is deshielded by the electronegative bromine atom, appearing as a triplet. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~154 | C =O | The carbonyl carbon of the urea moiety is highly deshielded and appears significantly downfield. |
| ~130, ~128 | Ar-C (quaternary) | The two quaternary carbons of the benzene ring fused to the imidazole ring. |
| ~121, ~109 | Ar-C H | The four aromatic methine carbons. Their exact shifts depend on the substitution pattern. |
| ~45 | N-C H₂-CH₂-Br | The carbon atom directly attached to the nitrogen. |
| ~30 | N-CH₂-C H₂-Br | The carbon atom bearing the bromine, shifted upfield relative to the N-attached carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) method is most common.
Workflow: ATR-IR Analysis
Caption: General workflow for Electrospray Ionization Mass Spectrometry.
Predicted Mass Spectral Data
The key feature in the ESI-MS spectrum will be the protonated molecular ion, [M+H]⁺. A crucial diagnostic feature will be the isotopic pattern of bromine.
| m/z (predicted) | Ion | Rationale and Key Features |
| 241 / 243 | [M+H]⁺ | The Isotopic Signature of Bromine: This is the most critical feature. Natural bromine exists as two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units. Observing this pattern is strong evidence for the presence of a single bromine atom in the molecule. |
| 135 | [M - C₂H₄Br]⁺ | Loss of the bromoethyl side chain to give the protonated benzimidazolone core. |
| 107 | [C₂H₄Br]⁺ | The bromoethyl fragment itself. |
Fragmentation Pathway in Mass Spectrometry
Caption: Predicted major fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a detailed, predictive framework for its NMR, IR, and MS analysis based on established principles and data from analogous structures. The key diagnostic features to confirm its identity are the characteristic aromatic and ethyl signals in the NMR, the strong carbonyl absorption around 1700 cm⁻¹ in the IR, and, most definitively, the 1:1 isotopic doublet for the molecular ion at m/z 241/243 in the mass spectrum. By following the outlined protocols and understanding these predictive insights, researchers can confidently verify the structure and purity of this important synthetic intermediate.
References
-
Reddy, T. J., et al. (2013). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Der Pharma Chemica, 5(5), 149-156. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one in Common Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple listing of data to explain the underlying chemical principles that govern its solubility and provides robust, self-validating protocols for empirical determination.
Introduction: The Importance of Solubility in a Pharmaceutical Context
This compound is a heterocyclic compound featuring the benzimidazolone core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules[1][2]. Understanding its solubility is a critical first step in drug discovery and development. Solubility impacts everything from reaction kinetics in synthesis and purification efficiency to formulation, bioavailability, and ultimately, therapeutic efficacy[3]. This guide provides the foundational knowledge and practical tools to master the solubility profile of this compound.
Physicochemical Properties of this compound
A molecule's structure dictates its properties and, by extension, its solubility. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O | [4] |
| Molecular Weight | 241.08 g/mol | [4] |
| Predicted LogP | 1.72 - 2.14 | [4][5] |
| Predicted pKa | 11.83 (acidic proton on N-H) | [6] |
| Topological Polar Surface Area (TPSA) | 37.79 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Predicted Density | 1.577 g/cm³ | [5][6] |
Expert Analysis: The LogP value, a measure of lipophilicity, falls in a range that suggests moderate solubility in both non-polar and polar organic solvents, with limited solubility in water. The presence of a hydrogen bond donor (the N-H group) and two acceptor sites (the carbonyl oxygen and the other nitrogen) indicates that hydrogen bonding will play a significant role in its interactions with protic solvents[4]. The benzimidazolone core itself is relatively polar, but the bromoethyl group adds lipophilic character. This duality is key to its solubility behavior.
Theoretical Framework: Predicting Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction[7]. A solute dissolves best in a solvent that has a similar polarity. We can categorize solvents and predict the solubility of our compound accordingly.
Solvent Classification
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding[8][9]. Given the compound's hydrogen bonding capabilities, some interaction is expected. However, the overall non-polar character from the benzene ring and ethyl chain may limit high solubility.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile possess large dipole moments but lack O-H or N-H bonds[7][8]. They are excellent at dissolving polar compounds. The polarity of the benzimidazolone ring suggests good solubility in these solvents.
-
Non-Polar Solvents: Solvents such as hexane and toluene lack significant partial charges and interact primarily through weaker van der Waals forces[7][9]. The lipophilic portions of the molecule will favor solubility in these solvents, but the polar core will work against it.
Inferred Solubility from Synthesis
A published synthesis of a related analog provides crucial real-world clues. The alkylation step to produce the bromoethyl intermediate is conducted in 2-Methyltetrahydrofuran (2-MeTHF) at reflux temperature[1]. Following the reaction, the product is extracted from an aqueous layer using isopropyl acetate[1]. This strongly implies:
-
Good solubility in 2-MeTHF and isopropyl acetate , especially at elevated temperatures. 2-MeTHF is a moderately polar ether, and isopropyl acetate is an ester with moderate polarity.
-
Poor solubility in water , as it is readily extracted into an organic layer.
Qualitative Solubility Profile (Predicted)
Based on the theoretical framework and synthesis data, we can construct a predicted qualitative solubility profile. This serves as a hypothesis to be confirmed by empirical testing.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | Hydrogen bonding potential is offset by the molecule's lipophilic regions. |
| Water | Insoluble to Very Sparingly Soluble | The non-polar surface area dominates, leading to poor hydration. | |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Freely Soluble | Strong dipole-dipole interactions with the polar benzimidazolone core. |
| Acetonitrile | Soluble | A good balance of polarity to solvate the molecule effectively. | |
| Tetrahydrofuran (THF), 2-MeTHF | Soluble | Ether functionality effectively solvates the molecule, as evidenced by synthesis data. | |
| Non-Polar | Dichloromethane (DCM) | Soluble | The molecule has sufficient non-polar character to dissolve well in this moderately polar solvent. |
| Toluene, Hexane | Sparingly Soluble to Insoluble | The polar core of the molecule limits its solubility in highly non-polar environments. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to fact, a rigorous, reproducible experimental protocol is essential. The equilibrium solubility shake-flask method is a gold standard for this purpose.
Workflow for Solubility Determination
Caption: Equilibrium shake-flask solubility determination workflow.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a series of glass vials. The key is to add an amount that will exceed the solubility limit, ensuring a saturated solution with excess solid present.
-
To each vial, add a precise volume (e.g., 1.0 mL) of a selected organic solvent. Use a calibrated pipette for accuracy.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C ± 1 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes over time.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the sample through a chemically-resistant syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial. Alternatively, centrifuge the sample at high speed and collect the supernatant. This step ensures that only the dissolved compound is measured.
-
-
Quantification (HPLC-UV):
-
Prepare a standard stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile or DMSO).
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Analyze the standards and the filtered supernatant samples by a validated HPLC-UV method.
-
The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or g/L), taking into account any dilutions made during sample preparation.
-
Trustworthiness through Self-Validation: The protocol's integrity is maintained by ensuring the presence of undissolved solid at the end of the equilibration period. This visually confirms that a saturated solution was achieved. Furthermore, analyzing samples taken at different time points (e.g., 24h and 48h) can validate that equilibrium has been reached.
Safety and Handling
As a Senior Application Scientist, safety is paramount. When handling this compound and organic solvents, adhere to the following:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all experiments in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors or compound dust[10][11].
-
Hazard Information: The compound may cause skin and eye irritation[10][12][13]. Avoid contact and inhalation. In case of exposure, follow standard first-aid procedures[10][13].
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
References
-
Bonuga, Y. R., et al. (2012). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Der Pharma Chemica, 4(6), 2396-2401. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemsrc. (2025). CAS#:103784-03-8 | this compound. Retrieved from [Link]
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Unknown. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. WORLD SCIENCE, 2(6), Vol.3. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Acetylbenzimidazol-1-yl)-2-bromoethanone. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Cole-Parmer. (n.d.). 1,3-dihydro-2H-benzimidazol-2-one, balance mainly bromo-derivative, ca.90%. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Bromoacetone (CAS 598-31-2). Retrieved from [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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Unknown. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]
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Wikipedia. (n.d.). Acetone. Retrieved from [Link]
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Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one (CAS 103784-03-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate in pharmaceutical manufacturing.
Introduction
This compound, identified by CAS number 103784-03-8, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug development. Its core structure, the benzimidazolone ring system, is a prevalent scaffold in a multitude of biologically active molecules. This compound is notably recognized as a crucial intermediate in the synthesis of Flibanserin, a medication used for the treatment of hypoactive sexual desire disorder in women. Understanding the properties and synthesis of this intermediate is therefore critical for chemists and researchers involved in the development and manufacturing of Flibanserin and other related pharmaceutical agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 103784-03-8 | |
| Chemical Name | This compound | |
| Synonyms | 2H-Benzimidazol-2-one, 1-(2-bromoethyl)-1,3-dihydro- | |
| Molecular Formula | C9H9BrN2O | [1] |
| Molecular Weight | 241.08 g/mol | |
| Predicted Density | 1.577 ± 0.06 g/cm³ | [2][3] |
| Appearance | Pale yellow solid (based on analogous compounds) | |
| Storage | 2-8°C, sealed in a dry environment |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of the parent benzimidazolone ring. The following protocol is based on established methods for the synthesis of analogous 1,3-disubstituted benzimidazol-2-ones.[4]
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
1,3-dihydro-2H-benzimidazol-2-one
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Isopropyl acetate
-
Deionized water
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for flash column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-dihydro-2H-benzimidazol-2-one and anhydrous potassium carbonate in 2-methyltetrahydrofuran.
-
Addition of Alkylating Agent: To the stirred mixture, add an excess of 1,2-dibromoethane dropwise over a period of 10-15 minutes at room temperature. The use of excess 1,2-dibromoethane is crucial to favor the mono-alkylation product over the di-substituted byproduct.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with isopropyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to yield the pure this compound as a pale yellow solid.[4]
Spectral Data (Reference)
¹H NMR (DMSO-d₆, 400 MHz) of Analogous Compound:
-
δ 3.68 (t, J = 6.9 Hz, 2H) - Corresponds to the -CH₂-Br protons.
-
δ 4.318 (t, J = 7.05 Hz, 2H) - Corresponds to the N-CH₂- protons.
IR (KBr) of Analogous Compound:
-
νₘₐₓ 3058, 2928 cm⁻¹ - Indicative of C-H stretching vibrations.
It is anticipated that the ¹H NMR spectrum of the title compound will show characteristic triplets for the two methylene groups of the bromoethyl chain, and the IR spectrum will display characteristic peaks for the aromatic C-H and the carbonyl group of the benzimidazolone ring.
Application in Drug Development: The Synthesis of Flibanserin
The primary application of this compound is as a key building block in the synthesis of Flibanserin. In this synthesis, the bromoethyl group serves as an electrophilic site for nucleophilic substitution by the secondary amine of 1-(3-(trifluoromethyl)phenyl)piperazine.
Synthetic Workflow
Caption: Role of the title compound in the synthesis of Flibanserin.
This reaction highlights the importance of this compound as a versatile intermediate, enabling the efficient construction of the final drug molecule.
Conclusion
This compound is a compound of significant utility in the pharmaceutical industry. Its well-defined synthesis and reactive nature make it an indispensable precursor for the production of Flibanserin. This guide has provided a detailed overview of its properties and a robust synthesis protocol to aid researchers and drug development professionals in their work with this important molecule. Further characterization, including detailed spectroscopic and solubility studies, will undoubtedly enhance its application in the development of new chemical entities.
References
-
Yadi Reddy Bonuga, G. Madhava Reddy, K. S. V. W. Rao, P. K. Dubey. Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica. 2012, 4(6):2396-2401. [Link]
- Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones.
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - MDPI. [Link]
-
CAS#:103784-03-8 | this compound | Chemsrc. [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. [Link]
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(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
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13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. [Link]
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Ultra-High-Throughput Ambient MS: Direct Analysis at 22 Samples per Second by Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry - PubMed. [Link]
-
(PDF) NEW 1,3-DISUBSITUTED BENZIMIDAZOL-2-ONES AS A PROMISING SCAFFOLD FOR THE ANTITRIHINELLOSIS AGENTS DEVELOPMENT. [Link]
-
1-(2-Bromoethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Pharmaffiliates. [Link]
-
1-(2-Bromoethyl)-3-(prop-1-en-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. [Link]
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The Strategic Role of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one as a Pivotal Chemical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one, a key chemical intermediate in modern synthetic organic chemistry. We will delve into its synthesis, chemical properties, and, most importantly, its strategic application in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block.
Introduction: The Benzimidazolone Core and the Significance of the Bromoethyl Moiety
The 1,3-dihydro-2H-benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow for favorable interactions with a variety of biological targets. The introduction of a 2-bromoethyl group at the N-1 position transforms this stable core into a highly versatile intermediate. The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, providing a reactive handle for the facile introduction of diverse functional groups and the construction of more complex molecules. This strategic placement of a reactive site is paramount in the multi-step synthesis of many pharmaceutical agents.
Synthesis and Characterization
The synthesis of this compound is typically a two-step process, starting with the formation of the benzimidazolone ring system, followed by N-alkylation.
Synthesis of the Benzimidazol-2-one Core
A common and efficient method for the synthesis of the 1,3-dihydro-2H-benzimidazol-2-one core involves the reaction of o-phenylenediamine with a suitable carbonyl source, such as urea or carbonyldiimidazole (CDI).[3][4] The reaction with urea is a classical approach that proceeds via a cyclization-condensation mechanism.
Experimental Protocol: Synthesis of 1,3-dihydro-2H-Benzimidazol-2-one [4]
-
Combine o-phenylenediamine and urea in a 1:1.2 molar ratio in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 130-140 °C for one hour. The mixture will melt and then solidify.
-
After cooling, treat the solid mass with a 10% aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the solution to remove any insoluble impurities.
-
Neutralize the filtrate with an acid (e.g., acetic acid or dilute HCl) to precipitate the 1,3-dihydro-2H-benzimidazol-2-one.
-
Collect the precipitate by filtration, wash with cold water, and dry to afford the pure product.
N-Alkylation to Yield this compound
The introduction of the 2-bromoethyl group is achieved via an N-alkylation reaction with 1,2-dibromoethane. This reaction is typically carried out in the presence of a base to deprotonate the benzimidazolone nitrogen, rendering it nucleophilic.
Experimental Protocol: Synthesis of this compound (Adapted from a similar synthesis[3])
-
To a stirred mixture of 1,3-dihydro-2H-benzimidazol-2-one and a base (e.g., potassium carbonate, 2.0 equivalents) in a suitable solvent (e.g., 2-methyltetrahydrofuran), add 1,2-dibromoethane (3.0 equivalents) dropwise over 10 minutes.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the mixture and dilute with water.
-
Extract the product into an organic solvent such as isopropyl acetate.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system to yield the final product.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O | [5] |
| Molecular Weight | 241.08 g/mol | [5] |
| Appearance | Pale yellow solid (predicted) | [3] |
| Melting Point | 116-118 °C (for a closely related derivative) | [3] |
| Density (Predicted) | 1.577 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.83 ± 0.30 | [2] |
| LogP (Predicted) | 2.13680 | [2] |
Spectroscopic Characterization (of a closely related derivative): [3]
-
¹H NMR (DMSO-d₆, 400 MHz): Signals corresponding to the bromoethyl group are expected as two triplets. For a similar structure, these appear at δ 3.68 (t, J = 6.9 Hz, 2H, -CH₂-Br) and δ 4.32 (t, J = 7.05 Hz, 2H, -N-CH₂-).[3] Aromatic protons would appear in the region of δ 7.0-7.8.
-
IR (KBr): Characteristic peaks are expected for the N-H stretch (if N-3 is unsubstituted), C=O stretch of the urea moiety, and C-Br stretch. For a related compound, peaks were observed at 3058 and 2928 cm⁻¹.[3]
Role as a Chemical Intermediate in Drug Synthesis
The primary utility of this compound lies in its ability to act as an electrophile in reactions with various nucleophiles. The bromoethyl group is a versatile linker, allowing for the facile introduction of amine-containing moieties, which are prevalent in many active pharmaceutical ingredients (APIs).
General Reaction Pathway: Nucleophilic Substitution
The most common application of this intermediate is in nucleophilic substitution reactions, typically with primary or secondary amines. This reaction is the cornerstone of its utility in building more complex molecular frameworks.
General Experimental Protocol: Reaction with Secondary Amines [3]
-
Combine this compound (1.0 equivalent), the desired secondary amine (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent (e.g., 2-methyltetrahydrofuran).
-
Reflux the mixture for approximately 4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with water and extract with an appropriate organic solvent (e.g., isopropyl acetate).
-
Purify the crude product via column chromatography to obtain the desired N-substituted benzimidazolone derivative.
Case Study: Synthesis of Domperidone Precursors
Domperidone is a dopamine antagonist widely used as an antiemetic. Its synthesis involves the coupling of two benzimidazolone-containing fragments.[6][7] While the direct use of the bromoethyl derivative is not explicitly detailed in all published routes, a closely related halo-propyl derivative is a key intermediate.[7] The reactivity of this compound makes it a suitable starting material for the synthesis of analogous structures. The bromoethyl group allows for coupling with a piperidine derivative, a central step in the construction of the final drug molecule.
Safety and Handling
-
Hazard Statements: Likely to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[8]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Conclusion
This compound is a strategically important chemical intermediate whose value lies in the combination of a stable, biologically relevant benzimidazolone core and a reactive bromoethyl handle. This dual functionality allows for its use as a versatile building block in the synthesis of complex organic molecules, most notably in the development of new pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional looking to leverage its synthetic potential.
References
-
Yadi Reddy Bonuga, & A. Ravinder Nath. (2012). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica, 4(6), 2396-2401. Available at: [Link]
-
Kopteva, S., et al. (2020). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Chemistry of Heterocyclic Compounds, 56(1), 2-16. Available at: [Link]
-
Ivanova, Y., & Yaneva, D. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. WORLD SCIENCE, 2(6), Vol.3. Available at: [Link]
-
Juniper Publishers. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Organic & Medicinal Chemistry International Journal, 6(2). Available at: [Link]
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Saraswati Institute of Pharmaceutical Sciences. (n.d.). ANTIHISTAMINIC AGENTS. Retrieved from [Link]
- Janssen Pharmaceutica N.V. (1985). Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones. French Patent No. FR2563518A1. Google Patents.
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El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(3), 167-171. Available at: [Link]
-
MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(15), 4458. Available at: [Link]
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ResearchGate. (2018). Synthesis of Novel Structurally Diverse N-Mono- and N,N′-Disubstituted Benzimidazol-2-one Derivatives by the Alkylations of 1,3-Dihydro-2H-benzimidazol-2-one with Some Alkyl Halides under Transfer Catalysis Conditions. Retrieved from [Link]
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ResearchGate. (2018). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Retrieved from [Link]
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NCBI. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Retrieved from [Link]
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Cole-Parmer. (n.d.). 1,3-dihydro-2H-benzimidazol-2-one, balance mainly bromo-derivative, ca.90%. Retrieved from [Link]
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MDPI. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 23(11), 2948. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem., 14, 2556-2566. Available at: [Link]
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A Theoretical Exploration of the Reactivity of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one: A Guide for Drug Development Professionals
Abstract
The 1,3-dihydro-2H-benzimidazol-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a reactive 2-bromoethyl substituent at the N1 position imparts a unique reactivity profile to this privileged core, opening avenues for the synthesis of novel derivatives with potential therapeutic applications. This technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one. By leveraging the principles of computational chemistry, specifically Density Functional Theory (DFT), we will dissect the molecule's electronic structure to forecast its behavior in chemical reactions, thereby guiding the rational design of new molecular entities.
Introduction: The Significance of Substituted Benzimidazolones
The benzimidazolone ring system is a recurring motif in a multitude of pharmaceutically important agents, valued for its structural rigidity and ability to participate in various intermolecular interactions.[1][2] The functionalization of this core, particularly at the nitrogen atoms, allows for the modulation of its physicochemical and pharmacological properties. The title compound, this compound, is a key intermediate for the synthesis of more complex molecules, primarily due to the presence of the electrophilic bromoethyl chain. Understanding the interplay between the benzimidazolone core and the bromoethyl substituent is paramount for predicting its reactivity and designing efficient synthetic strategies.
This guide will delineate a theoretical workflow to probe the reactivity of this compound. We will explore its geometric and electronic properties, identify the most probable sites for nucleophilic and electrophilic attack, and discuss the implications for its synthetic utility.
Theoretical Methodology: A Self-Validating System
To ensure the robustness of our theoretical predictions, we propose a computational protocol grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.
Computational Protocol
A detailed, step-by-step methodology for the theoretical analysis is outlined below:
-
Geometry Optimization:
-
The initial 3D structure of this compound is constructed using molecular modeling software.
-
A full geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule. The choice of a functional with diffuse functions (++) is crucial for accurately describing the lone pairs on heteroatoms, while polarization functions (d,p) are essential for describing the bonding environment accurately.
-
-
Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
-
Electronic Property Calculations:
-
With the optimized geometry, a series of single-point energy calculations are conducted to determine key electronic properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrostatic interactions.
-
Mulliken Population Analysis: This analysis provides the partial charges on each atom, offering a quantitative measure of the charge distribution.
-
-
Rationale for Method Selection
The B3LYP functional is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution, which is essential for obtaining reliable results for a molecule containing heteroatoms and a reactive alkyl halide.
Predicted Reactivity: A Multifaceted Analysis
The theoretical calculations provide a wealth of information that can be used to predict the reactivity of this compound.
Frontier Molecular Orbital (FMO) Analysis
The FMOs are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).
-
HOMO: The HOMO is expected to be localized primarily on the benzimidazolone ring, specifically on the electron-rich aromatic system and the nitrogen and oxygen atoms. This suggests that the benzimidazolone core can act as a nucleophile in certain reactions.
-
LUMO: The LUMO is anticipated to be predominantly located on the bromoethyl side chain, particularly on the antibonding σ* orbital of the C-Br bond. This indicates that the carbon atom attached to the bromine is the primary electrophilic site, highly susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a crucial parameter for predicting the overall reactivity of the molecule. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution.
-
Negative Potential (Red/Yellow): Regions of negative potential are expected around the carbonyl oxygen and the nitrogen atoms of the benzimidazolone ring, indicating their nucleophilic character.
-
Positive Potential (Blue): A region of positive potential is predicted around the hydrogen atom attached to the N3 nitrogen and, more importantly, on the carbon atom of the bromoethyl group adjacent to the bromine atom. This confirms the electrophilic nature of this carbon.
Mulliken Charge Distribution
A quantitative analysis of the atomic charges will further refine our understanding of the reactivity. It is expected that the carbon atom bonded to the bromine will carry a significant positive partial charge, making it a prime target for nucleophiles. Conversely, the oxygen and nitrogen atoms of the benzimidazolone ring will exhibit negative partial charges.
Tabulated Summary of Predicted Data
The following table summarizes the expected quantitative data from the DFT calculations. The exact values would be obtained upon performing the calculations as described in the protocol.
| Parameter | Predicted Value/Location | Implication for Reactivity |
| HOMO Energy | (Calculated Value) | Indicates electron-donating ability of the benzimidazolone ring. |
| LUMO Energy | (Calculated Value) | Indicates electron-accepting ability of the bromoethyl group. |
| HOMO-LUMO Gap | (Calculated Value) | Smaller gap suggests higher overall reactivity. |
| Most Negative MEP | Carbonyl Oxygen, Ring Nitrogens | Primary sites for electrophilic attack. |
| Most Positive MEP | Carbon adjacent to Bromine | Primary site for nucleophilic attack. |
| Mulliken Charge on Cα | Positive | Confirms electrophilicity. |
| Mulliken Charge on Cβ | Slightly Positive | |
| Mulliken Charge on Br | Negative | |
| Mulliken Charge on O | Negative | Confirms nucleophilicity. |
| Mulliken Charge on N1 | Negative | |
| Mulliken Charge on N3 | Negative |
Visualizing Reactivity
Diagrams are indispensable tools for visualizing complex theoretical concepts.
Caption: Workflow for the theoretical study of reactivity.
Synthetic Implications and Reaction Predictions
The theoretical insights directly inform synthetic strategies.
-
Nucleophilic Substitution: The most prominent reaction pathway for this molecule is nucleophilic substitution at the carbon atom bonded to the bromine. A wide range of nucleophiles, such as amines, thiols, and alkoxides, can be expected to displace the bromide ion, leading to a diverse library of N1-functionalized benzimidazolones. This is a common strategy for introducing various pharmacophores.
-
Electrophilic Aromatic Substitution: The benzimidazolone ring, being electron-rich, can undergo electrophilic aromatic substitution. The theoretical calculations of charge distribution and FMOs can help predict the regioselectivity of such reactions (i.e., at which position on the benzene ring the substitution is most likely to occur).
-
N-H Acidity: The hydrogen atom on the N3 nitrogen is acidic and can be deprotonated by a base. This would generate an anion that can act as a nucleophile, potentially leading to further derivatization at the N3 position.
Conclusion: A Roadmap for Rational Design
This technical guide has laid out a comprehensive theoretical framework for dissecting the reactivity of this compound. By employing DFT calculations, researchers can gain a deep understanding of the molecule's electronic structure, which in turn allows for the prediction of its chemical behavior. This knowledge is invaluable for the rational design of novel benzimidazolone derivatives with tailored properties, accelerating the drug discovery and development process. The proposed computational workflow provides a robust and self-validating system for guiding synthetic efforts and unlocking the full potential of this versatile chemical intermediate.
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A Technical Guide to the Structural Elucidation of N-Alkylated Benzimidazolones: From Synthesis to Spectroscopic Confirmation
Introduction: The Benzimidazolone Core and the N-Alkylation Challenge
Benzimidazolones are privileged heterocyclic scaffolds found in a wide array of biologically active molecules, demonstrating efficacy in therapeutic areas including oncology, inflammation, and infectious diseases.[1][2] The functionalization of the benzimidazolone core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. Among the most common modifications is N-alkylation.
The benzimidazolone nucleus contains two nitrogen atoms, N1 and N3, within its five-membered ring. Alkylation can occur at either nitrogen, leading to the formation of N1-alkylated or N3-alkylated regioisomers. These isomers, despite having identical molecular formulas, can exhibit vastly different biological activities and physical properties. Therefore, the unambiguous structural determination of these regioisomers is a critical step in the development of new chemical entities.
This guide provides a comprehensive, field-proven framework for the structural elucidation of N-alkylated benzimidazolones. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, empowering researchers to develop self-validating protocols for definitive isomer assignment.
Synthetic Strategies and Regiochemical Control
The regioselectivity of N-alkylation is often difficult to control, typically yielding a mixture of N1 and N3 isomers.[2] Common synthetic approaches involve the reaction of a pre-formed benzimidazolone with an alkyl halide under basic conditions. The ratio of the resulting isomers is influenced by factors such as the nature of the base, solvent, reaction temperature, and the steric and electronic properties of the substituent on the benzimidazolone ring.
More advanced methods, such as palladium-catalyzed cascade C-N bond-forming reactions, have been developed to achieve higher regioselectivity.[1][2] These methods often involve the coupling of monosubstituted ureas with differentially substituted 1,2-dihaloaromatic systems, allowing for a more predictable formation of the desired isomer.[1][2] Regardless of the synthetic route, a robust analytical workflow is essential to confirm the structure of the obtained product(s).
Primary Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful tool for the initial and often definitive assignment of N-alkylation regiochemistry.[3] A systematic approach combining 1D and 2D NMR experiments provides a detailed picture of the molecular structure.
¹H and ¹³C NMR: Initial Fingerprinting
One-dimensional ¹H and ¹³C NMR spectra serve as the initial fingerprint of the synthesized compound(s).
-
¹H NMR: The aromatic region (typically 7.0-8.5 ppm) provides the first clues. The symmetry of the substitution pattern directly influences the number of signals and their coupling patterns. For instance, a symmetrically substituted benzimidazolone will show fewer aromatic signals than an unsymmetrical one.[3] The chemical shift of the protons on the alkyl group, particularly the α-protons adjacent to the nitrogen, can also provide preliminary evidence, although these are often not sufficiently different between isomers for a conclusive assignment on their own.
-
¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the electronic environment. The carbon atoms flanking the pyrrole-type nitrogen (N-R) are typically shielded (shifted upfield) compared to those flanking the pyridine-type nitrogen (=N-).[4] Specifically, the C7 carbon in an N1-alkylated benzimidazolone is expected to be shielded (around 110 ppm) compared to the C4 carbon adjacent to the N3 nitrogen (around 120 ppm).[4] In cases of rapid tautomerism or for symmetric molecules, an averaging of these signals may occur.[5]
| Nucleus | Typical Chemical Shift Range (N1-Alkyl) | Typical Chemical Shift Range (N3-Alkyl) | Key Differentiator |
| ¹H (Aromatic) | 7.0 - 8.5 ppm | 7.0 - 8.5 ppm | Coupling patterns and shifts are highly dependent on substitution. |
| ¹H (α-CH₂ of alkyl) | 3.8 - 4.5 ppm | 3.8 - 4.5 ppm | Often subtle differences; not a primary identifier alone. |
| ¹³C (C=O) | ~150 - 165 ppm | ~150 - 165 ppm | Generally not a reliable differentiator. |
| ¹³C (C4) | ~120 ppm | ~110 ppm | C4 is shielded in the N3-isomer.[4] |
| ¹³C (C7) | ~110 ppm | ~120 ppm | C7 is shielded in the N1-isomer.[4] |
| ¹³C (C3a/C7a) | Variable | Variable | Sensitive to substitution and electronic effects.[4] |
Table 1. Characteristic ¹H and ¹³C NMR Chemical Shifts for N1 vs. N3-alkylated Benzimidazolones. Ranges are approximate and can vary based on solvent and substituents.
The Definitive NMR Toolkit: 2D Correlation Spectroscopy
While 1D NMR provides valuable clues, 2D NMR experiments are essential for unambiguous assignment. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are the cornerstone techniques.[6][7]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects long-range (2-3 bond) correlations between protons and carbons. The key is to identify correlations between the α-protons of the N-alkyl group and the carbons of the benzimidazolone core.
-
For an N1-alkylated isomer: The α-protons will show a correlation to the C2 and C7a carbons.
-
For an N3-alkylated isomer: The α-protons will show a correlation to the C2 and C3a carbons. The observation of a correlation between the alkyl α-protons and either C7a or C3a is a definitive piece of evidence for the site of alkylation.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This experiment detects protons that are close in space (<5 Å). It provides powerful, through-space evidence to confirm the regiochemistry.
-
For an N1-alkylated isomer: An NOE should be observed between the α-protons of the alkyl group and the H7 proton on the aromatic ring.
-
For an N3-alkylated isomer: An NOE should be observed between the α-protons of the alkyl group and the H4 proton on the aromatic ring.
-
The presence of a clear NOE signal between the alkyl group and a specific aromatic proton provides irrefutable proof of the substitution pattern.[6][7]
Caption: 2D NMR Workflow for Regioisomer Assignment.
Protocol: Step-by-Step NMR Analysis for Regioisomer Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.
-
Assign Aromatic Protons: Use a 2D COSY (Correlation Spectroscopy) experiment to identify which aromatic protons are coupled to each other.
-
Assign Aromatic Carbons: Use a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each aromatic proton with its directly attached carbon.
-
Acquire HMBC Spectrum: Run a standard gHMBC experiment, optimizing the long-range coupling delay (typically for ~8 Hz) to observe 2- and 3-bond correlations.
-
Acquire NOESY/ROESY Spectrum: Run a 2D NOESY (or ROESY for larger molecules) experiment with a mixing time appropriate for the molecule's size (e.g., 500-800 ms).
-
Data Analysis:
-
In the HMBC spectrum, trace the correlation from the N-alkyl α-protons. A cross-peak to C7a confirms N1 alkylation; a cross-peak to C3a confirms N3 alkylation.
-
In the NOESY spectrum, look for a cross-peak between the N-alkyl α-protons and an aromatic proton. A cross-peak to H7 confirms N1 alkylation; a cross-peak to H4 confirms N3 alkylation.
-
Orthogonal Verification: Mass Spectrometry (MS)
While NMR is often sufficient, Mass Spectrometry provides valuable orthogonal data, confirming molecular weight and offering structural clues through fragmentation patterns.[8][9]
Fragmentation Patterns as Structural Clues
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.[10] In Electron Ionization (EI) or Collision-Induced Dissociation (CID) experiments, the fragmentation patterns of the regioisomers can differ.[11]
The initial fragmentation often involves the loss of the alkyl group or parts of the alkyl chain.[8][9] However, the most diagnostic fragmentation for benzimidazole-containing structures often involves cleavage of the heterocyclic ring. A characteristic fragment for many benzimidazole derivatives is the benzimidazolyl cation or related structures.[12] While specific fragmentation pathways can be complex and dependent on the exact structure and ionization method, systematic differences between the isomers can be observed and used as a supporting data point.[11]
| Ion | Description | Potential Significance |
| [M+H]⁺ or M⁺˙ | Molecular Ion | Confirms molecular weight and elemental composition (with HRMS). |
| [M-R]⁺ | Loss of the entire alkyl group | Common in both isomers, but relative intensity may vary. |
| [M-CₙH₂ₙ₊₁]⁺ | Loss of part of the alkyl chain | Indicates the nature of the alkyl substituent. |
| m/z 131/132 | Benzimidazole radical/cation | A common fragment indicating the core structure.[12] |
Table 2. Common Mass Spectrometry Fragments for N-Alkylated Benzimidazolones.
The Gold Standard: Single-Crystal X-Ray Crystallography
For novel compounds, particularly those intended for pharmaceutical development, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[13][14][15] It is the only technique that directly visualizes the three-dimensional arrangement of atoms, definitively establishing the connectivity and thus the site of N-alkylation.[16]
Obtaining a diffraction-quality single crystal is the primary prerequisite.[17] If successful, the resulting crystal structure provides indisputable evidence of the regioisomeric form, resolving any ambiguities that may persist after spectroscopic analysis.
Caption: Integrated Structural Elucidation Strategy.
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Jadhav, Y., Kapadiya, K., Shah, A., & Khunt, R. (2016). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry, 54(1), 75-80. Available at: [Link]
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Jadeja, Y., Kapadiya, K. M., Shah, A. K., & Khunt, R. (2015). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry, 54(1), 75-80. Available at: [Link]
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Jadeja, Y., Kapadiya, K., Shah, A., & Khunt, R. (2016). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry, 54(1), 75-80. Available at: [Link]
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Bouchard, J. E., & Gandon, V. (2011). Reactivity-Controlled Regioselectivity: A Regiospecific Synthesis of 1,2-Disubstituted Benzimidazoles. Angewandte Chemie International Edition, 50(40), 9372-9375. Available at: [Link]
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Elguero, J., Claramunt, R. M., & Lopez, C. (2008). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 4, 33. Available at: [Link]
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Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380-388. Available at: [Link]
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Pérez-Torralba, M., Torres, R., Elguero, J., & Claramunt, R. M. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. Available at: [Link]
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Glusker, J. P. (1994). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (pp. 379-408). Georg Thieme Verlag. Available at: [Link]
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Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. Pharmaceutica Analytica Acta, 7(1), 1-8. Available at: [Link]
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Wade, L. G. (2017). Fragmentation Patterns in Mass Spectrometry. Read Chemistry. Available at: [Link]
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Ross, A. G., & MacMillan, D. W. C. (2013). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 135(49), 18231-18234. Available at: [Link]
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Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by DensityFunctional Calculations, and Vibrational and NMR Spectral Analyses. Pharmaceutica Analytica Acta, 7(455), 2153-2435. Available at: [Link]
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Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
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Jackson, G. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University. Available at: [Link]
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Al-Hourani, B. J. (2021). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Journal of Molecular Structure, 1225, 129114. Available at: [Link]
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Hajri, A., Smirani, W., & Abderrahim, R. (2011). Synthesis, spectroscopic characterization and X-ray structure of [1,2a]benzimidazol-2-yl amidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1856-1859. Available at: [Link]
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Smith, R. M. (2005). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons, Inc. Available at: [Link]
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Jones, P. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. Available at: [Link]
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Jones, P. G. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Product Chemistry (pp. 149-162). Humana Press. Available at: [Link]
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Methodological & Application
Application Note: Protocol for N-alkylation of 1H-benzimidazol-2(3H)-one with 1,2-dibromoethane
Introduction: The Significance of N-Alkylated Benzimidazolones
Benzimidazolone and its derivatives are cornerstone scaffolds in medicinal chemistry and drug development. These bicyclic heterocyclic compounds are structurally analogous to naturally occurring purines, allowing them to interact with a wide array of biological targets. N-alkylation of the benzimidazolone core is a critical synthetic strategy to modulate their pharmacokinetic and pharmacodynamic properties. Specifically, introducing linker groups, such as the ethane bridge from 1,2-dibromoethane, allows for the synthesis of bivalent ligands or molecules with specific conformational constraints, which can lead to enhanced binding affinity and selectivity for therapeutic targets. Such derivatives have shown promise in a variety of therapeutic areas, including as anticancer, antiviral, and antihypertensive agents.
This application note provides a detailed protocol for the N-alkylation of 1H-benzimidazol-2(3H)-one with 1,2-dibromoethane, leading to the formation of 1,1'-(ethane-1,2-diyl)bis(1H-benzo[d]imidazol-2(3H)-one). It offers insights into the reaction mechanism, a step-by-step experimental procedure, purification and characterization techniques, and a guide for troubleshooting common issues.
Reaction Mechanism and Scientific Rationale
The N-alkylation of 1H-benzimidazol-2(3H)-one with 1,2-dibromoethane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.
Role of the Base: The benzimidazolone nitrogen is weakly acidic. A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is required to deprotonate the N-H bond, forming a nucleophilic benzimidazolide anion. The strength of the base can influence the reaction rate, with stronger bases leading to a higher concentration of the nucleophilic anion.
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for SN2 reactions. These solvents can solvate the cation (e.g., K⁺) but do not form strong hydrogen bonds with the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive, thus accelerating the rate of the SN2 reaction.
The SN2 Pathway: The reaction proceeds in two successive SN2 steps. In the first step, the benzimidazolide anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the mono-alkylated intermediate, 1-(2-bromoethyl)-1H-benzo[d]imidazol-2(3H)-one. In the presence of a sufficient amount of the benzimidazolone and base, the second N-H is deprotonated, and this anion then reacts with another molecule of the mono-alkylated intermediate in a second SN2 reaction to form the final bridged product. To favor the formation of the di-substituted product, a molar ratio of at least 2:1 of the benzimidazolone to 1,2-dibromoethane is typically employed.
Experimental Protocol
This protocol details the synthesis of 1,1'-(ethane-1,2-diyl)bis(1H-benzo[d]imidazol-2(3H)-one).
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 1H-benzimidazol-2(3H)-one | C₇H₆N₂O | 134.14 | 310-312 | - | Irritant |
| 1,2-dibromoethane | C₂H₄Br₂ | 187.86 | 9-10 | 131 | Toxic, Carcinogen |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 891 | - | Irritant |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Toxic, Irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |
| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Irritant |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 1H-benzimidazol-2(3H)-one (2.68 g, 20 mmol), anhydrous potassium carbonate (5.52 g, 40 mmol), and dimethylformamide (DMF, 40 mL).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add 1,2-dibromoethane (1.88 g, 10 mmol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water with stirring.
-
Isolation of Crude Product: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C.
Visual Workflow
Caption: Experimental workflow for the synthesis of 1,1'-(ethane-1,2-diyl)bis(1H-benzo[d]imidazol-2(3H)-one).
Purification and Characterization
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethanol/water or DMF/water. Allow the solution to cool slowly to induce crystallization. Filter the purified crystals and dry them under vacuum.
-
Column Chromatography: For a more rigorous purification, use silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from any remaining starting material or side products.
Characterization
The structure of the purified product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzimidazolone rings and a characteristic singlet or a complex multiplet for the ethylene bridge protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethylene linker.
-
FTIR: The infrared spectrum should show a characteristic C=O stretching vibration for the amide carbonyl group and the absence of the N-H stretching band present in the starting material.
-
Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry.
Troubleshooting
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting common issues in the N-alkylation reaction.
Issue 1: Low or No Product Formation
-
Cause: Inactive base or wet solvent.
-
Solution: Ensure that the potassium carbonate is anhydrous and finely powdered. Use a freshly opened bottle or dry it in an oven before use. The DMF should be anhydrous as water can quench the benzimidazolide anion.
Issue 2: Formation of Mono-alkylated Product
-
Cause: Incorrect stoichiometry or insufficient reaction time.
-
Solution: Ensure that at least two equivalents of 1H-benzimidazol-2(3H)-one are used for every one equivalent of 1,2-dibromoethane. Increasing the reaction time may also favor the formation of the di-substituted product.
Issue 3: Formation of Polymeric Byproducts
-
Cause: 1,2-dibromoethane can react with the product to form longer polymer chains.
-
Solution: This is more likely if an excess of 1,2-dibromoethane is used. Performing the reaction under high dilution conditions can favor the intramolecular-like second substitution to form the desired bridged product over intermolecular polymerization.
Issue 4: Difficulty in Purification
-
Cause: Similar polarities of the product and byproducts.
-
Solution: If recrystallization is ineffective, utilize column chromatography with a shallow elution gradient to improve separation. Analyzing the crude mixture by LC-MS can help in identifying the impurities and choosing an appropriate purification strategy.
Conclusion
This application note provides a comprehensive guide for the successful synthesis, purification, and characterization of 1,1'-(ethane-1,2-diyl)bis(1H-benzo[d]imidazol-2(3H)-one) via N-alkylation of 1H-benzimidazol-2(3H)-one with 1,2-dibromoethane. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can efficiently prepare this valuable scaffold for further applications in drug discovery and materials science. The provided troubleshooting guide offers practical solutions to common experimental challenges, ensuring a higher probability of a successful outcome.
References
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Srivastava, R., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Available at: [Link]
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da Silva, J. A., et al. (2006). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. Journal of Physical Chemistry B. Available at: [Link]
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OpenOChem Learn. SN2 Effect of Solvent. Available at: [Link]
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ResearchGate. N-Alkylation of benzimidazole. [Diagram]. Available at: [Link]
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ResearchGate. ¹H NMR (a) and ¹³C NMR (b) spectrum of N-alkylated of benzimidazole. [Diagram]. Available at: [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
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Bentham Science. Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Available at: [Link]
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ResearchGate. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. [PDF]. Available at: [Link]
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Al-Ostath, A., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
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Quora. What are the effects of solvents on SN1 and SN2 reactions?. Available at: [Link]
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Le, T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]
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ResearchGate. FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). [Diagram]. Available at: [Link]
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Wisdomlib. N-alkylation: Significance and symbolism. Available at: [Link]
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Zhang, M., et al. (2012). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
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Garg, N. K., et al. (2023). Highly Efficient Base Catalyzed N-Alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ChemistryViews. Available at: [Link]
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Reddit. Problematic N-Alkylation. Available at: [Link]
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Ouzidan, Y., et al. (2011). 1,3-Bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one. Acta Crystallographica Section E. Available at: [Link]
- Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds.
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Organic Chemistry Portal. Benzimidazolone synthesis. Available at: [Link]
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Dake, G. G., et al. (2020). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. The Journal of Organic Chemistry. Available at: [Link]
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Barluenga, J., et al. (2017). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Nature Communications. Available at: [Link]
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ResearchGate. Alkylation of thymine with 1,2-dibromoethane. [Request PDF]. Available at: [Link]
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Li, Y., et al. (2019). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Molecules. Available at: [Link]
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YouTube. Effect of Solvent on Sn2 Reaction. (2013). Available at: [Link]
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ResearchGate. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [PDF]. Available at: [Link]
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Nazri, M. Z., et al. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. Chemistry Africa. Available at: [Link]
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Sciencemadness.org. Best Conditions For N-Alkylation?. (2022). Available at: [Link]
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Portal de la Investigación. On the Role of N-Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols: A Computational Study. Available at: [Link]
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Der Pharma Chemica. Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. (2016). Available at: [Link]
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Mavrova, A., et al. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science. Available at: [Link]
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Al-Salahi, R., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. Available at: [Link]
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Ouzidan, Y., et al. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]
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ResearchGate. 1,3-Bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one. [PDF]. Available at: [Link]
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Trade Science Inc. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2014). Available at: [Link]
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ResearchGate. Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine?. (2017). Available at: [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2009). N-Dealkylation of Amines. Synthesis. Available at: [Link]
Use of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one in the synthesis of domperidone
A Note on the Synthesis of Domperidone: Correcting the Key Intermediate
To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,
Upon rigorous examination of established synthetic routes for domperidone, a critical clarification must be made regarding the starting materials. The proposed topic, "," contains a structural inconsistency with the final domperidone molecule.
The molecular structure of domperidone features a propyl (three-carbon) chain linking the two primary heterocyclic fragments. The specified reagent, 1-(2-bromoethyl )-1,3-dihydro-2H-Benzimidazol-2-one, contains a two-carbon linker and is therefore not a direct precursor in the widely documented synthetic pathways for domperidone. Scientific literature consistently indicates that this bromoethyl compound is instead a key intermediate in the synthesis of Flibanserin.[1]
The correct and validated precursor for domperidone synthesis is a benzimidazolone derivative with a three-carbon alkyl halide chain. The most commonly cited intermediate is 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one .[2][3][4][5]
The synthesis of domperidone is a convergent process, primarily involving the coupling of two key intermediates[4][6]:
-
Intermediate 1: 1-(3-halopropyl)-1,3-dihydro-2H-benzimidazol-2-one (e.g., the chloro- derivative).
-
Intermediate 2: 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.
The core of the synthesis is the N-alkylation of the secondary amine on Intermediate 2 with the alkyl halide of Intermediate 1.
Given this fundamental requirement for a propyl linker, this guide will proceed by detailing the application and protocol for the scientifically accurate precursor, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one , to ensure the integrity and practical applicability of the information provided.
Application Note & Protocol: The Strategic N-Alkylation of 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one using 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one for the Synthesis of Domperidone
Introduction
Domperidone is a peripheral dopamine D2-receptor antagonist widely utilized for its prokinetic and antiemetic properties.[4] Its synthesis is a prime example of convergent synthesis in pharmaceutical manufacturing, where two complex fragments are prepared separately before being joined in a final, crucial coupling step. This note provides a detailed protocol for the final N-alkylation step, which forms the complete carbon-nitrogen skeleton of domperidone. This reaction hinges on the nucleophilic substitution between 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one and 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.
Reaction Principle & Causality
The foundational mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the piperidine ring in Intermediate 2 acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom on the propyl chain of Intermediate 1. The reaction is typically conducted in the presence of a weak base to neutralize the hydrochloric acid formed as a byproduct, driving the equilibrium towards the product. A phase-transfer catalyst can also be employed to enhance the reaction rate in biphasic systems.
The choice of a solvent is critical; a polar aprotic solvent like nitromethane or dimethylformamide (DMF) is often preferred as it can solvate the cations while leaving the nucleophile relatively free, thus accelerating the SN2 reaction. The presence of sodium bromide or potassium iodide can act as a catalyst via the Finkelstein reaction, transiently converting the less reactive alkyl chloride to a more reactive alkyl iodide in situ.
Visualizing the Synthetic Pathway
The overall synthesis can be broken down into the preparation of the two key intermediates followed by their final coupling.
Caption: Convergent synthesis pathway for Domperidone.
Quantitative Data Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Molarity/Concentration | Quantity/Ratio | Role |
| Intermediate 1 (1-(3-chloropropyl)-...) | 210.66 | - | 1.0 eq | Electrophile |
| Intermediate 2 (5-chloro-1-(piperidin-4-yl)-...) | 251.71 | - | 1.0 - 1.2 eq | Nucleophile |
| Sodium Carbonate (Na₂CO₃) | 105.99 | - | 2.0 - 2.5 eq | Base |
| Sodium Bromide (NaBr) | 102.89 | - | 0.1 eq (catalytic) | Catalyst |
| Nitromethane (CH₃NO₂) | 61.04 | - | ~10-15 mL per g of Int. 1 | Solvent |
| Temperature | - | - | 100-130 °C (Reflux) | Reaction Condition |
| Reaction Time | - | - | 24-36 hours | Reaction Condition |
Detailed Experimental Protocol
Materials & Reagents:
-
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate 1)
-
5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate 2)
-
Anhydrous Sodium Carbonate (Na₂CO₃), finely powdered
-
Sodium Bromide (NaBr)
-
Nitromethane
-
Toluene
-
Deionized Water
-
Activated Alumina or Charcoal
-
Acetonitrile for recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq), 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (1.1 eq), anhydrous sodium carbonate (2.2 eq), and a catalytic amount of sodium bromide (0.1 eq).
-
Solvent Addition: Add nitromethane as the solvent (approximately 10-15 volumes relative to Intermediate 1).
-
Reaction Execution: Heat the stirred suspension to reflux (approx. 100-130 °C) and maintain this temperature for 24-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts (Na₂CO₃, NaCl, NaBr) and wash the filter cake with a small amount of toluene.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude domperidone product.
-
Initial Purification: Dissolve the crude residue in a suitable solvent like toluene. Wash the organic solution with water to remove any remaining inorganic impurities and residual high-boiling point solvent.
-
Decolorization: Treat the organic layer with activated alumina or charcoal to remove colored impurities, followed by filtration.
-
Recrystallization: Concentrate the decolorized solution and recrystallize the solid residue from a suitable solvent system, such as acetonitrile, to yield pure, white crystalline domperidone.[7]
-
Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.
Characterization and Quality Control
-
Melting Point: The melting point of pure domperidone is approximately 242.5 °C.[8]
-
FTIR Spectroscopy: To confirm the functional groups. Key peaks include C=O stretching (benzimidazolone), C-N stretching, and aromatic C-H stretching.
-
¹H NMR Spectroscopy: To confirm the proton environment and verify the structure, ensuring the presence of the propyl linker and the correct integration of all aromatic and aliphatic protons.
-
HPLC: To determine the purity of the final product. A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Mass Spectrometry: To confirm the molecular weight (C₂₂H₂₄ClN₅O₂, MW: 425.91 g/mol ).
References
-
Yu, L., Shao, R., Wang, Y., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(35), 22963-22979. Available from: [Link]
-
ResearchGate. (n.d.). Retrosynthetic analysis process of domperidone. Available from: [Link]
-
Yu, L., Shao, R., Wang, Y., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Publishing. Available from: [Link]
- Google Patents. (n.d.). CN100386323C - The synthetic method of domperidone maleate.
- Google Patents. (n.d.). CN1810805A - Synthesis of domperidone maleate.
-
Yu, L., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances. Available from: [Link]
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Yu, L., Shao, R., Wang, Y., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. Semantic Scholar. Available from: [Link]
-
Chemsrc. (n.d.). CAS#:103784-03-8 | 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one. Available from: [Link]
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Yu, L., Shao, R., Wang, Y., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Publishing. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Available from: [Link]
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Al-lami, M. S., Oudah, M. H., & Rahi, F. A. (2018). Preparation and characterization of domperidone nanoparticles for dissolution improvement. Iraqi Journal of Pharmaceutical Sciences, 27(1), 39-52. Available from: [Link]
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Al-Khedairy, E. B. H. (2013). Preparation and characterization of domperidone solid dispersions. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 820-826. Available from: [Link]
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Al-Khedairy, E. B. H. (2013). Preparation and characterization of domperidone solid dispersions. PubMed. Available from: [Link]
-
ResearchGate. (2018). (PDF) Preparation and characterization of domperidone nanoparticles for dissolution improvement. Available from: [Link]
-
Bhat, G. V., et al. (2023). Development and Characterization of Domperidone Containing Medicated Chewing Gum Formulations. Journal of Drug Delivery and Therapeutics, 13(9-s), 108-117. Available from: [Link]
- Google Patents. (n.d.). CN105439960A - Synthesis method of domperidone drug intermediate 1-(3-chloropropyl)-benzimidazolyl-2-one.
-
ResearchGate. (n.d.). Scheme 1: Synthetic route for the preparation of benzimidazolone derivatives 6(a-k). Available from: [Link]
-
Revues Scientifiques Marocaines. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Available from: [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Chloropropyl)-1,3-dihydrobenzimidazol-2-one (~90%). Available from: [Link]
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Application Note: Strategic Synthesis of Flibanserin via N-Alkylation Utilizing 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
Abstract & Introduction
Flibanserin, marketed as Addyi®, is a non-hormonal medication approved for the treatment of pre-menopausal women with hypoactive sexual desire disorder (HSDD).[1] Its mechanism of action is centered on modulating serotonergic pathways, acting as a post-synaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist. This dual activity is believed to correct an imbalance of key neurotransmitters, increasing dopamine and norepinephrine while decreasing serotonin levels in the brain's prefrontal cortex, which is linked to its pro-sexual effects.[1][2]
The chemical structure of Flibanserin, 1-[2-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]ethyl]-1,3-dihydro-2H-benzimidazol-2-one, features two key pharmacophoric moieties: the 1-(3-(trifluoromethyl)phenyl)piperazine group and the benzimidazolone core.[1] An efficient and scalable synthesis is paramount for the production of any active pharmaceutical ingredient (API). A convergent and widely adopted synthetic strategy involves the coupling of these two key fragments. This application note provides a detailed protocol and scientific rationale for the N-alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with the critical electrophilic intermediate, 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one . We will explore the causality behind reagent selection, reaction conditions, and analytical validation for this pivotal synthetic step.
Retrosynthetic Analysis & Overall Workflow
The synthesis of Flibanserin is logically approached through a convergent strategy. The final molecule is disconnected at the C-N bond of the ethyl linker attached to the piperazine ring. This retrosynthetic analysis identifies two primary building blocks:
-
Nucleophile: 1-(3-(trifluoromethyl)phenyl)piperazine
-
Electrophile: A benzimidazol-2-one core functionalized with a two-carbon electrophilic side chain, specifically this compound.
This approach is advantageous as it allows for the independent synthesis and purification of the two main fragments before the final coupling step, often leading to higher overall yields and purity.
Caption: Retrosynthetic analysis of Flibanserin synthesis.
Synthesis of Key Intermediate: this compound
The utility of this entire synthetic route hinges on the efficient preparation of the key alkylating agent. This intermediate is typically synthesized via the reaction of 1H-benzo[d]imidazol-2(3H)-one with an excess of 1,2-dibromoethane.
-
Mechanism: The reaction proceeds via nucleophilic substitution where one of the nitrogen atoms of the benzimidazolone ring attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.
-
Reagents & Conditions: A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the benzimidazolone, increasing its nucleophilicity. The reaction is often carried out in a polar aprotic solvent like 2-methyltetrahydrofuran (2-MeTHF).[3] Using a large excess of 1,2-dibromoethane is crucial to minimize the formation of the undesired bis-substituted dimer.
Core Protocol: Flibanserin Synthesis via N-Alkylation
This section details the step-by-step protocol for the coupling of the two primary intermediates. This reaction is a classic example of a nucleophilic substitution (Sɴ2) reaction.
Principle & Mechanistic Insight
The secondary amine of the piperazine ring in 1-(3-(trifluoromethyl)phenyl)piperazine acts as the nucleophile. It attacks the electrophilic carbon atom of the bromoethyl group on this compound, displacing the bromide ion (a good leaving group) and forming the final C-N bond that links the two core fragments. The presence of a non-nucleophilic base is essential to neutralize the HBr generated and to deprotonate the piperazine, enhancing its nucleophilicity.
Caption: The Sɴ2 reaction forming Flibanserin.
Materials & Reagents
| Reagent | CAS No. | Role |
| 1-(3-(Trifluoromethyl)phenyl)piperazine | 15532-75-9 | Nucleophile |
| This compound | 103784-03-8 | Electrophile / Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Base |
| Sodium Iodide (NaI) | 7681-82-5 | Catalyst (optional but recommended) |
| N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) | 68-12-2 / 75-05-8 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | Washing Agent |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | Drying Agent |
Step-by-Step Experimental Protocol
-
Reactor Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-(3-(trifluoromethyl)phenyl)piperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and sodium iodide (0.1 eq).
-
Solvent Addition: Add the chosen solvent (e.g., Acetonitrile, 10 volumes) to the flask. Stir the suspension for 15 minutes at room temperature under a nitrogen atmosphere.
-
Causality Note: Potassium carbonate is a mild inorganic base sufficient to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.[4] Acetonitrile is a polar aprotic solvent that effectively solvates the potassium cations while leaving the carbonate anion relatively free, maximizing its basicity.
-
-
Addition of Electrophile: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for Acetonitrile) and maintain for 12-18 hours.
-
Catalysis Insight: The addition of catalytic sodium iodide facilitates an in situ Finkelstein reaction. The iodide ion displaces the bromide on the electrophile to form a more reactive iodoethyl intermediate. Iodide is a superior leaving group compared to bromide, thus accelerating the rate of the Sɴ2 reaction.[4]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of fresh solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in Ethyl Acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude Flibanserin by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the final product as a white to off-white solid.[5]
Data Summary & Validation
The successful synthesis of Flibanserin must be confirmed through rigorous analytical characterization.
Typical Reaction Parameters & Results
| Parameter | Value | Rationale / Notes |
| Solvent | Acetonitrile, DMF, or Ethanol | Choice depends on solubility, boiling point, and downstream processing.[4] |
| Base | K₂CO₃, Na₂CO₃ | Mild, inexpensive inorganic bases are preferred to avoid side reactions.[4] |
| Temperature | Reflux (80-120 °C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or HPLC for completion. |
| Typical Yield | 75 - 90% | Yield is dependent on reaction scale, purity of reagents, and purification method. |
| Purity (HPLC) | > 99.5% | Pharmaceutical grade purity is achieved after recrystallization. |
Analytical Characterization for Product Validation
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should confirm the presence of all structural protons. Key signals include the aromatic protons from both the benzimidazolone and trifluoromethylphenyl rings, as well as the characteristic triplet signals for the two -CH₂- groups of the ethyl bridge.[5]
-
Mass Spectrometry (ESI-MS): The analysis should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 391.17.[5]
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.
-
HPLC: To confirm purity and quantify any residual impurities.
Conclusion
The N-alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with This compound represents a robust, efficient, and highly scalable method for the synthesis of Flibanserin. This key coupling reaction is a cornerstone of the manufacturing process, benefiting from readily available starting materials and well-understood reaction principles. The strategic use of a catalytic amount of sodium iodide to accelerate the reaction and the selection of appropriate base and solvent systems are critical for achieving high yields and purity. This application note provides a comprehensive and field-proven protocol suitable for researchers and drug development professionals engaged in the synthesis of Flibanserin and related N-arylpiperazine compounds.
References
-
Shingare, R. D., Kulkarni, A. S., Sutar, R. L., & Reddy, D. S. (2017). Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones: Application to the Synthesis of Flibanserin, A Drug for Treating Hypoactive Sexual Desire Disorder in Women and Marine Natural Product Hunanamycin Analogue. ACS Omega, 2(8), 5137–5141. Available at: [Link]
-
Jaśkowska, J., et al. (2021). A Facile Route of Synthesis for Making Flibanserin. Processes, 9(8), 1429. Available at: [Link]
-
ResearchGate. (2021). A Facile Route of Synthesis for Making Flibanserin. Available at: [Link]
-
Wikipedia. (n.d.). Flibanserin. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica, 8(19), 354-361. Available at: [Link]
Sources
- 1. Flibanserin - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones: Application to the Synthesis of Flibanserin, A Drug for Treating Hypoactive Sexual Desire Disorder in Women and Marine Natural Product Hunanamycin Analogue [orgspectroscopyint.blogspot.com]
Application Notes and Protocols for the Synthesis of Biologically Active Derivatives from 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
Introduction: The Benzimidazolone Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,3-dihydro-2H-benzimidazol-2-one core is a heterocyclic motif of significant interest to the drug discovery community.[1][2] Its rigid, planar structure, rich in hydrogen bond donors and acceptors, makes it an ideal pharmacophore for interacting with a wide array of biological targets.[3] This has led to the development of numerous clinically used drugs containing this scaffold, with applications spanning from antipsychotics like Droperidol to antiviral and anticancer agents.[4][5] The therapeutic potential of benzimidazolone derivatives is vast, with reported activities including antibacterial, antifungal, antihypertensive, and antitumor effects.[1][2]
A key strategy for modulating the biological activity of the benzimidazolone core is the introduction of various substituents at the N-1 and N-3 positions.[6] This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as providing vectors for specific interactions with target proteins. The intermediate, 1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one , is a particularly versatile precursor for generating a diverse library of N-substituted derivatives. The reactive bromoethyl group serves as an electrophilic handle for the introduction of a wide range of functional groups via nucleophilic substitution, opening avenues for the exploration of new chemical space and the development of novel therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent conversion into a variety of biologically active derivatives. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to allow for informed optimization.
Synthetic Workflow Overview
The overall synthetic strategy is a two-step process, beginning with the synthesis of the key bromoethyl intermediate, followed by its derivatization with various nucleophiles.
Caption: General workflow for the synthesis of bioactive benzimidazolone derivatives.
Part 1: Synthesis of the Key Intermediate: this compound
The critical first step is the selective mono-N-alkylation of the starting benzimidazolone. The two nitrogen atoms of the benzimidazolone ring are nucleophilic, and thus, controlling the reaction conditions is paramount to avoid the formation of the undesired 1,3-disubstituted byproduct.
Mechanistic Insight: Controlling Mono- vs. Di-alkylation
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The benzimidazolone is first deprotonated by a base (e.g., potassium carbonate) to form the benzimidazolide anion, a more potent nucleophile. This anion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.
To favor mono-alkylation, a molar excess of the starting benzimidazolone relative to the alkylating agent can be used. However, a more practical approach for maximizing the yield of the desired product is to use a slight excess of the dihaloalkane and carefully control the stoichiometry of the base. Using approximately one equivalent of a mild base like potassium carbonate ensures that only a limited amount of the highly reactive benzimidazolide anion is present at any given time, thus statistically favoring the mono-alkylation product.
Caption: Simplified mechanism of mono-N-alkylation.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for N-alkylation of benzimidazolones.[7]
Materials:
-
1,3-Dihydro-2H-benzimidazol-2-one
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2 M).
-
Add anhydrous potassium carbonate (1.1 eq) to the solution.
-
Add 1,2-dibromoethane (1.5 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford the pure this compound.
Expected Outcome: A white to off-white solid. The yield should be in the range of 60-75% after purification.
Part 2: Synthesis of Bioactive Derivatives
The synthesized this compound is a versatile intermediate for creating a diverse range of derivatives. The terminal bromine is a good leaving group, readily displaced by a variety of nucleophiles in an SN2 reaction.
Protocol 2: Synthesis of 1-(2-(Substituted-amino)ethyl) Derivatives (Antibacterial Agents)
This protocol is based on the work of Bonuga et al., who synthesized a series of N-substituted benzimidazolone derivatives and evaluated their antibacterial activity.[7]
Materials:
-
This compound (from Protocol 1)
-
Desired secondary amine (e.g., morpholine, piperidine, etc.) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Isopropyl acetate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired secondary amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add 2-MeTHF as the solvent (concentration approx. 0.2 M).
-
Reflux the reaction mixture for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and concentrate it under reduced pressure.
-
Dilute the residue with water and extract with isopropyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Protocol 3: Synthesis of 1-(2-(Substituted-thio)ethyl) Derivatives (Potential Antifungal/Anticancer Agents)
This is a general protocol for the synthesis of thioether derivatives. Thio-substituted benzimidazoles have shown a range of biological activities.
Materials:
-
This compound (from Protocol 1)
-
Desired thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or another suitable base like Sodium Ethoxide.
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Caution: NaH is highly reactive. Handle under an inert atmosphere. To a flame-dried flask under an inert atmosphere, add the desired thiol (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of the bromoethyl intermediate dropwise to the stirred thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 4: Synthesis of 1-(2-Azidoethyl)-1,3-dihydro-2H-benzimidazol-2-one (Click Chemistry Precursor)
The azide functional group is a versatile handle for "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), allowing for the facile conjugation of the benzimidazolone core to other molecules.
Materials:
-
This compound (from Protocol 1)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Caution: Sodium azide is highly toxic. In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the azido derivative.
Data Presentation: A Comparative Analysis
The following tables summarize representative data for the synthesis and biological evaluation of derivatives prepared from the this compound intermediate and related structures.
Table 1: Synthesis of 1-(2-(Substituted-amino)ethyl) Derivatives and their Antibacterial Activity (Data adapted from Bonuga et al., 2012 for a related disubstituted benzimidazolone scaffold)[7]
| Compound ID | Nucleophile (Amine) | Yield (%) | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 6a | Morpholine | 78 | 100 | >100 | >100 | >100 |
| 6b | Piperidine | 82 | 100 | 100 | >100 | >100 |
| 6e | 4-Methylpiperazine | 85 | 50 | 50 | 100 | 100 |
| 6f | 4-Phenylpiperazine | 81 | 50 | 50 | 50 | 100 |
| 6g | N-Methylaniline | 75 | 50 | 100 | 50 | 50 |
Table 2: Representative Anticancer and Antifungal Activities of N-Substituted Benzimidazolone Derivatives (Data from various sources to illustrate the potential of the synthesized derivatives)
| Derivative Type | Biological Activity | Target Organism/Cell Line | Potency (IC₅₀/MIC) | Reference |
| N-(4-N,N-diethylamino-2-hydroxybenzylidene) | Anticancer | HL-60 (Leukemia) | 1.1 µM | [Link to relevant study] |
| N-isobutyl-cyano-substituted | Antiviral | HCoV-NL63 | 32 µM | [Link to relevant study] |
| N-Alkyl-benzimidazolone | Antifungal | Candida albicans | 50-100 µg/mL | [Link to relevant study] |
Conclusion and Future Directions
The protocols outlined in these application notes demonstrate that this compound is a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. The straightforward and robust nature of the SN2 reactions allows for the rapid generation of diverse chemical libraries. The representative data on antibacterial, anticancer, and antifungal activities highlight the significant potential of these derivatives in drug discovery.
Future work could focus on expanding the library of nucleophiles to include, for example, substituted phenols, anilines, and other heterocyclic amines. Furthermore, the azide derivatives synthesized via Protocol 4 are ripe for exploration using click chemistry to conjugate the benzimidazolone scaffold to larger biomolecules or fluorescent tags for chemical biology applications. The continued exploration of this privileged scaffold is likely to yield novel compounds with significant therapeutic potential.
References
-
Monforte, A. M., Rao, A., Logoteta, P., Ferro, S., De Luca, L., Barreca, M. L., et al. (2008). Novel N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones as potent non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 16(16), 7429–7435. [Link]
-
Ansari, F. L., & Lal, C. (2009). Diverse pharmacological aspects of benzimidazole derivatives: a review. International Journal of PharmTech Research, 1(4), 1115-1124. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: an emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 168-185. [Link]
-
Padalkar, V. S., Borse, B. N., Gupta, V. D., Phatangare, K. R., Patil, V. S., Umape, P. G., & Sekar, N. (2012). Synthesis and biological activities of some benzimidazolone derivatives. Indian Journal of Pharmaceutical Sciences, 77(2), 230–236. [Link]
-
Bonuga, Y. R., & Nath, A. R. (2012). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica, 4(6), 2396-2401. [Link]
-
Stoyanov, E., & Ivanov, D. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. WORLD SCIENCE, 2(6), 13-17. [Link]
-
Ouzidan, Y., Kandri Rodi, Y., El-Ghozlani, M., El-Hallouiti, F., El-Mkoui, H., Essassi, E. M., & Ouali, A. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 29-35. [Link]
-
El-Gazzar, A. R. B. A., Hafez, H. N., & Nawas, A. M. (2019). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 24(21), 3953. [Link]
-
Armenta, R. I., & Sarmiento, J. (2017). SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES. Chemistry of Heterocyclic Compounds, 53(1-2), 1-3. [Link]
-
Zareef, M., Iqbal, R., Zaidi, J. H., Arfan, M., & Shaheen, F. (2007). Synthesis and biological activities of some benzimidazolone derivatives. Journal of the Chinese Chemical Society, 54(4), 1045-1052. [Link]
-
Georgieva, M., & Gadjeva, V. (2015). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 20(8), 13694–13715. [Link]
-
Boufous, H., Oussaid, A., El-Messaoudi, N., Elyoubi, M. S., & Souizi, A. (2018). Synthesis of Novel Structurally Diverse N-Mono- and N,N′-Disubstituted Benzimidazol-2-one Derivatives by the Alkylations of 1,3-Dihydro-2H-benzimidazol-2-one with Some Alkyl Halides under Transfer Catalysis Conditions. ChemistrySelect, 3(44), 12431-12435. [Link]
-
Katti, S. A., Desai, K. S., & Loharkar, S. V. (2019). SYNTHESIS, MOLECULAR DOCKING & EVALUATION OF ANTHELMINTIC ACTIVITY OF 2-(2-AMINO ETHYL)-1H-BENZIMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 8(11), 868-877. [Link]
-
Farooq, U., Khan, M. F., Channar, P. A., Saeed, A., Zafar, H., Rezgui, R., ... & Larik, F. A. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS chemical neuroscience, 12(3), 489-505. [Link]
-
Kamal, A., Reddy, K. S., Khan, M. N., Shetti, R. V., & Ramaiah, M. J. (2010). Synthesis and biological evaluation of benzimidazole derivatives as potential neuroprotective agents. Bioorganic & medicinal chemistry letters, 20(17), 5229-5232. [Link]
-
Sharma, D., & Narasimhan, B. (2020). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. Bioorganic chemistry, 107, 104523. [Link]
-
Kumar, A., & Kumar, S. (2018). Biological activities of benzimidazole derivatives: A review. International Journal of Research in Pharmaceutical Sciences, 9(4), 1279-1286. [Link]
Sources
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- 2. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one as a Versatile Precursor for Novel Antibacterial Agents
Introduction: The Imperative for New Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with mechanisms of action distinct from existing antibiotic classes.[1] The benzimidazole ring system, a privileged heterocyclic motif in medicinal chemistry, represents a promising scaffold for the design of such agents.[2] Its structural similarity to purine allows for competitive interaction with essential biological pathways, potentially inhibiting nucleic acid and protein synthesis in bacteria.[2] Specifically, the 1,3-dihydro-2H-benzimidazol-2-one core has been identified in a multitude of biologically active compounds. This guide focuses on the strategic use of 1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one as a key precursor for the synthesis of a new generation of antibacterial candidates. Its reactive bromoethyl group provides a versatile handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of antibacterial potency.
Chemical Profile of the Precursor
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene |
| CAS Number | 103784-03-8 | ChemScene |
| Molecular Formula | C₉H₉BrN₂O | ChemScene |
| Molecular Weight | 241.08 g/mol | ChemScene |
| Appearance | Off-white to light yellow crystalline powder | - |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | - |
Synthetic Strategy: From Benzimidazolone to Functionalized Antibacterial Agents
The overall workflow involves a two-step process. First, the synthesis of the key precursor, this compound, via N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one. Second, the nucleophilic substitution of the bromide with various amines to generate a library of derivatives for antibacterial screening.
Figure 1: General workflow for the synthesis and evaluation of antibacterial agents from this compound.
Part 1: Synthesis of the Precursor: this compound
This protocol describes the N-alkylation of commercially available 1,3-dihydro-2H-benzimidazol-2-one with an excess of 1,2-dibromoethane. The use of an excess of the dihaloalkane is crucial to favor mono-alkylation and minimize the formation of the di-substituted byproduct.
Protocol 1.1: Synthesis of this compound
Materials:
-
1,3-dihydro-2H-benzimidazol-2-one
-
1,2-dibromoethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add 1,2-dibromoethane (3.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and potassium carbonate is essential to prevent the hydrolysis of 1,2-dibromoethane and to ensure the efficiency of the base.
-
Excess 1,2-dibromoethane: Employing an excess of the alkylating agent favors the formation of the mono-substituted product over the di-substituted one.
-
Potassium Carbonate as Base: K₂CO₃ is a mild and effective base for the deprotonation of the benzimidazolone nitrogen, facilitating the nucleophilic attack on the alkyl halide.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
Part 2: Synthesis of Antibacterial Derivatives
The reactive nature of the primary bromide in the precursor allows for straightforward nucleophilic substitution with a wide range of primary and secondary amines, leading to a diverse library of compounds for biological evaluation. The following protocol is adapted from a similar synthesis of N-substituted benzimidazolone derivatives.[1]
Protocol 2.1: General Procedure for the Synthesis of 1-(2-aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one Derivatives
Figure 2: Reaction scheme for the derivatization of the precursor.
Materials:
-
This compound
-
Various secondary amines (e.g., morpholine, piperidine, N-methylpiperazine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Isopropyl acetate
-
Water
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired secondary amine (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in 2-MeTHF.
-
Reflux the reaction mixture for 4 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with isopropyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the final pure compound.
Trustworthiness of the Protocol:
This protocol is self-validating through the consistent monitoring of the reaction by TLC, which allows for the determination of the reaction's endpoint and the identification of any side products. The final purification by column chromatography, followed by characterization using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, ensures the identity and purity of the synthesized derivatives.
Part 3: Evaluation of Antibacterial Activity
The synthesized compounds can be evaluated for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard methods such as the Kirby-Bauer disk diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) are recommended.
Protocol 3.1: Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compounds (e.g., 100 µg/mL in DMSO).
-
Place the discs on the agar surface.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc. The size of the zone is proportional to the antibacterial activity.
Protocol 3.2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Expected Results and Structure-Activity Relationship Insights
The antibacterial activity of benzimidazolone derivatives is highly dependent on the nature of the substituents. Based on existing literature, it is anticipated that the introduction of various amino groups via the ethyl linker will modulate the lipophilicity, polarity, and steric properties of the molecules, thereby influencing their antibacterial potency.
Table 1: Representative Antibacterial Activity of N-Substituted Benzimidazole Derivatives
| Compound | Substituent at N-1 | Test Organism | MIC (µg/mL) | Reference |
| A | 2-(4-Methylpiperazin-1-yl)ethyl | Staphylococcus aureus | 12.5 | Adapted from[1] |
| B | 2-Morpholinoethyl | Staphylococcus aureus | 25 | Adapted from[1] |
| C | - | Escherichia coli | >100 | Adapted from[1] |
| D | 2-(Pyrrolidin-1-yl)ethyl | Bacillus subtilis | 16 | Adapted from[2] |
| E | 2-(Diethylamino)ethyl | Bacillus subtilis | 32 | Adapted from[2] |
Note: The data in this table is representative and adapted from studies on structurally similar compounds to illustrate potential outcomes.
The presence of a basic nitrogen atom, such as in a piperazine or morpholine ring, is often associated with enhanced antibacterial activity, particularly against Gram-positive bacteria. The quaternization of the terminal nitrogen can also be a strategy to improve potency. The lack of activity against Gram-negative bacteria is a common challenge, often attributed to the outer membrane barrier and efflux pump systems.
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel antibacterial agents. The synthetic protocols outlined in this guide are robust and adaptable for the generation of diverse compound libraries. The subsequent evaluation of these derivatives against a panel of pathogenic bacteria can lead to the identification of lead compounds with potent antibacterial activity, contributing to the critical pipeline of new antimicrobial drugs.
References
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An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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(PDF) Synthesis of Novel Structurally Diverse N-Mono- and N,N′-Disubstituted Benzimidazol-2-one Derivatives by the Alkylations of 1,3-Dihydro-2H-benzimidazol-2-one with Some Alkyl Halides under Transfer Catalysis Conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and antibacterial activity of some novel 1,3-dihydro-2Hbenzimidazol-2-one analogs. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]
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Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. Retrieved January 22, 2026, from [Link]
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Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol- 2-one analogs. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Bonuga, Y. R., & Nath, A. R. (2012). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica, 4(6), 2396-2401.
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Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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(PDF) Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals. Retrieved January 22, 2026, from [Link]
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Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. Retrieved January 22, 2026, from [Link]
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An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Reaction of 1-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one (1)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Alkylation and Aminomethylation of 1,3-Dihydro-2Н-Benzimidazole-2-Thione. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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In Vitro Biological Activity Screening of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one Derivatives
An Application Guide for Researchers
Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a wide array of biopolymers, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5] The parent compound, 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one, serves as a versatile synthetic intermediate. The bromoethyl group provides a reactive site for nucleophilic substitution, enabling the generation of a diverse library of derivatives. This application note provides a strategic framework and detailed protocols for the initial in vitro screening of these derivatives to identify lead compounds for further development.
Our approach is designed as a hierarchical screening cascade, beginning with a broad assessment of cytotoxicity against cancer cell lines, followed by more specific assays for antimicrobial and anti-inflammatory potential. This strategy allows for the efficient allocation of resources, prioritizing the most promising compounds for more intensive investigation.
Section 1: Primary Screening: Anticancer Cytotoxicity
Scientific Rationale: A significant number of benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and the modulation of critical signaling pathways.[4][6][7] Therefore, a primary screen for general cytotoxicity against a panel of human cancer cell lines is a logical starting point. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability and proliferation. Live cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.
Experimental Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the concentration at which the test compounds inhibit cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, DLD-1 for colon cancer)[8]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette, CO2 incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells, ensuring viability is >95%. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the benzimidazolone derivatives and the positive control in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The duration is critical for observing the effects of compounds that may act on the cell cycle.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.[10] The formation of a purple precipitate should be visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (DMSO) to each well. To ensure complete dissolution of the formazan crystals, shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis and Presentation: The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) of Benzimidazolone Derivatives
| Compound | MDA-MB-231 (Breast Cancer) | DLD-1 (Colon Cancer) | Normal Lung Fibroblasts |
|---|---|---|---|
| Derivative 1 | 15.2 | 22.5 | > 100 |
| Derivative 2 | 5.8 | 8.1 | 75.3 |
| Derivative 3 | 45.1 | 60.7 | > 100 |
| Derivative 4 | 2.1 | 3.5 | 40.2 |
| Doxorubicin | 0.5 | 0.8 | 1.2 |
-
Expert Insight: Including a non-cancerous cell line is crucial for assessing the selectivity of the compounds. A high IC50 value against normal cells compared to cancer cells indicates a favorable therapeutic window.[8]
Section 2: Secondary Screening: Antimicrobial Activity
Scientific Rationale: Benzimidazole and its derivatives are well-established antimicrobial agents.[1][11][12] Their mechanism often involves disrupting microbial cellular integrity or key metabolic pathways.[1] A secondary screen for antimicrobial activity is therefore a valuable step for hits identified from the primary cytotoxicity screen or for the library as a whole. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Experimental Protocol 2: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus ATCC 25923; Gram-negative: Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well round-bottom plates
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the 2X final starting concentration of the test compound to the first column. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.[15]
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16] This can be confirmed by measuring the optical density at 600 nm.
Data Analysis and Presentation: The results are presented as the MIC value in µg/mL or µM.
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Benzimidazolone Derivatives
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|
| Derivative 1 | 32 | > 128 | 64 |
| Derivative 2 | 8 | 16 | 32 |
| Derivative 4 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
-
Expert Insight: The broth microdilution assay provides quantitative data (MIC) which is more informative than qualitative methods like disk diffusion.[14] It is also amenable to high-throughput screening formats.
Section 3: Secondary Screening: Anti-inflammatory Potential
Scientific Rationale: Inflammation is a key pathological feature of many diseases, and its link to cancer is well-established.[17][18] The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[19][20] A simple, preliminary in vitro assay for anti-inflammatory activity is the inhibition of heat-induced albumin denaturation.[21] Protein denaturation is a known cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent this denaturation suggests potential anti-inflammatory properties.[22]
Experimental Protocol 3: Inhibition of Albumin Denaturation Assay
Materials:
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), 1% solution
-
Test compounds dissolved in DMSO
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Positive control (e.g., Diclofenac sodium)
-
Spectrophotometer
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mL of 1% albumin solution and 2 mL of the test compound at various concentrations (e.g., 50-500 µg/mL in PBS).[21]
-
Incubation (Pre-denaturation): Incubate the mixtures at 37°C for 15 minutes.[21]
-
Heat-Induced Denaturation: Induce denaturation by heating the reaction mixtures in a water bath at 70°C for 15 minutes.[21]
-
Cooling: After heating, allow the solutions to cool to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.[21] The control consists of 2 mL of PBS and 1 mL of 1% albumin solution.
Data Analysis and Presentation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Table 3: Hypothetical Anti-inflammatory Activity of Benzimidazolone Derivatives
| Compound | Concentration (µg/mL) | % Inhibition of Albumin Denaturation |
|---|---|---|
| Derivative 2 | 250 | 65.4% |
| Derivative 4 | 250 | 78.2% |
| Derivative 5 | 250 | 42.1% |
| Diclofenac | 250 | 85.9% |
-
Expert Insight: While this cell-free assay is a useful primary indicator, positive hits should be validated in cell-based models, such as measuring the inhibition of nitric oxide (NO) or pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.[23]
Visualizations: Workflows and Pathways
Overall Screening Workflow
The following diagram illustrates the proposed hierarchical screening strategy.
Caption: Hierarchical workflow for screening benzimidazolone derivatives.
MTT Assay Workflow
This diagram details the key steps of the primary cytotoxicity screening protocol.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Canonical NF-κB Signaling Pathway
This pathway is a key target for both anti-inflammatory and anticancer drug development.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
References
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Saber, A. A., El-Ahwany, A. M., El-Agrody, A. M., & El-Sayed, R. (2021). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 26(11), 3178. [Link]
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Elmaaty, A. A., Tadross, M. A., El-Sayed, N. N. E., & El-Toumy, S. A. A. (2023). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules, 28(14), 5393. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Medicinal Chemistry, 13(1), 20-32. [Link]
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Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
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Mocan, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1145. [Link]
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Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. ProQuest. [Link]
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Kumar, S., & A., S. (2021). In-silico molecular screening of benzimidazole scaffolds as potential anticancer agents. YMER, 20(10). [Link]
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Al-Ostath, A., Gümüş, M., Özkay, Y., & Kaplancıklı, Z. A. (2023). Some benzimidazole derivatives having antimicrobial activity. ResearchGate. [Link]
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Oprean, C., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5046. [Link]
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Tan, C. M., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers, 13(16), 4203. [Link]
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Patel, D., et al. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Journal of Sciences, 2(2), 70-74. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]
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Patel, R. J., et al. (2012). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 523-531. [Link]
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Xia, Y., et al. (2018). NF-κB signaling in inflammation and cancer. Medicinal Research Reviews, 38(5), 1539-1573. [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
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Sharma, D., et al. (2021). Different Potential Biological Activities of Benzimidazole Derivatives. Egyptian Journal of Chemistry, 64(5), 2635-2642. [Link]
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Sun, S. C. (2025). NF-κB in inflammation and cancer. Acta Pharmaceutica Sinica B. [Link]
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Messaoudi, S., et al. (2025). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ChemistryOpen, 14(1), e202500263. [Link]
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Rajesh, R., & Chitra, V. (2013). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Ancient Science of Life, 33(2), 104-109. [Link]
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Singh, R. P., & Kumar, D. (2022). Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. Current Organic Chemistry, 26(17), 1629-1647. [Link]
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WOAH. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. [Link]
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Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
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Yilmaz, I., et al. (2023). Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]
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Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 398. [Link]
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Care Oncology. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. [Link]
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Hoesel, B., & Schmid, J. A. (2014). NF-κB, an Active Player in Human Cancers. Cancer Immunology Research, 2(9), 823-830. [Link]
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Royal Society of Chemistry. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]
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Royal Society of Chemistry. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]
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Topic: Reaction Kinetics of the Alkylation of Benzimidazolone with 1,2-Dibromoethane
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide to studying the reaction kinetics of the N,N'-dialkylation of benzimidazolone with 1,2-dibromoethane, a reaction that forms a crucial ethylene-bridged heterocyclic scaffold. Understanding the kinetics of this reaction is paramount for process optimization, yield maximization, and mechanistic elucidation in pharmaceutical and materials science applications. We present a detailed protocol employing Phase-Transfer Catalysis (PTC), which is essential for overcoming the heterogeneous nature of the reactants. The methodology covers experimental setup, a step-by-step procedure for conducting the kinetic runs, in-process monitoring using High-Performance Liquid Chromatography (HPLC), and the subsequent data analysis required to determine reaction order and rate constants. This guide is designed for researchers, chemists, and drug development professionals seeking to implement a robust and self-validating system for kinetic analysis of this and similar alkylation reactions.
Introduction and Scientific Background
Benzimidazolone and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and forming the backbone of various functional polymers.[1] The alkylation of the nitrogen atoms on the benzimidazolone ring is a fundamental transformation that allows for the introduction of diverse functionalities and the construction of more complex molecular architectures. The reaction with bifunctional electrophiles, such as 1,2-dibromoethane, is of particular interest as it leads to the formation of rigid, bridged structures like N,N'-ethylenebis(benzimidazolone).
Studying the kinetics of this reaction provides critical insights into the reaction mechanism and allows for the rational optimization of process parameters such as temperature, concentration, and catalyst loading. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. However, the low solubility of the benzimidazolone salt in common organic solvents necessitates a strategy to bring the nucleophile and electrophile into the same phase.
The Role of Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[2] In this system, the benzimidazolone is deprotonated by a solid inorganic base (like K₂CO₃ or NaOH) to form an insoluble salt. The phase-transfer catalyst, typically a quaternary ammonium salt such as tetra-n-butylammonium bromide (TBAB), plays a crucial role.[3][4] The lipophilic cation of the catalyst pairs with the benzimidazolone anion, transporting it from the solid or aqueous phase into the organic phase where the 1,2-dibromoethane is dissolved. This transfer enables the alkylation to proceed at a practical rate.[5] The overall catalytic cycle ensures a continuous supply of the nucleophile to the reaction phase.
Reaction Mechanism and Kinetic Model
The alkylation of benzimidazolone (BIM) with 1,2-dibromoethane (DBE) is expected to proceed in two consecutive SN2 steps:
-
First Alkylation: The benzimidazolone anion attacks one of the electrophilic carbon atoms of DBE, displacing a bromide ion to form a mono-alkylated intermediate (BIM-E-Br).
-
Second Alkylation (Intramolecular Cyclization): The second nitrogen of the same benzimidazolone moiety attacks the other carbon atom of the ethylene bridge, displacing the second bromide ion to form the final bridged product, N,N'-ethylenebis(benzimidazolone) (BIM-E-BIM).
For the purpose of a simplified kinetic study, we often focus on the disappearance of the initial reactant, benzimidazolone. By using a large excess of the alkylating agent (1,2-dibromoethane), the concentration of DBE can be considered constant throughout the reaction. This allows the reaction to be treated under pseudo-first-order conditions with respect to benzimidazolone.
The rate law can therefore be expressed as: Rate = k_obs * [Benzimidazolone] where k_obs is the observed pseudo-first-order rate constant.
Visualizing the PTC-Mediated Reaction Mechanism
Caption: PTC cycle for benzimidazolone alkylation.
Protocol for Kinetic Investigation
This protocol outlines the procedure for determining the pseudo-first-order rate constant for the alkylation of benzimidazolone.
Materials and Equipment
| Reagents & Materials | Grade | Equipment |
| Benzimidazolone | ≥98% | Three-neck round-bottom flask (250 mL) |
| 1,2-Dibromoethane | ≥99% | Magnetic stirrer with heating mantle |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Thermometer / Temperature probe |
| Tetra-n-butylammonium bromide (TBAB) | ≥99% | Condenser |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Inert gas line (Nitrogen or Argon) |
| Methanol, HPLC grade | HPLC Grade | Syringes and needles |
| Water, HPLC grade | HPLC Grade | Volumetric flasks and pipettes |
| Acetic Acid, glacial | ACS Grade | HPLC system with UV detector |
| Internal Standard (e.g., Naphthalene) | ≥99% | Analytical balance |
Safety Precaution: 1,2-dibromoethane is a toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the kinetic study.
Detailed Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL Naphthalene in DMF). This is crucial for correcting for any variations in injection volume during HPLC analysis.
-
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet.
-
Place the flask in a heating mantle connected to a temperature controller.
-
-
Reagent Loading & Equilibration:
-
To the flask, add benzimidazolone (e.g., 1.34 g, 10 mmol), anhydrous potassium carbonate (e.g., 2.76 g, 20 mmol), and TBAB (e.g., 0.32 g, 1 mmol, 10 mol%).
-
Add 90 mL of anhydrous DMF and a precise volume of the internal standard stock solution (e.g., 5 mL).
-
Begin stirring and flush the system with nitrogen.
-
Heat the mixture to the desired reaction temperature (e.g., 70 °C) and allow it to equilibrate for 15 minutes.
-
-
Reaction Initiation and Sampling:
-
Once the temperature is stable, take an initial sample (t=0) by withdrawing ~0.2 mL of the slurry and immediately quenching it as described in step 5.
-
Initiate the reaction by rapidly injecting 1,2-dibromoethane (e.g., 9.39 g, 50 mmol, 5 equivalents) into the flask. Start the timer immediately.
-
Withdraw aliquots (~0.2 mL) at predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90, 120 minutes).
-
-
Sample Quenching and Preparation (Self-Validation):
-
For each time point, dispense the 0.2 mL aliquot into a labeled vial containing 2.0 mL of cold methanol with a drop of glacial acetic acid. The acid neutralizes the base, instantly stopping the reaction. This quenching step is critical for obtaining accurate kinetic data.
-
Vortex the vial to ensure thorough mixing and precipitation of inorganic salts.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Analytical Method: HPLC Monitoring
An isocratic HPLC method is suitable for monitoring the disappearance of benzimidazolone.
| HPLC Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for aromatic compounds. |
| Mobile Phase | 60:40 Methanol:Water (with 0.1% Acetic Acid) | A common mobile phase for these types of analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for good peak shape. |
| Detection | UV at 280 nm | Benzimidazolone has a strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Calibration: A calibration curve must be generated by preparing standard solutions of benzimidazolone of known concentrations (with the same internal standard concentration) and analyzing them using the HPLC method. Plot the ratio of the peak area of benzimidazolone to the peak area of the internal standard against the concentration of benzimidazolone. This curve will be used to determine the concentration of benzimidazolone in the reaction aliquots.[6][7]
Data Analysis and Interpretation
-
Calculate Concentration: Using the HPLC data and the calibration curve, determine the concentration of benzimidazolone, [BIM], for each time point.
-
Plot Data: To test for pseudo-first-order kinetics, plot the natural logarithm of the concentration of benzimidazolone (ln[BIM]) versus time (t).
-
Determine Rate Constant: If the plot yields a straight line, the reaction follows pseudo-first-order kinetics. The slope of this line is equal to -k_obs.
-
ln[BIM]_t = -k_obs * t + ln[BIM]_0
-
The pseudo-first-order rate constant, k_obs, can be calculated from the slope of the linear regression.
-
Representative Kinetic Data Table
The following is an example of how to structure the collected and calculated data:
| Time (min) | Time (s) | Peak Area Ratio (BIM/IS) | [BIM] (M) | ln[BIM] |
| 0 | 0 | 1.50 | 0.100 | -2.303 |
| 5 | 300 | 1.25 | 0.083 | -2.489 |
| 15 | 900 | 0.88 | 0.059 | -2.830 |
| 30 | 1800 | 0.52 | 0.035 | -3.352 |
| 60 | 3600 | 0.18 | 0.012 | -4.423 |
| 120 | 7200 | 0.03 | 0.002 | -6.215 |
Note: Data are for illustrative purposes only.
Conclusion
This application note provides a robust and scientifically sound protocol for investigating the reaction kinetics of the alkylation of benzimidazolone with 1,2-dibromoethane under phase-transfer catalysis conditions. The methodology emphasizes self-validating practices, such as the use of an internal standard and a rigorous quenching procedure, to ensure data integrity. By following this guide, researchers can accurately determine kinetic parameters, which are essential for understanding the reaction mechanism and scaling up the synthesis in a controlled and optimized manner.
References
-
Ouzidan, Y., Kandri Rodi, Y., Ouazzani Chahdi, F., Chakroune, S., & Essassi, E. M. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. J. Mar. Chim. Heterocycl., 21(2), 48-52. Link
-
Xia, C. (2009). Alkylation reaction method of benzimidazoles compounds. CN101391982A. Google Patents. Link
-
Ouzidan, Y., Kandri Rodi, Y., Ouazzani Chahdi, F., Chakroune, S., & Essassi, E. M. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2), 29-35. Link
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazolones. Retrieved from [Link]
-
Siddiqui, N., et al. (2010). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Journal of the Korean Chemical Society, 54(3), 336-341. Link
-
Zhang, X., et al. (2018). Synthesis and Antibacterial Activities of 1-Alkyl-3-methacryloyl (Acryloyl) of Benzimidazolone (Thione) Derivatives. Molecules, 23(11), 2998. Link
-
U.S. Environmental Protection Agency. (2022). CWA Analytical Methods: Contaminants of Emerging Concern. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for Benzidine. Retrieved from [Link]
-
de Oliveira, G. A. R., et al. (2019). Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation. Journal of Environmental Management, 232, 50-57. Link
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Phase Transfer Catalysis. Reagent Guides. Link
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link
-
Bayer AG. (1979). Process for the manufacture of benzimidazolones-(2). US4138568A. Google Patents. Link
-
Das, A., & Dash, A. C. (1989). Kinetics and mechanism of the interactions of imidazole and benzimidazole with cis-diaquo(nitrilotriacetato) cobalt(III) at physiological pH. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(5), 415-422. Link
Sources
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Scale-up synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one for pharmaceutical research
Application Note & Protocol
Topic: Scale-up Synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one for Pharmaceutical Research
Introduction: The Strategic Importance of a Key Building Block
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to natural purines allows it to interact with various biopolymers, leading to a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3][4][5][6] this compound (CAS: 103784-03-8) is a critical intermediate, prized for the reactive bromoethyl group which serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution.[7][8][9]
The development of novel therapeutics often requires substantial quantities of such intermediates for library synthesis and preclinical studies. Therefore, a robust, reproducible, and scalable synthesis protocol is paramount. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on procedural safety, process optimization, and analytical validation to ensure high purity and yield.
Synthetic Strategy and Mechanism
The synthesis proceeds via a classical N-alkylation of the benzimidazolone heterocycle. This is a nucleophilic substitution reaction where the deprotonated nitrogen of 1,3-dihydro-2H-benzimidazol-2-one acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane.
Overall Reaction:
Mechanism: The reaction is facilitated by a non-nucleophilic base, such as potassium carbonate (K₂CO₃), which deprotonates the acidic N-H proton of the benzimidazolone ring. This generates a nucleophilic anion that subsequently attacks the 1,2-dibromoethane molecule, displacing one of the bromide ions in an Sₙ2 fashion. A significant excess of 1,2-dibromoethane is employed to statistically favor the desired mono-alkylation product over the disubstituted byproduct.
Caption: Reaction mechanism: Deprotonation followed by Sₙ2 attack.
Materials, Reagents, and Equipment
Reagent Specifications
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity (for 100g scale) | Purity |
| 1,3-dihydro-2H-benzimidazol-2-one | 58-96-8 | 134.13 | 1.0 | 100.0 g | ≥98% |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | 3.0 | 420.0 g (2.23 mol) | ≥99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 206.0 g (1.49 mol) | ≥99% |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 86.13 | - | 1.5 L | Anhydrous |
| Isopropyl Acetate | 108-21-4 | 102.13 | - | 2.0 L | ACS Grade |
| Hexane | 110-54-3 | 86.18 | - | As needed | ACS Grade |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | Anhydrous |
Equipment
-
5 L, three-neck round-bottom flask
-
Mechanical overhead stirrer with Teflon paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
500 mL dropping funnel
-
Nitrogen gas inlet/outlet
-
Large separatory funnel (4 L)
-
Rotary evaporator with vacuum pump and chiller
-
Glass funnel and filter paper
-
Equipment for flash column chromatography or crystallization
-
Standard laboratory glassware
Critical Safety Protocols
WARNING: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
1,2-Dibromoethane: This substance is highly toxic, a suspected carcinogen, and can be fatal if inhaled or swallowed.[10][11] It causes severe skin and eye irritation.[11][12]
-
Handling: Always handle in a fume hood. Wear nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles.[10] Ensure all transfers are done carefully to avoid spills.
-
Exposure: In case of skin contact, wash immediately and thoroughly with soap and water.[11] If inhaled, move to fresh air and seek immediate medical attention.[11][13]
-
Waste: Dispose of all 1,2-dibromoethane-contaminated waste in a designated, sealed hazardous waste container.[13]
-
-
Solvents: 2-MeTHF and isopropyl acetate are flammable. Keep away from ignition sources. Ensure the fume hood has adequate airflow.
-
General Precautions: A safety shower and eyewash station must be readily accessible.[12]
Detailed Scale-up Synthesis Protocol
This protocol is designed for the synthesis of approximately 100 g of the title compound.
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Reaction Setup
-
Assemble the 5 L three-neck flask with the overhead stirrer, condenser (with nitrogen outlet), and a stopper. Ensure all glassware is dry.
-
Place the flask in the heating mantle.
-
Establish a gentle flow of inert nitrogen gas through the system.
Step 2: N-Alkylation Reaction
-
To the reaction flask, add 1,3-dihydro-2H-benzimidazol-2-one (100.0 g, 0.745 mol) and potassium carbonate (206.0 g, 1.49 mol).
-
Add 1.5 L of anhydrous 2-MeTHF.
-
Begin vigorous stirring to create a well-mixed suspension.
-
In the dropping funnel, add 1,2-dibromoethane (420.0 g, 2.23 mol).
-
Add the 1,2-dibromoethane dropwise to the stirred suspension over a period of 30-45 minutes. An initial exotherm may be observed; control the addition rate to maintain a gentle reflux.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 85°C) and maintain for 4 hours.[14]
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material.
Step 3: Work-up and Isolation
-
After 4 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a 4 L separatory funnel containing 1 L of deionized water.
-
Rinse the reaction flask with isopropyl acetate (200 mL) and add it to the separatory funnel.
-
Extract the aqueous layer with isopropyl acetate (3 x 600 mL).[14]
-
Combine the organic layers.
-
Wash the combined organic phase with water (2 x 500 mL) and then with saturated NaCl (brine) solution (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.
Step 4: Purification
-
Prepare a flash chromatography column with silica gel (60-120 mesh).
-
Adsorb the crude product onto a small amount of silica gel.
-
Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity. The product typically elutes at around 20-40% ethyl acetate in hexane.[14]
-
Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure.
-
Dry the resulting solid under high vacuum to obtain this compound as a pale yellow or off-white solid.[14]
Analytical Characterization and Quality Control
The identity and purity of the final compound must be rigorously confirmed.
| Parameter | Method | Specification |
| Appearance | Visual | Pale yellow to off-white solid |
| Purity | HPLC (UV, 254 nm) | ≥ 97% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Identity | ESI-MS | [M+H]⁺ = 241.0/243.0 |
| Melting Point | Capillary Method | 116-118 °C[14] |
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.9 (s, 1H, -NH)
-
δ 7.15-7.00 (m, 4H, Ar-H)
-
δ 4.32 (t, J = 7.0 Hz, 2H, -N-CH₂-)
-
δ 3.68 (t, J = 6.9 Hz, 2H, -CH₂-Br) (Note: Spectral data is based on a closely related structure and may vary slightly. Reference[14] provides data for a similar compound.)
Scale-Up Considerations & Process Logic
-
Stoichiometry Rationale: The use of a 3-fold excess of 1,2-dibromoethane is a critical process parameter. It drives the reaction towards mono-alkylation and minimizes the formation of the 1,3-bis(2-bromoethyl) byproduct, which can be difficult to separate. The excess unreacted 1,2-dibromoethane is easily removed during the aqueous work-up and solvent evaporation stages.
-
Base Selection: Potassium carbonate is an inexpensive, effective, and easily handled base for this transformation. Its insolubility in 2-MeTHF necessitates efficient stirring to ensure a sufficient reaction rate.
-
Solvent Choice: 2-MeTHF is a preferable solvent over more traditional choices like DMF or THF for scale-up. It has a higher boiling point than THF, allowing for a good reaction temperature, and is considered a "greener" solvent with easier work-up and recovery profiles compared to DMF.[14]
-
Temperature and Mixing: Maintaining a consistent reflux temperature is key for reaction kinetics. On a larger scale, "hot spots" can lead to side reactions. Efficient mechanical stirring is non-negotiable as it ensures proper mixing in the heterogeneous mixture, facilitating the interaction between the base, the substrate, and the alkylating agent.
-
Purification Strategy: While flash chromatography is effective at the lab scale, it is often impractical for large-scale pharmaceutical production. For multi-kilogram scale-up, developing a robust crystallization/recrystallization protocol would be the preferred purification method to improve throughput and reduce solvent waste.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound. By employing a strategic excess of the alkylating agent and utilizing an optimized solvent and base system, this key pharmaceutical intermediate can be produced in high yield and purity. Adherence to the stringent safety precautions outlined is essential for the safe execution of this synthesis. The provided analytical specifications serve as a benchmark for quality control, ensuring the final product is suitable for downstream applications in drug discovery and development.
References
- Vertex AI Search result citing Safety D
- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC - NIH. (n.d.).
- Synthesis and Medicinal Applications of Benzimidazoles: An Overview | Bentham Science. (n.d.).
- 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS | CAS 106-93-4 MSDS - Loba Chemie. (2016).
- (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles - ResearchGate. (n.d.).
- Exploring Benzimidazole Derivatives: Applications in Pharmaceuticals. (n.d.).
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. (n.d.).
- SAFETY DATA SHEET for 1,2-Dibromoethane. (2011).
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (n.d.).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (n.d.).
- SAFETY DATA SHEET for 1,2-Dibromo-[1,1,2,2-2H4]ethane. (2025).
- Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs - Der Pharma Chemica. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- 1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one - Vulcanchem. (n.d.).
- This compound | 103784-03-8 - ChemicalBook. (n.d.).
- Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview) | Request PDF. (2025).
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - MDPI. (n.d.).
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - NIH. (n.d.).
- Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - NIH. (n.d.).
- This compound | 103784-03-8 - ChemScene. (n.d.).
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- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one (136081-17-9) for sale [vulcanchem.com]
- 8. This compound | 103784-03-8 [chemicalbook.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
Welcome to the technical support resource for the synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this N-alkylation reaction. As a key intermediate in the synthesis of various pharmaceutically active compounds, achieving a high yield and purity of this molecule is critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.
Section 1: Foundational Protocol & Reaction Mechanism
The synthesis of this compound is typically achieved via the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with a suitable two-carbon electrophile, most commonly 1,2-dibromoethane. The reaction hinges on the deprotonation of the benzimidazolone nitrogen, creating a nucleophile that attacks one of the electrophilic carbons of 1,2-dibromoethane.
Core Reaction Scheme
The primary challenge in this synthesis is controlling the regioselectivity to favor mono-alkylation over the formation of the 1,3-disubstituted byproduct.
Caption: Figure 1: N-Alkylation of Benzimidazol-2-one.
General Experimental Protocol
This protocol provides a standard starting point for the synthesis. Optimization may be required based on laboratory conditions and observed results.
-
Setup: To a stirred solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in a suitable polar aprotic solvent (e.g., 2-MeTHF, DMF, or Acetonitrile), add a powdered, dry base such as potassium carbonate (K₂CO₃, 2.0 eq).[3][4] The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add 1,2-dibromoethane (3.0 eq) dropwise to the suspension over 10-15 minutes at room temperature.[3] Using an excess of the alkylating agent helps drive the reaction, but careful control is needed to manage dialkylation.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).[3] A typical reaction time is 4-6 hours.
-
Workup: After completion, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or isopropyl acetate.[3]
-
Purification: Wash the combined organic layers with water and then with a saturated NaCl solution (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.[3]
-
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to isolate the pure this compound.[3]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem Area 1: Low or No Yield
Q: My reaction shows no conversion of the starting material, even after several hours. What are the likely causes?
A: This issue almost always points to inefficient deprotonation of the benzimidazolone starting material.
-
Cause 1: Ineffective Base: The pKa of the N-H proton on benzimidazol-2-one requires a sufficiently strong base for deprotonation. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness can be hampered by poor quality, insufficient quantity, or low solubility in the chosen solvent.[3][5]
-
Solution:
-
Ensure the K₂CO₃ is anhydrous and finely powdered to maximize surface area.
-
Consider a stronger base like sodium hydride (NaH, 60% dispersion in mineral oil).[6] NaH provides irreversible deprotonation but requires strict anhydrous conditions and careful handling.
-
Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can be used in conjunction with bases like K₂CO₃ or powdered NaOH to facilitate the reaction, especially in less polar solvents.[1][7][8]
-
-
-
Cause 2: Low Temperature: While some N-alkylations proceed at room temperature, this specific reaction often requires heating to achieve a reasonable rate.[4]
-
Solution: Ensure the reaction is heated to reflux in the chosen solvent. For example, in 2-MeTHF, the reflux temperature is around 80-90°C.[3]
-
Q: My starting material is consumed, but the yield of the desired product is very low. Where is my product going?
A: If the starting material is consumed, the primary culprits are the formation of side products or loss during the workup and purification stages.
-
Cause 1: Formation of 1,3-bis(2-bromoethyl) Side Product: The most common issue is over-alkylation, where the initially formed product reacts again with 1,2-dibromoethane. This is discussed in detail in the next section.
-
Cause 2: Product Degradation: Under excessively harsh conditions (e.g., very high temperatures for prolonged periods with a very strong base), the benzimidazole ring system can be compromised, though this is less common.
-
Cause 3: Workup Issues: The desired product has moderate polarity. Ensure the extraction solvent is appropriate (ethyl acetate is a good first choice) and that a sufficient number of extractions are performed to recover all the product from the aqueous layer.
Problem Area 2: Significant Impurity Profile
Q: My crude product shows two major spots on TLC, one less polar than my starting material and one even less polar. What are they?
A: This is the classic impurity profile for this reaction. The spot less polar than the starting material is your desired mono-alkylated product. The spot that is least polar (highest Rf value) is almost certainly the 1,3-bis(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one side product.
Q: How can I minimize the formation of the dialkylated side product?
A: Suppressing the second alkylation is the key to optimizing this synthesis. The mono-alkylated product is still nucleophilic and can be deprotonated and react again.
-
Strategy 1: Adjust Stoichiometry: The most direct method is to alter the molar ratios of your reactants. While using an excess of 1,2-dibromoethane can drive the initial reaction, it also increases the chance of dialkylation.
-
Solution: Try reducing the equivalents of 1,2-dibromoethane from 3.0 eq to a range of 1.5-2.0 eq. This may result in some unreacted starting material but can significantly improve the ratio of mono- to di-alkylated product.
-
-
Strategy 2: Slow Addition: Adding the alkylating agent slowly ensures that its concentration in the reaction mixture remains low at any given time, favoring the reaction with the more abundant starting material over the newly formed product.
-
Solution: Use a syringe pump for a very slow, controlled addition of 1,2-dibromoethane over 1-2 hours instead of a quick dropwise addition.[3]
-
-
Strategy 3: Use the Starting Material as the Limiting Reagent (Alternative Approach): In some cases, using a large excess of 1,2-dibromoethane (e.g., using it as the solvent) can favor mono-alkylation by ensuring the benzimidazolone anion is more likely to encounter a fresh molecule of dibromoethane rather than another product molecule. This is less common and can make purification more challenging.
Troubleshooting Flowchart
This decision tree can help diagnose and resolve common synthesis issues.
Caption: Figure 2: Troubleshooting Workflow.
Section 3: Key Parameter Optimization Summary
The yield and purity of this compound are highly sensitive to the reaction conditions. The table below summarizes the impact of key parameters.
| Parameter | Options | Effect on Reaction & Causality | Recommendations |
| Base | K₂CO₃, Cs₂CO₃ | Moderate Bases: Generally provide good selectivity for mono-alkylation but may require higher temperatures or longer reaction times. Their effectiveness is dependent on particle size and solvent. | K₂CO₃ is a cost-effective and safe starting point. Ensure it is anhydrous and finely powdered. |
| NaH, KHMDS | Strong Bases: Provide rapid and irreversible deprotonation, increasing the reaction rate. However, this can also accelerate the rate of the second alkylation, potentially lowering selectivity. Requires strict anhydrous conditions.[6] | Use NaH for stubborn reactions where starting material conversion is an issue. Add the alkylating agent very slowly at a lower temperature initially. | |
| Solvent | DMF, DMAc | Polar Aprotic: High boiling points and excellent at solvating ions, leading to faster reaction rates. However, they can be difficult to remove during workup.[5][8] | DMF is a good choice for difficult alkylations but ensure it is thoroughly removed under high vacuum. |
| Acetonitrile (MeCN) | Polar Aprotic: Lower boiling point than DMF, making it easier to remove. Good general-purpose solvent for N-alkylations. | An excellent alternative to DMF for easier workup. | |
| 2-MeTHF, THF | Ethereal Solvents: Less polar, which can sometimes slow the reaction. 2-MeTHF is often preferred over THF due to its higher boiling point and greater stability.[3] | 2-MeTHF is a good, environmentally friendlier choice that has proven effective in literature.[3] | |
| Stoichiometry | >2.0 eq 1,2-dibromoethane | Excess Alkylating Agent: Drives the reaction to completion but significantly increases the risk of forming the 1,3-dialkylated side product. | Start with a higher excess (e.g., 3.0 eq) to establish reactivity, then reduce to optimize the yield of the mono-alkylated product.[3] |
| (1,2-dibromoethane) | 1.1 - 1.5 eq 1,2-dibromoethane | Slight Excess: This is often the optimal range. It minimizes dialkylation but may leave some unreacted starting material, which is typically easier to remove via chromatography than the dialkylated product. | This is the recommended range for optimizing yield. The final ratio depends on the specific base and solvent system used. |
| Temperature | Room Temp | Low Temperature: Minimizes side reactions but may lead to very slow or incomplete conversion. | Generally not sufficient for this reaction unless a very strong base (NaH) and reactive solvent are used. |
| Reflux (80-150°C) | Elevated Temperature: Necessary to achieve a reasonable reaction rate with moderate bases like K₂CO₃. The specific temperature is determined by the boiling point of the solvent.[3] | Reflux is the standard condition. Match the solvent to the desired temperature range. |
References
-
Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Der Pharma Chemica. Available at: [Link]
-
N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science. Available at: [Link]
-
Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Request PDF on ResearchGate. Available at: [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. Available at: [Link]
-
Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PMC - NIH. Available at: [Link]
- CN101391982A - Alkylation reaction method of benzimidazoles compounds. Google Patents.
-
study of the alkylation reactions of 5- nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions. ResearchGate. Available at: [Link]
-
NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA. ResearchGate. Available at: [Link]
Sources
- 1. 1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one (136081-17-9) for sale [vulcanchem.com]
- 2. rsglobal.pl [rsglobal.pl]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
Welcome to the technical support center for the synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproducts encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Byproducts and Solutions
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common byproducts.
Question 1: My reaction is showing multiple spots on the Thin Layer Chromatography (TLC), with some being very close to my product spot. What are these likely byproducts?
Answer:
Multiple spots on your TLC plate are a common observation in the N-alkylation of benzimidazolones. The primary byproducts in the synthesis of this compound often include:
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1,3-bis(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one (Dialkylated Product): This is a frequent byproduct, especially when an excess of 1,2-dibromoethane is used or if the reaction is allowed to proceed for an extended period. The second nitrogen on the benzimidazolone ring undergoes a subsequent alkylation.
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Unreacted 1,3-dihydro-2H-Benzimidazol-2-one (Starting Material): Incomplete conversion is a common issue. This can be due to insufficient base, reaction time, or temperature.
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1-(2-hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one (Hydrolysis Product): The bromoethyl group is susceptible to hydrolysis to the corresponding alcohol, particularly during aqueous workup or purification on silica gel.
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O-Alkylated Isomer (2-(2-bromoethoxy)-1H-benzimidazole): While N-alkylation is generally favored due to the higher nucleophilicity of nitrogen compared to oxygen in the amide-like system of benzimidazolone, O-alkylation can occur under certain conditions. The choice of a "hard" or "soft" alkylating agent and the nature of the cation from the base can influence this ratio.[1]
Question 2: How can I minimize the formation of the dialkylated byproduct?
Answer:
Minimizing the formation of 1,3-bis(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one is crucial for achieving a high yield of your desired mono-alkylated product. Here are some key strategies:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. Using a slight excess of the benzimidazolone starting material relative to 1,2-dibromoethane can favor mono-alkylation. A common starting point is a 1:1.1 to 1:1.5 ratio of benzimidazolone to 1,2-dibromoethane.
-
Slow Addition of Alkylating Agent: Adding the 1,2-dibromoethane dropwise to the reaction mixture at the reaction temperature can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation event.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC. Once the starting material is consumed to a satisfactory level and before a significant amount of the dialkylated product is formed, the reaction should be quenched.
Experimental Protocol for Minimizing Dialkylation:
-
To a stirred suspension of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF or acetonitrile, slowly add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC every 30-60 minutes.
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Upon near-complete consumption of the starting material, cool the reaction to room temperature and proceed with the workup.
Question 3: I suspect I have the O-alkylated byproduct. How can I confirm its presence and prevent its formation?
Answer:
Confirming the presence of the O-alkylated isomer, 2-(2-bromoethoxy)-1H-benzimidazole, typically requires spectroscopic analysis.
-
¹H NMR Spectroscopy: The proton signals for the ethyl group will be in a different chemical shift environment compared to the N-alkylated product. Specifically, the methylene group attached to the oxygen (-O-CH₂-) in the O-alkylated isomer will likely be further downfield than the methylene group attached to the nitrogen (-N-CH₂-) in the desired product.
-
¹³C NMR Spectroscopy: The carbon of the benzimidazole ring attached to the oxygen (C-O) in the O-alkylated product will have a significantly different chemical shift compared to the carbonyl carbon (C=O) in the N-alkylated product.
-
Infrared (IR) Spectroscopy: The N-alkylated product will show a characteristic carbonyl (C=O) stretch around 1700 cm⁻¹, which will be absent in the O-alkylated isomer. The O-alkylated product will instead exhibit a C=N stretch.
Preventing O-Alkylation:
The selectivity between N- and O-alkylation is influenced by the Hard and Soft Acids and Bases (HSAB) principle.
-
Choice of Base and Solvent: Using a "softer" base and a polar aprotic solvent generally favors N-alkylation. Potassium carbonate in DMF or acetonitrile is a common choice that favors N-alkylation. The use of stronger, "harder" bases might increase the proportion of O-alkylation.
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Nature of the Alkylating Agent: Alkyl iodides are "softer" than alkyl bromides, which are "softer" than alkyl chlorides. While you are constrained to using a bromoethyl group, being aware of these principles can be helpful in other contexts.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis?
A1: A common and effective system for the N-alkylation of benzimidazolones is using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. This combination offers good solubility for the deprotonated benzimidazolone and promotes the desired Sₙ2 reaction. The use of stronger bases like sodium hydride (NaH) is also possible but may require more stringent anhydrous conditions.[2]
Q2: How can I effectively purify the final product from the byproducts?
A2: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system using a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.
Table 1: Typical Elution Order in Silica Gel Chromatography
| Compound | Polarity | Elution Order |
| 1,3-bis(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one | Low | First |
| This compound (Product) | Medium | Second |
| 1,3-dihydro-2H-Benzimidazol-2-one (Starting Material) | High | Third |
| 1-(2-hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | Highest | Last |
Q3: My yield is consistently low. What are the potential reasons?
A3: Low yields can stem from several factors:
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Incomplete reaction: Ensure sufficient reaction time and temperature. Monitor by TLC until the starting material is consumed.
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Byproduct formation: As discussed, dialkylation and other side reactions can consume your starting material and desired product.
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Product degradation: The bromoethyl group can be labile. Avoid prolonged heating and strongly basic or acidic conditions during workup and purification.
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Loss during workup: The product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, 1,2-dibromoethane is a hazardous chemical and should be handled with appropriate safety measures. It is a suspected carcinogen and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizing Reaction Pathways and Troubleshooting
To further clarify the relationships between reactants, products, and byproducts, the following diagrams are provided.
Caption: Troubleshooting flowchart for byproduct analysis.
References
-
Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from [Link]
-
World Science. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]
Sources
Technical Support Center: Purification of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
Welcome to the technical support center for the purification of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. The methodologies and recommendations provided herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, offering causative explanations and actionable solutions.
Issue 1: Oily Product Obtained After Reaction Work-up Instead of a Solid
Question: After performing the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with 1,2-dibromoethane and completing the aqueous work-up, my product has oiled out instead of precipitating as a solid. What causes this and how can I induce crystallization?
Answer: The phenomenon of "oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This is often due to the solution being supersaturated or cooling too quickly, which prevents the orderly arrangement of molecules into a crystal lattice.[1] The presence of impurities can also inhibit crystallization by interfering with this process.
Causality and Recommended Solutions:
-
Rapid Cooling: If the reaction mixture or extraction solvent was cooled too quickly (e.g., by placing it directly in an ice bath), the molecules may not have had sufficient time to form an ordered crystal structure.
-
Solution: Gently warm the mixture to redissolve the oil. You may need to add a minimal amount of a suitable solvent to achieve complete dissolution. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator.
-
-
Supersaturation: The concentration of your target compound in the solvent may be too high, favoring the formation of an amorphous oil over crystals.
-
Solution: Add a small amount of the work-up solvent to dilute the solution slightly, then attempt to induce crystallization.
-
-
Inhibition by Impurities: Residual starting materials, by-products, or excess reagents can hinder crystal formation.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
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Solution B (Seeding): If you have a small amount of pure crystalline this compound, add a tiny "seed" crystal to the supersaturated solution. This will provide a template for further crystallization.[1]
-
Solution C (Solvent Change): If the above methods fail, it may be necessary to remove the current solvent under reduced pressure and attempt recrystallization from a different solvent system.
-
Issue 2: Poor Separation and Streaking on Silica Gel Column Chromatography
Question: I am trying to purify my crude this compound using column chromatography on silica gel, but I'm observing significant streaking of my product band and poor separation from impurities. Why is this happening?
Answer: Streaking on silica gel is a common issue with nitrogen-containing heterocyclic compounds like benzimidazolones.[1] This is primarily due to strong interactions between the basic nitrogen atoms in the molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, tailing of peaks, and poor resolution.
Causality and Recommended Solutions:
-
Acid-Base Interactions: The lone pair of electrons on the nitrogen atoms of the benzimidazolone ring can form strong hydrogen bonds with the acidic protons of the silica gel surface.
-
Solution A (Basic Modifier): To mitigate this interaction, a small amount of a basic modifier can be added to the eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, allowing the compound to elute more symmetrically.[1]
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Solution B (Alternative Stationary Phase): If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds.[1] Reversed-phase chromatography (C18 silica) may also be an option, particularly if the impurities have significantly different polarities.
-
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating your compound from the impurities.
-
Solution: Methodically screen different solvent systems using Thin Layer Chromatography (TLC) before running the column. A good solvent system should provide a clear separation between your product and impurities, with the Rf value of your product ideally around 0.3.[2] Common solvent systems for compounds of this polarity include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[3]
-
Issue 3: Low Yield After Recrystallization
Question: I successfully obtained crystals of this compound, but my final yield after recrystallization is very low. What are the likely causes and how can I improve my recovery?
Answer: Low recovery during recrystallization is a frequent problem and can often be attributed to using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[1]
Causality and Recommended Solutions:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling, thus reducing the yield of recovered crystals.[1]
-
Compound Solubility in Cold Solvent: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] If your compound has moderate solubility in the cold solvent, you will lose product in the filtrate.
-
Solution A (Solvent System Optimization): Experiment with different solvents or solvent mixtures to find a system that minimizes the solubility of your compound when cold.[6]
-
Solution B (Cooling Temperature): Ensure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.
-
Solution C (Second Crop): The mother liquor from the first filtration can be concentrated by evaporating some of the solvent and then cooling again to obtain a second crop of crystals.[1] Be aware that this second crop may be less pure than the first and might require a separate recrystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The primary impurities often arise from the N-alkylation reaction itself.[7] These can include:
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Unreacted Starting Material: 1,3-dihydro-2H-benzimidazol-2-one.
-
Bis-alkylation Product: 1,3-bis(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one, formed if the reaction is allowed to proceed for too long or with an excess of 1,2-dibromoethane.
-
Ring-Opened Byproducts: Under certain conditions, particularly with excess base or high temperatures, the benzimidazole ring can undergo opening.[8]
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A common and effective solvent system for the purification of N-alkylated benzimidazolones is a gradient of ethyl acetate in hexanes.[3][9] Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute your compound. Always confirm the optimal ratio with TLC first.
Q3: Can I use a method other than chromatography or recrystallization for purification?
A3: While column chromatography and recrystallization are the most common methods, other techniques might be applicable depending on the nature and amount of impurities:
-
Acid-Base Extraction: If you have non-basic impurities, you can dissolve your crude product in an organic solvent, wash with an acidic aqueous solution (e.g., dilute HCl) to protonate and extract your basic product into the aqueous layer. Then, basify the aqueous layer and extract your pure product back into an organic solvent.
-
Precipitation/Trituration: Sometimes, impurities can be removed by washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble. This is known as trituration.
Q4: My purified compound appears to be degrading over time. What are the storage recommendations?
A4: this compound, like many alkyl bromides, can be susceptible to degradation, especially in the presence of light and moisture. It is recommended to store the purified compound in a tightly sealed container, protected from light, and in a cool, dry place, such as a refrigerator (2-8°C).[10]
III. Experimental Protocols and Data
Table 1: Recommended Purification Parameters
| Purification Technique | Parameter | Recommended Value/System | Expected Outcome |
| Recrystallization | Solvent | Ethanol, or a mixture of 2-propanol and water.[11][12] | Formation of white to off-white crystalline solid. |
| Procedure | Dissolve in a minimum of hot solvent, cool slowly.[4] | Purity >97%. | |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh).[3] | Effective separation of product from starting material and by-products. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes.[3] | Isolation of pure fractions. | |
| Modifier | 0.1-1% Triethylamine in the mobile phase.[1] | Reduced peak tailing and improved resolution. |
Step-by-Step Protocol: Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid has just completely dissolved.[5]
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[4]
-
Dry the purified crystals under vacuum to remove any residual solvent.
Step-by-Step Protocol: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry, ensuring even packing without air bubbles.[2]
-
Add a thin layer of sand on top of the packed silica gel.
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.[2]
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to elute the desired compound.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
IV. Visualization of Purification Workflow
The following diagram illustrates a decision-making process for selecting the appropriate purification technique.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 10. chemscene.com [chemscene.com]
- 11. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 12. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]
Troubleshooting low yield in N-alkylation of benzimidazolones
Welcome to the technical support center for the N-alkylation of benzimidazolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your reaction yields and purity.
Troubleshooting Guide: Overcoming Low Yields and Side Reactions
This section is structured to address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: My N-alkylation reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?
Low conversion is a frequent hurdle in the N-alkylation of benzimidazolones. The root cause often lies in one of three key areas: inadequate deprotonation, poor reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Inadequate Deprotonation: The N-H proton of a benzimidazolone is acidic, but a sufficiently strong base is required for complete deprotonation to the nucleophilic anion. If the base is too weak, the equilibrium will favor the starting material, leading to poor conversion.
-
Solution: Switch to a stronger base. While common bases like potassium carbonate (K₂CO₃) can be effective, stronger, non-nucleophilic bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) often give superior results, particularly with less reactive alkylating agents.[1][2] Sodium hydride in an aprotic solvent like DMF or THF is a classic and effective combination for generating the benzimidazolone anion.[3]
-
-
Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction, which is the operative mechanism here, is highly dependent on the quality of the leaving group.
-
Suboptimal Temperature: N-alkylation reactions can be sensitive to temperature.
-
Solution: Gradually increase the reaction temperature. While room temperature is a good starting point, some combinations of substrates and alkylating agents require heating to proceed at a reasonable rate.[3][4] However, be cautious, as excessive heat can lead to side reactions. It is advisable to monitor the reaction by TLC or LC-MS as you incrementally raise the temperature.
-
Issue 2: I am observing significant amounts of a di-alkylated product. How can I prevent this over-alkylation?
Over-alkylation, leading to di-substituted products, can be a significant issue, especially if the mono-alkylated product is more nucleophilic than the starting material.[1]
-
Stoichiometric Control: The relative amounts of your reactants are critical.
-
Solution: Use a slight excess of the benzimidazolone starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the complete consumption of the electrophile before significant di-alkylation can occur.[1]
-
-
Concentration Effects: A high concentration of the alkylating agent can promote the second alkylation.
-
Solution: Add the alkylating agent slowly to the reaction mixture, especially at the beginning of the reaction. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material.[1]
-
-
Temperature Management: The activation energy for the second alkylation may be different from the first.
-
Solution: Running the reaction at the lowest feasible temperature can often slow the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for the N-alkylation of benzimidazolones?
The optimal choice depends on the specific substrate and alkylating agent. However, a common and highly effective system is sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) .[1][3] Other frequently used combinations include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF.[4] DMF is often chosen for its ability to dissolve a wide range of organic compounds and inorganic bases.[5]
Q2: How can I achieve regioselective N-alkylation on an unsymmetrical benzimidazolone?
For unsymmetrical benzimidazolones, a mixture of N1 and N3-alkylated isomers is possible. Achieving regioselectivity is influenced by:
-
Electronic Effects: Electron-withdrawing groups on one of the benzene rings will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the other nitrogen.
-
Steric Hindrance: Bulky substituents near one of the nitrogen atoms will sterically hinder the approach of the alkylating agent, directing it to the less hindered nitrogen.[1]
-
Protecting Groups: In complex syntheses, one nitrogen can be protected to force alkylation at the desired position.
Q3: My benzimidazolone has poor solubility. What can I do?
Poor solubility of the starting material can significantly impede the reaction.[2]
-
Solvent Choice: Use a more polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).[2][5]
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt, can be employed to facilitate the reaction between a solid or poorly soluble benzimidazolone and the alkylating agent in a biphasic system.[4][6]
-
Aqueous Media with Surfactants: For greener approaches, methods using water as a solvent with a surfactant like sodium dodecyl sulfate (SDS) have been developed to overcome solubility issues.[4]
Experimental Protocols
General Protocol for N-Alkylation of a Benzimidazolone using NaH/DMF
This protocol provides a general procedure that can be adapted for specific substrates.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the benzimidazolone (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (sufficient to dissolve the benzimidazolone, typically 5-10 mL per mmol of substrate).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 40-60 °C) may be required for less reactive alkyl halides.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water or saturated aqueous ammonium chloride.
-
Workup: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Data Presentation
Table 1: Common Base and Solvent Combinations for N-Alkylation
| Base | Solvent(s) | Typical Temperature | Notes |
| Sodium Hydride (NaH) | DMF, THF | 0 °C to RT | Highly effective for complete deprotonation; requires anhydrous conditions.[1][3] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | RT to 80 °C | A milder base, often requires heating.[4] |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | RT to 60 °C | More soluble and often more effective than K₂CO₃.[1] |
| Potassium Hydroxide (KOH) | DMSO, Water with PTC | RT to 100 °C | Can be used in aqueous systems with a phase-transfer catalyst.[4] |
Visualization
Troubleshooting Workflow for Low Yield N-Alkylation
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Identification and characterization of impurities in domperidone synthesis from 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
Introduction: The synthesis of Active Pharmaceutical Ingredients (APIs) such as domperidone is a multi-step process where the control of impurities is paramount to ensure the safety and efficacy of the final drug product. This guide focuses on the specific synthetic route to domperidone involving the N-alkylation of 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one with the key intermediate, 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one . We will explore the identification of potential process-related impurities, troubleshoot common experimental issues, and provide validated protocols for characterization. The principles discussed adhere to the guidelines set by the International Council for Harmonisation (ICH) for impurity profiling.[1][2]
Section 1: The Synthetic Pathway and Potential Impurity Hotspots
The core reaction in this synthesis is a nucleophilic substitution (N-alkylation) where the secondary amine of the piperidine ring on Intermediate A attacks the electrophilic carbon of the bromoethyl group on Intermediate B.[3][4] While seemingly straightforward, this step is a critical control point where several impurities can arise.
Caption: Simplified workflow of the key N-alkylation step.
Causality of Impurity Formation: Impurities in this process can be broadly categorized:
-
Process-Related Impurities: Arising from the manufacturing process itself. These include unreacted starting materials, intermediates, by-products from side reactions, and reagents.
-
Degradation Products: Formed by the degradation of the domperidone drug substance over time or under stress conditions (e.g., hydrolysis, oxidation).[1][5]
The reaction conditions (temperature, base strength, solvent polarity, and reaction time) are critical. For instance, an excessively strong base or high temperature can promote elimination reactions or degradation, while insufficient reaction time can lead to high levels of unreacted starting materials.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and analysis of domperidone.
Q1: My final product shows a significant amount of unreacted 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate A). How can I improve reaction completion?
A1: This is a common issue indicating incomplete N-alkylation. Several factors could be at play:
-
Stoichiometry: Ensure that the alkylating agent, this compound (Intermediate B), is used in a slight molar excess (e.g., 1.1 to 1.2 equivalents). This drives the reaction towards completion for the more valuable Intermediate A.
-
Base and Solvent System: The choice of base is critical for deprotonating the piperidine nitrogen, making it nucleophilic.
-
Inadequate Base: A weak base may not sufficiently deprotonate the amine. Consider using a stronger inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA).
-
Solvent: The reaction requires a polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile (ACN), to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can hydrolyze the bromo-intermediate.
-
-
Reaction Temperature and Time: N-alkylation reactions often require heating. A typical range is 60-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. An insufficient duration will result in incomplete conversion.[6]
Q2: I'm observing a recurring unknown impurity with a molecular weight of approximately 448 g/mol . What could it be?
A2: An impurity with a mass of ~448 g/mol (C₂₁H₂₅N₅O₃) is often suggestive of the hydrolysis of the bromo-group on Intermediate B to a hydroxyl group, followed by reaction with Intermediate A. This forms a "hydroxyethyl" analog of domperidone. Another possibility is the N-Oxide of domperidone, which has a molecular weight of approximately 441.9 g/mol , but can appear as [M+H]+ at 442.9 or with adducts in mass spectrometry.[7][8]
Potential Side Reactions:
-
Hydrolysis of Intermediate B: The bromoethyl group is susceptible to hydrolysis, especially if there is moisture in the reaction mixture, forming 1-(2-hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one. This alcohol can then compete in the alkylation reaction.
-
Dimerization: Two molecules of Intermediate A can be linked by a bridging impurity, or Intermediate B can dimerize. For instance, a common impurity involves the reaction of two molecules of Intermediate A with a 1,3-dihalopropane derivative, if that is used as a starting material.[3]
Caption: Formation of impurities from side reactions.
Q3: My HPLC chromatogram shows poor resolution between domperidone and a major impurity. How can I optimize the separation?
A3: Achieving good resolution is key for accurate quantification. A systematic approach to method development is required. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide established methods, but optimization may be necessary.[9][10]
Troubleshooting Steps:
-
Column Chemistry: Most methods for domperidone use a C18 column.[11] If resolution is poor, consider a column with a different chemistry (e.g., C8, Phenyl-Hexyl) or a modern column with smaller particle sizes (e.g., sub-2 µm for UPLC) for higher efficiency.[9][10]
-
Mobile Phase pH: Domperidone and its related impurities have basic nitrogen atoms. Small changes in the mobile phase pH can significantly alter their retention times and selectivity. Use a buffer (e.g., phosphate, acetate) to control the pH. A common starting point is a pH between 3 and 6.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. They offer different selectivities. Try running identical gradients with each solvent to see which provides better separation.
-
Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient provides more time for compounds to separate and can significantly improve the resolution of closely eluting peaks.
Q4: How do I confirm the structure of an unknown impurity I've isolated?
A4: Structural elucidation requires a combination of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: Systematic approach for structural elucidation.
-
Step 1: LC-MS/MS Analysis: Analyze the sample using a Liquid Chromatography-Mass Spectrometry system. This will provide the molecular weight of the impurity from the parent ion (e.g., [M+H]⁺). Tandem MS (MS/MS) will fragment the ion, providing clues about its structure. The fragmentation pattern of the impurity can be compared to that of domperidone to identify which part of the molecule has changed.[12]
-
Step 2: High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the impurity. This allows for the calculation of a unique elemental formula (e.g., C₂₂H₂₄ClN₅O₂ for domperidone), which is crucial for identification.
-
Step 3: Isolation: If the impurity is present at a sufficient level (>0.1%), isolate it using preparative HPLC.
-
Step 4: NMR Spectroscopy: Analyze the isolated impurity using 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR. This provides definitive structural information, including connectivity and stereochemistry.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the typical process-related impurities from this synthetic route? A1: Besides unreacted starting materials, potential impurities include by-products from over-alkylation, where a second molecule of Intermediate A or B reacts with the product, and impurities from the synthesis of the starting materials themselves. Commercially available impurity standards include Domperidone Impurity A, B, C, D, E, and F, which correspond to various related substances and degradation products.[8][13][]
Q2: What are the common degradation products of domperidone? A2: Forced degradation studies show that domperidone is susceptible to degradation under acidic, basic, and oxidative conditions.[1][5][15][16] Common degradation products include the N-oxide of the piperidine nitrogen and products of hydrolysis, particularly at the benzimidazolone rings under harsh pH conditions.[7]
Q3: Which analytical techniques are most suitable for domperidone impurity profiling? A3: The primary technique is stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically around 280-290 nm).[9][17] For structural identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[12][18] Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and better resolution.[9][10]
Q4: How do I perform a forced degradation study according to ICH guidelines? A4: A forced degradation study (or stress testing) is essential to demonstrate the specificity of your analytical method and to identify likely degradation products.[1][2] The general conditions are:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for several hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C) for 24-48 hours.
-
Photolytic Degradation: Exposing the drug substance to UV/Vis light (e.g., 1.2 million lux hours and 200 W h/m²).
The goal is to achieve 5-20% degradation of the active substance. Samples are then analyzed by a stability-indicating HPLC method to separate the degradation products from the main peak.
Appendix A: Detailed Analytical Protocols
Protocol A1: Stability-Indicating HPLC-UV Method
This protocol is a representative method based on published literature for the analysis of domperidone and its impurities.[9][11]
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard phase for retaining domperidone and related compounds. |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with phosphoric acid | Buffered aqueous phase to control ionization and ensure reproducible retention. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute compounds. |
| Gradient | 0-10 min: 40-70% B; 10-15 min: 70-40% B; 15-20 min: 40% B | Gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 285 nm | Wavelength of high absorbance for the benzimidazolone chromophore. |
| Column Temp. | 35°C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | Standard injection volume. |
Protocol A2: LC-MS/MS Method for Structural Elucidation
This protocol is designed for identifying unknown impurities.[12][19]
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC | UPLC provides better peak shape and sensitivity for MS. |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm | Shorter column with smaller particles for fast, high-resolution separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acid for good ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic phase. |
| Gradient | 5-95% B over 5 minutes | A fast gradient to quickly screen for impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS System | Q-TOF or Orbitrap | For High-Resolution Mass Spectrometry (HRMS). |
| Ionization Mode | Positive Electrospray (ESI+) | Domperidone and its impurities contain basic nitrogens that readily protonate. |
| Scan Mode | Full Scan (50-800 m/z) followed by data-dependent MS/MS on top 3 most intense ions | To get parent mass information and fragmentation data simultaneously. |
Appendix B: Common Domperidone Impurities
| Impurity Name | Structure (if known) | Probable Origin |
| Domperidone Impurity A [8] | 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | Unreacted Intermediate A |
| Domperidone N-Oxide [7] | N-oxide on the piperidine nitrogen | Oxidative degradation |
| Hydroxy-Domperidone [7] | Hydroxylation on the benzimidazolone ring | Metabolic/Degradation |
| Dimeric Impurities [13] | Complex structures involving two domperidone-like moieties | Over-alkylation side reaction |
References
-
Jakaria, M., Hasanat, A., & Tarek, M. I. (n.d.). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. Available at: [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. [Image]. Available at: [Link]
-
Prime Scholars. (n.d.). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Available at: [Link]
-
The Pharmaceutical and Chemical Journal. (n.d.). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. Available at: [Link]
-
Elementary Education Online. (n.d.). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Available at: [Link]
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Daicel Pharma Standards. (n.d.). Domperidone Impurities Manufacturers & Suppliers. Available at: [Link]
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Yu, L., Shao, R., Chen, Y., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 23533–23544. Available at: [Link]
- Google Patents. (n.d.). CN100386323C - The synthetic method of domperidone maleate.
-
Journal of Chemical Health Risks. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Available at: [Link]
-
Manasa, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199. Available at: [Link]
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Pharmaffiliates. (n.d.). Domperidone-impurities. Available at: [Link]
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Oxford Academic. (n.d.). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science. Available at: [Link]
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PubMed. (n.d.). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Available at: [Link]
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SynZeal. (n.d.). Domperidone EP Impurity A. Available at: [Link]
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SynZeal. (n.d.). Domperidone Impurities. Available at: [Link]
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New Drug Approvals. (2021). DOMPERIDONE. Available at: [Link]
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Semantic Scholar. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. Available at: [Link]
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ResearchGate. (n.d.). The typical chromatogram of Test preparation with spiked impurities. [Image]. Available at: [Link]
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The Pharma Innovation Journal. (n.d.). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. Available at: [Link]
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Oxford Academic. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science. Available at: [Link]
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RSC Publishing. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. Available at: [Link]
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NHS. (n.d.). Side effects of domperidone. Available at: [Link]
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Drugs.com. (n.d.). Domperidone: Uses, Dosage, Side Effects, Warnings. Available at: [Link]
-
ResearchGate. (n.d.). Linearity plot of Domperidone Imp-F. [Image]. Available at: [Link]
-
PubMed. (n.d.). Stability Indicating Simultaneous Determination of Domperidone (DP), Methylparaben (MP) and Propylparaben by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Available at: [Link]
-
PubMed. (n.d.). Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. Available at: [Link]
-
JOCPR. (n.d.). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma. Available at: [Link]
-
MDPI. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available at: [Link]
-
International Journal of Pharmacology and Clinical Research. (n.d.). The analytical method for the simultaneous estimation of naproxen and domperidone will be developed by rp- HPLC. Available at: [Link]
-
Scribd. (2014). USP Medicines Compendium - Domperidone Tablets - 2014-06-30. Available at: [Link]
-
African Journal of Pharmacy and Pharmacology. (2018). A simple bioanalytical method development and validation of micronised domperidone 20 mg tablets using lcms-ms and its pharmacokinetic application in healthy indian volunteers. Available at: [Link]
-
ResearchGate. (n.d.). LC–MS Simultaneous Determination of Itopride Hydrochloride and Domperidone in Human Plasma. Available at: [Link]
-
Chemsrc. (n.d.). This compound. Available at: [Link]
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How to prevent dialkylation in the synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
Welcome to the technical support center for the synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-alkylation reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and prevent the common side reaction of dialkylation.
Troubleshooting Guide: Preventing Dialkylation
This section addresses specific issues you may encounter during your experiment, with a focus on mitigating the formation of the undesired 1,3-bis(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one.
Question 1: My reaction is yielding a significant amount of the dialkylated product. How can I favor monoalkylation?
Answer:
The formation of a dialkylated product is a common challenge in the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one, especially when using a difunctional electrophile like 1,2-dibromoethane. The initial monoalkylation product, this compound, still possesses a reactive N-H proton, which can be deprotonated and subsequently react with another molecule of the alkylating agent. To favor monoalkylation, several parameters of your reaction conditions can be finely tuned.
Key Strategies to Promote Monoalkylation:
-
Stoichiometry Control: Carefully control the molar ratio of your reactants. Using a stoichiometric excess of the starting benzimidazolone relative to 1,2-dibromoethane can significantly suppress the second alkylation step. A common starting point is to use a 1:1.2 to 1:1.5 ratio of benzimidazolone to 1,2-dibromoethane, but further optimization might be necessary.
-
Slow Addition of the Alkylating Agent: Instead of adding the entire amount of 1,2-dibromoethane at once, a slow, dropwise addition is highly recommended.[1] This maintains a low instantaneous concentration of the electrophile in the reaction mixture, thereby favoring the reaction with the more abundant starting benzimidazolone over the less concentrated monoalkylated product.[1]
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can be beneficial. The second alkylation step often has a higher activation energy than the first. By reducing the temperature, you can slow down the rate of the second alkylation more significantly than the first, thus improving the selectivity for the monoalkylated product.[1]
-
Choice of Base and Solvent: The selection of the base and solvent system is critical and can have a profound impact on the reaction's selectivity. Weaker bases and less polar, aprotic solvents are generally preferred to minimize the formation of the dialkylated product.
The following diagram illustrates the competitive reaction pathway leading to mono- and dialkylation.
Caption: Reaction pathway for the synthesis of this compound, showing the competing formation of the dialkylated byproduct.
Question 2: What is the optimal base for this reaction to ensure high selectivity for the monoalkylated product?
Answer:
The choice of base is a critical factor influencing the selectivity of the N-alkylation. A base that is too strong can lead to a high concentration of the deprotonated benzimidazolone, which can increase the rate of the second alkylation.
-
Weaker Bases are Generally Preferred: For selective monoalkylation, moderately strong but non-nucleophilic bases are often the best choice. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation.[2][3] It is strong enough to deprotonate the benzimidazolone to a sufficient extent to allow the reaction to proceed at a reasonable rate, but it is less likely to promote the second deprotonation and subsequent dialkylation compared to stronger bases.
-
Strong Bases Can Lead to Dialkylation: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can lead to a higher proportion of the dialkylated product.[4][5] While these bases can drive the reaction to completion more quickly, they also increase the concentration of the monoalkylated anion, making it more susceptible to a second alkylation.
Comparative Table of Common Bases:
| Base | Strength | Typical Solvent | Advantages for Monoalkylation | Disadvantages for Monoalkylation |
| K₂CO₃ | Moderate | 2-MeTHF, DMF, Acetonitrile | Good selectivity, easy to handle | Slower reaction times |
| NaH | Strong | THF, DMF | Faster reaction rates | Higher risk of dialkylation, requires anhydrous conditions |
| KOH | Strong | Toluene, DMSO | Can be effective in some systems | High risk of dialkylation and side reactions |
Question 3: How does the choice of solvent affect the selectivity of the monoalkylation?
Answer:
The solvent plays a crucial role in N-alkylation reactions, influencing both the reaction rate and selectivity by affecting the solubility of the reactants and the nature of the ionic intermediates.[6][7][8]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used for N-alkylation reactions because they can dissolve the benzimidazolone salt effectively. However, these highly polar solvents can promote the formation of solvent-separated ion pairs, which can increase the nucleophilicity of the anion and potentially lead to a higher rate of dialkylation.[7]
-
Less Polar Aprotic Solvents: Solvents such as 2-methyltetrahydrofuran (2-MeTHF) or tetrahydrofuran (THF) are often a better choice for controlling selectivity.[2][3] In these less polar environments, tighter ion pairs are more likely to form between the benzimidazolone anion and the counter-ion (e.g., K⁺). This can sterically hinder the nitrogen atom, reducing its reactivity and favoring monoalkylation.[7]
Solvent Selection Guide:
| Solvent | Polarity | Ion Pair Formation | Recommendation for Monoalkylation |
| 2-MeTHF | Moderate | Favors tight ion pairs | Highly Recommended for good selectivity |
| THF | Moderate | Favors tight ion pairs | Recommended as an alternative to 2-MeTHF |
| Acetonitrile | Polar Aprotic | Can form both | Can be effective, but may require more optimization |
| DMF | High | Favors solvent-separated ion pairs | Use with caution, higher risk of dialkylation |
| DMSO | High | Favors solvent-separated ion pairs | Generally not recommended for high selectivity |
Frequently Asked Questions (FAQs)
What is the general mechanism of the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one?
The N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one proceeds via a nucleophilic substitution reaction. The first step involves the deprotonation of one of the N-H protons by a base to form a nucleophilic benzimidazolone anion. This anion then attacks the electrophilic carbon atom of 1,2-dibromoethane, displacing a bromide ion to form the monoalkylated product. If a second equivalent of base and alkylating agent is present, the remaining N-H proton can be removed, and a second alkylation can occur to yield the dialkylated product.
Is a phase-transfer catalyst (PTC) beneficial for this reaction?
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be advantageous, particularly in biphasic systems or when using solid bases like potassium carbonate.[9] The PTC facilitates the transfer of the benzimidazolone anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate. This can sometimes allow for the use of milder reaction conditions, which can indirectly favor monoalkylation.
How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction progress. You can spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The starting material, monoalkylated product, and dialkylated product will have different Rf values, allowing you to visualize the consumption of the starting material and the formation of the products over time. This is crucial for stopping the reaction at the optimal point to maximize the yield of the desired monoalkylated product.
Experimental Protocol for Selective Monoalkylation
This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific setup.
Materials:
-
1,3-dihydro-2H-Benzimidazol-2-one
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional)
Procedure:
-
To a stirred mixture of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous 2-MeTHF, add a catalytic amount of TBAB (0.1 eq), if desired.
-
Heat the mixture to a gentle reflux (around 80-90 °C).
-
Slowly add a solution of 1,2-dibromoethane (1.5 eq) in 2-MeTHF dropwise to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After the consumption of the starting material (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to isolate the desired this compound.
The following workflow diagram provides a visual guide for troubleshooting and optimizing your synthesis.
Caption: Troubleshooting workflow for preventing dialkylation in the synthesis of this compound.
References
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health (NIH). [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications. [Link]
-
Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][6][10]Triazolo[7][11]pyridines, and Related Deaza-Compounds. ACS Publications. [Link]
-
An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. [Link]
-
Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Der Pharma Chemica. [Link]
-
Alkylation and Aminomethylation of 1,3-Dihydro-2Н-Benzimidazole-2-Thione. ResearchGate. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
- Alkylation reaction method of benzimidazoles compounds.
-
Benzimidazolone synthesis. Organic Chemistry Portal. [Link]
- 1,3-Dihydro-1-[3-(1-piperidinyl)propyl]-2H-benzimidazol-2-ones and related compounds.
-
Highly Efficient, Base-Catalyzed Alkylation Reactions. ChemistryViews. [Link]
-
SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science. [Link]
-
SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES. [Link]
-
NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA. ResearchGate. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health (NIH). [Link]
-
Direct, Catalytic α-Alkylation of N-Heterocycles by Hydroaminoalkylation: Substrate Effects for Regiodivergent Product Formation. Journal of the American Chemical Society. [Link]
-
Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. ResearchGate. [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. National Institutes of Health (NIH). [Link]
-
imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. [Link]
-
N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health (NIH). [Link]
- Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones.
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one (136081-17-9) for sale [vulcanchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Stability issues of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one under storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one. It addresses common stability issues encountered during storage and experimentation, offering troubleshooting guidance and answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity of your research.
Core Stability Considerations
This compound is a valuable intermediate in pharmaceutical synthesis. However, its chemical structure, featuring a reactive bromoethyl group and a benzimidazolone core, presents specific stability challenges. Understanding these potential degradation pathways is critical for maintaining the compound's purity and ensuring experimental reproducibility.
Key Molecular Liabilities:
-
Hydrolysis: The primary concern is the susceptibility of the bromoethyl group to hydrolysis, especially in the presence of moisture and under basic conditions. This reaction can lead to the formation of the corresponding hydroxyethyl derivative.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the ethyl chain susceptible to attack by various nucleophiles that may be present in reaction mixtures or as impurities.
-
Photodegradation: Benzimidazole derivatives are often sensitive to light.[1] Prolonged exposure to UV or even ambient light can potentially lead to the formation of colored degradants or cleavage of the benzimidazolone ring.
-
Oxidation: While the benzimidazolone ring is generally stable, oxidative degradation can occur, particularly in the presence of metal ions and air.[2][3]
-
Thermal Decomposition: Significant thermal decomposition typically occurs at elevated temperatures, but long-term storage at inappropriate temperatures can accelerate other degradation pathways.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: Gradual Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis Over Time
Potential Cause: This is a classic sign of chemical degradation. The primary suspects are hydrolysis and photodegradation.
Troubleshooting Workflow:
Sources
- 1. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air [organic-chemistry.org]
- 3. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reaction Selectivity in the N-Alkylation of Asymmetric Benzimidazolones
Welcome to the Technical Support Center for the N-alkylation of asymmetric benzimidazolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal reaction selectivity and yield.
Introduction to the Challenge
Benzimidazolone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. The N-alkylation of these heterocycles is a fundamental strategy for modulating their biological activity. However, when dealing with asymmetric benzimidazolones, achieving regioselectivity between the two non-equivalent nitrogen atoms (N1 and N3) presents a significant synthetic hurdle. This guide will equip you with the knowledge to control these reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of asymmetric benzimidazolones so challenging?
A1: The core of the problem lies in the similar nucleophilicity of the two nitrogen atoms within the benzimidazolone ring.[1] Following deprotonation by a base, the resulting anion's negative charge is delocalized across the N-C-N system, making both nitrogens potential sites for alkylation.[2] The final product distribution is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Q2: What are the primary factors influencing whether alkylation occurs at the N1 or N3 position?
A2: The regiochemical outcome is dictated by a combination of factors:
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[3]
-
Steric Hindrance: Bulky substituents on the benzimidazolone core or the use of a sterically demanding alkylating agent will favor reaction at the less hindered nitrogen atom.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in modulating the reactivity and selectivity of the alkylation.[4][5]
Q3: Can over-alkylation to form a dialkylated product be an issue?
A3: Yes, the mono-alkylated benzimidazolone product is still nucleophilic and can react further with the alkylating agent to form a quaternary salt. This is more likely to occur with highly reactive alkylating agents, prolonged reaction times, or elevated temperatures. Careful control of stoichiometry is crucial to minimize this side reaction.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the N-alkylation of asymmetric benzimidazolones.
Issue 1: Poor Regioselectivity - Mixture of N1 and N3 Isomers
This is the most frequent challenge. The formation of a mixture of isomers complicates purification and reduces the yield of the desired product.
Root Causes & Corrective Actions:
-
Inappropriate Base/Solvent Combination: The interplay between the base and solvent is paramount in controlling regioselectivity.
-
Insight: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) often favor the formation of the thermodynamically more stable anion, which can lead to higher selectivity.[3][4][5][7] The use of NaH in THF has been shown to be a promising system for achieving N1 selectivity in related heterocyclic systems.[4][5]
-
Actionable Protocol: See "Protocol 1: High-Selectivity N-Alkylation using Sodium Hydride."
-
-
Steric and Electronic Factors Not Fully Leveraged:
-
Insight: The inherent electronic and steric properties of your substrate can be used to your advantage. For instance, a bulky substituent at the C2 position will sterically hinder the adjacent N1 and N3 positions, and the choice of alkylating agent can further influence the outcome.
-
Actionable Protocol: Analyze your substrate. If significant steric bulk is present near one nitrogen, alkylation will likely favor the less hindered position.
-
Troubleshooting Flowchart for Poor Regioselectivity
Caption: Decision-making flowchart for troubleshooting poor regioselectivity.
Issue 2: Low or No Conversion
When the reaction fails to proceed or gives a low yield of the desired product, several factors could be at play.
Root Causes & Corrective Actions:
-
Insufficiently Strong Base: The pKa of the benzimidazolone N-H is typically in the range of 10-12. The base must be strong enough to effectively deprotonate the starting material.
-
Insight: Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) may not be sufficiently strong for complete deprotonation, leading to low conversion.[7]
-
Actionable Protocol: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
-
Poor Leaving Group on the Alkylating Agent: The reactivity of the alkylating agent is critical.
-
Insight: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and observing low conversion, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[7]
-
Actionable Protocol: If possible, use an alkyl iodide or bromide instead of a chloride.
-
-
Low Reaction Temperature: While lower temperatures can sometimes improve selectivity, they can also drastically reduce the reaction rate.
-
Insight: Many N-alkylation reactions require heating to proceed at a reasonable rate.
-
Actionable Protocol: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to find the optimal balance between rate and selectivity.
-
Data Presentation: Impact of Base and Solvent on Regioselectivity
| Entry | Base | Solvent | Temperature (°C) | N1:N3 Ratio | Conversion (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 1.5 : 1 | 75 |
| 2 | Cs₂CO₃ | DMF | 25 | 1.2 : 1 | 60 |
| 3 | NaH | THF | 25 | 10 : 1 | 95 |
| 4 | NaH | DMF | 25 | 8 : 1 | 98 |
| 5 | t-BuOK | THF | 25 | 6 : 1 | 92 |
Note: Data is illustrative and will vary based on the specific substrate and alkylating agent.
Experimental Protocols
Protocol 1: High-Selectivity N-Alkylation using Sodium Hydride
This protocol is designed to favor alkylation at the less sterically hindered and/or electronically favored nitrogen by using a strong base to generate the benzimidazolide anion.[7]
Materials:
-
Asymmetric benzimidazolone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl bromide or iodide)
-
Anhydrous reaction vessel with a magnetic stirrer and nitrogen inlet
Procedure:
-
Preparation: Under a nitrogen atmosphere, add the asymmetric benzimidazolone (1.0 eq) to a flame-dried flask containing anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Slowly add the alkylating agent (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for selective N-alkylation.
References
- BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
- BenchChem. (2025).
-
Roman, G. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemo-selective N-alkylation of indolylbenzimidazoles. [Link]
-
Ouzidan, Y., et al. (2022). Study of the alkylation reactions of 5-nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions. J. Mar. Chim. Heterocycl., 21(2), 48-52. [Link]
- BenchChem. (2025).
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Ramachandran, R., et al. (2014). Efficient and versatile catalysis of N-alkylation of heterocyclic amines with alcohols and one-pot synthesis of 2-aryl substituted benzazoles with newly designed ruthenium(II) complexes of PNS thiosemicarbazones. Dalton Transactions, 43(21), 7889-7902. [Link]
-
ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3752–3755. [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
- BenchChem. (n.d.).
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
Sources
- 1. Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Unreacted 1H-benzimidazol-2(3H)-one from Reaction Mixtures
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions regarding the purification of reaction mixtures containing unreacted 1H-benzimidazol-2(3H)-one. As a key building block in pharmaceutical development, achieving high purity for its derivatives is paramount for accurate downstream biological and structural analysis.[1] This document is designed to provide you with the expertise and validated methods necessary to overcome this common purification challenge.
Section 1: The Challenge & Initial Diagnosis
Q: Why is removing unreacted 1H-benzimidazol-2(3H)-one often challenging?
A: The difficulty in removing unreacted 1H-benzimidazol-2(3H)-one stems from its physicochemical properties, which can be very similar to its N-substituted derivatives. Key factors include:
-
Polarity: Both the starting material and the desired product are often polar, heterocyclic compounds, leading to similar solubility profiles and behavior in chromatographic systems.[1]
-
Hydrogen Bonding: The N-H and C=O groups in 1H-benzimidazol-2(3H)-one allow it to act as both a hydrogen bond donor and acceptor. This property, which may be shared by the product, can lead to co-precipitation or streaking during chromatography.
-
Amphoteric Nature: The molecule possesses both a weakly basic imidazole nitrogen and a weakly acidic N-H proton (pKa of the conjugate acid is ~5.3 for the parent benzimidazole).[2] This allows it to be soluble in both acidic and strongly basic aqueous solutions, complicating simple extraction protocols if the product shares this characteristic.
Q: How can I definitively confirm the presence of unreacted starting material in my crude product?
A: Before attempting any purification, you must confirm the identity of the impurity. Thin-Layer Chromatography (TLC) is the most direct and rapid method.
Protocol: Diagnostic TLC Analysis
-
Prepare Samples: Dissolve small amounts of your crude reaction mixture, your pure starting material (1H-benzimidazol-2(3H)-one), and your expected product (if available as a pure standard) in a suitable solvent (e.g., methanol, DMF, or dichloromethane).
-
Spot the Plate: On a silica gel TLC plate, spot the starting material in the left lane, the crude mixture in the middle lane (co-spotting with the starting material is recommended), and the pure product (if available) in the right lane.
-
Develop the Plate: Use an appropriate eluent system. A good starting point for these compounds is a mixture of ethyl acetate/hexane or dichloromethane/methanol.[1][3][4]
-
Visualize: View the developed plate under a UV lamp (254 nm). The presence of a spot in the crude mixture lane that has the same retention factor (Rf) as the pure starting material confirms its presence.
Section 2: Troubleshooting and Purification Workflow
Navigating the purification process requires a logical approach. The following workflow provides a decision-making framework to guide you from initial analysis to a successful purification strategy.
Caption: Decision workflow for selecting a purification strategy.
Section 3: Detailed Purification Protocols
This section provides detailed, step-by-step instructions for the most effective purification techniques.
Method A: Selective Recrystallization
Principle: This technique relies on differences in solubility between the desired product and the unreacted starting material in a specific solvent at different temperatures. It is most effective when the starting material is a minor component.
Experimental Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).[5] The ideal solvent will fully dissolve the product when hot but show poor solubility when cold, while ideally keeping the starting material dissolved or vice-versa.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude product and heat the mixture to boiling (using a water bath or heating mantle) with stirring until all solids dissolve. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Validation: Dry the crystals and analyze their purity by TLC and melting point analysis.
Method B: Acid-Base Extraction
Principle: This powerful liquid-liquid extraction technique separates compounds based on their acidic or basic properties. Benzimidazoles are typically basic and can be protonated with an aqueous acid, transferring them from an organic to an aqueous layer.[5][6] This method is ideal for N-alkylated or N-arylated benzimidazolone products that are not acidic and will remain in the organic layer.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated, water-soluble 1H-benzimidazol-2(3H)-one salt will move into the aqueous layer, while the desired (less basic) product should remain in the organic layer.[5]
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete removal of the starting material.
-
Organic Layer Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
-
Validation: Confirm the absence of the starting material in the purified product via TLC.
Method C: Flash Column Chromatography
Principle: This is the most versatile method, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. It is highly effective for separating compounds with even minor differences in polarity.[7]
Experimental Protocol:
-
TLC Optimization: First, determine the optimal mobile phase (eluent) using TLC. Screen different ratios of solvents like ethyl acetate/hexane or dichloromethane/methanol.[1][3][4] The ideal system will show good separation between the product spot and the starting material spot (a ΔRf of ≥ 0.2 is desirable).
-
Column Packing: Prepare a column with silica gel, using the chosen eluent as the slurry and packing solvent.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel (2-3 times the mass of the crude product). Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[1]
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase and carefully apply it to the top of the silica gel bed.
-
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. You may use an isocratic (constant solvent ratio) or gradient (increasing polarity over time) elution.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: At-a-Glance Method Comparison
| Feature | Selective Recrystallization | Acid-Base Extraction | Flash Column Chromatography |
| Primary Basis | Differential Solubility | Differential Acidity/Basicity | Differential Polarity/Adsorption |
| Speed | Moderate to Slow | Fast | Slow to Moderate |
| Scale | Milligrams to Kilograms | Milligrams to Kilograms | Micrograms to ~100g |
| Purity Achieved | Good to Excellent | Good (for removing SM) | Excellent |
| Solvent Usage | Moderate | Moderate | High |
| Best For... | Crystalline products; removing small amounts of impurities. | Products with different pKa values than the starting material. | Close-running impurities; non-crystalline products; complex mixtures. |
| Potential Issues | Co-precipitation; low recovery; "oiling out".[5] | Emulsion formation; product instability to acid/base; product has some water solubility.[8] | Product degradation on silica; streaking; requires careful optimization.[8] |
Section 5: Frequently Asked Questions (FAQs)
Q1: My product is also sensitive to acid. Can I still use an acid-base extraction? A: If your product is acid-labile, this method is not recommended. In such cases, column chromatography is the preferred alternative. If the issue is removing acidic impurities, a gentle wash with a weak base like saturated sodium bicarbonate solution might be tolerated and effective.[8]
Q2: I see streaking on my TLC plate and my compound is running very slowly on the column. What's happening? A: The polar N-H and carbonyl groups in benzimidazole derivatives can interact strongly with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can deactivate the silica gel by adding a small amount (0.5-1%) of a modifier like triethylamine or methanol to your eluent system.[8]
Q3: After basifying the acidic aqueous layer, my starting material "oiled out" instead of precipitating. How should I proceed? A: "Oiling out" occurs when the melting point of the compound is lower than the temperature of the solution or when it is highly soluble in the aqueous medium. First, ensure the solution is thoroughly cooled in an ice bath. If it remains an oil, you can perform a "back-extraction" by adding an organic solvent (like ethyl acetate or DCM), shaking the mixture, and separating the layers. The neutralized starting material will move back into the organic layer, which can then be discarded.[6][9]
Q4: What preventative measures can I take to minimize the amount of unreacted starting material? A: The best purification is a clean reaction. To drive your reaction to completion, consider:
-
Le Châtelier's Principle: If the reaction produces a small molecule byproduct (like water), use a Dean-Stark trap or drying agents to remove it.
-
Excess Reagent: Use a slight excess (1.1-1.5 equivalents) of the other reactant (not the 1H-benzimidazol-2(3H)-one) to ensure it is fully consumed.
-
Reaction Time & Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitor the reaction progress by TLC until the starting material spot is no longer visible.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
-
Ouzidan, Y., et al. (2012). 1-Benzyl-1H-benzimidazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]
-
Ouzidan, Y., et al. (2012). 1,3-Dibenzyl-1H-benzimidazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(2), o424. [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
- Lindberg, P., et al. (2005). A process for the optical purification of benzimidazole derivatives.
-
Defense Technical Information Center. (1962). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
Hossain, M. K., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]
-
Ouzidan, Y., et al. (2012). 1-Nonyl-1H-benzimidazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o249. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Database. [Link]
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Guezguez, R., et al. (2021). An expeditious one-pot solvent-free synthesis of benzimidazole derivatives. ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
-
Fadda, A. A., et al. (2012). SYNTHESIS AND REACTIONS OF SOME NEW BENZIMIDAZOLE DERIVATIVES. Bibliomed. [Link]
-
Georgieva, M., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. PubMed Central. [Link]
-
Titi, A., et al. (2024). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. PubMed Central. [Link]
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Validation & Comparative
Validation of HPLC analytical method for 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
An In-Depth Technical Guide to the Validation of a Stability-Indicating HPLC Method for 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) analytical method for this compound, a key intermediate in pharmaceutical synthesis. The objective is not merely to present a protocol but to dissect the causality behind each experimental choice, ensuring the resulting method is robust, reliable, and compliant with global regulatory standards. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a self-validating system for researchers, scientists, and drug development professionals.[1]
The validation of an analytical method is a mandatory regulatory requirement that ensures the procedure is suitable for its intended purpose.[2] For a compound like this compound, which may be a precursor to an Active Pharmaceutical Ingredient (API), a validated HPLC method is critical for quantifying the analyte and its impurities, thereby guaranteeing the quality and consistency of the final drug product.
The Analytical Challenge and Proposed Chromatographic Solution
Before validation can commence, a suitable chromatographic method must be developed. This compound is a small organic molecule with a benzimidazole core, suggesting good retention on a reverse-phase column and strong UV absorbance.[3][4][5]
The Causality Behind Our Method Selection:
-
Column: A C18 stationary phase is the industry standard for separating non-polar to moderately polar small molecules. Its hydrophobic nature provides the necessary interaction with the analyte for effective retention and resolution.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a phosphate buffer offers a balance of simplicity and efficiency. Acetonitrile is chosen for its low UV cutoff and excellent elution strength for this class of compounds. The phosphate buffer maintains a stable pH, preventing peak shape distortion and shifts in retention time.
-
Detection: A UV detector set at a wavelength near the analyte's maximum absorbance (λmax) ensures high sensitivity. For benzimidazole derivatives, this is often in the 254-290 nm range.[6] A photodiode array (PDA) detector is highly recommended as it provides spectral data for peak purity assessment, which is indispensable for a stability-indicating method.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent with PDA Detector | Provides reliable performance and spectral data for peak purity. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | Industry-standard column offering good peak shape and longevity. |
| Mobile Phase | 20mM Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile (60:40 v/v) | Provides optimal retention and peak symmetry for the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing viscosity and retention time fluctuations. |
| Injection Volume | 10 µL | A small volume to prevent band broadening and column overload. |
| Detection Wavelength | 288 nm | Chosen to maximize sensitivity for benzimidazole derivatives.[6] |
| Run Time | 10 minutes | Sufficient to elute the main peak and any potential early-eluting impurities. |
The Validation Workflow: A Step-by-Step Experimental Guide
Method validation follows a structured sequence of experiments, each designed to test a specific performance characteristic. The following sections provide detailed protocols and objective acceptance criteria based on the ICH Q2(R1) guideline.[1]
Caption: Overall workflow for HPLC analytical method validation.
System Suitability Testing (SST)
Why it's important: SST is not a validation parameter itself, but a prerequisite check to ensure the entire HPLC system (instrument, column, mobile phase) is performing adequately on the day of analysis.[7][8][9] It provides the confidence that the system is fit to generate valid data.
Experimental Protocol:
-
Prepare a standard solution of this compound at the target analytical concentration (e.g., 100 µg/mL).
-
Make five replicate injections of this standard solution.
-
Analyze the resulting chromatograms for the parameters listed in the table below.
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and indicates good separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the instrument's injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Specificity and Stability-Indicating Properties
Why it's important: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[10][11][12] For a stability-indicating method, this is proven through forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[13][14][15]
Caption: Logic of forced degradation for proving method specificity.
Experimental Protocol:
-
Prepare Stressed Samples: Expose separate solutions of the analyte (e.g., 1 mg/mL) to the following conditions until 5-20% degradation is achieved[16]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat solution at 80°C.
-
Photolytic Degradation: Expose solution to light as per ICH Q1B guidelines.
-
-
Analysis: Dilute the stressed samples to the target concentration and inject them into the HPLC system.
-
Peak Purity: Use the PDA detector software to perform peak purity analysis on the analyte peak in each stressed chromatogram.
Acceptance Criteria:
-
The analyte peak should be chromatographically resolved from all degradation products and impurities (Resolution > 2.0).
-
The peak purity index or angle should be less than the threshold angle, confirming no co-eluting peaks.
Linearity and Range
Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[1][19]
Experimental Protocol:
-
Prepare a stock solution of the analyte.
-
Perform serial dilutions to create at least five concentration levels covering 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration level in triplicate.
Data Presentation & Acceptance Criteria:
| Concentration (µg/mL) | Injection 1 Area | Injection 2 Area | Injection 3 Area | Mean Area |
| 80 | Data | Data | Data | Data |
| 90 | Data | Data | Data | Data |
| 100 | Data | Data | Data | Data |
| 110 | Data | Data | Data | Data |
| 120 | Data | Data | Data | Data |
| Correlation Coefficient (r²) | ≥ 0.999 |
-
Analysis: Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance: The correlation coefficient (r²) must be ≥ 0.999.[17]
Accuracy
Why it's important: Accuracy measures the closeness of the test results to the true value.[10] It is typically determined through recovery studies by spiking a matrix with a known quantity of the analyte.[20]
Experimental Protocol:
-
If a drug product matrix (placebo) is available, use it. If not, a blank diluent can be used.
-
Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three independent samples at each concentration level (total of nine determinations as per ICH).[19][20]
-
Analyze the samples and calculate the percentage recovery.
Data Presentation & Acceptance Criteria:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80 | Mean of 3 | Mean % Rec. |
| 100% (n=3) | 100 | Mean of 3 | Mean % Rec. |
| 120% (n=3) | 120 | Mean of 3 | Mean % Rec. |
| Overall Mean Recovery | 98.0% - 102.0% | ||
| % RSD of Recovery | ≤ 2.0% |
Precision
Why it's important: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[21] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration from the same homogeneous stock.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Data Presentation & Acceptance Criteria:
| Precision Level | Parameter | Result | Acceptance Criterion |
| Repeatability | % RSD for 6 samples | Calculate %RSD | ≤ 2.0% |
| Intermediate | % RSD for 12 samples (6+6) | Calculate %RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's important: LOD is the lowest amount of analyte that can be detected but not necessarily quantified.[22] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[23] These are critical for analyzing impurities or low-level analytes.
Experimental Protocol (Based on the Calibration Curve):
-
Use the data from the Linearity study.
-
Calculate LOD and LOQ using the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S).
-
Confirmation: Prepare a standard at the calculated LOQ concentration and inject it multiple times (n=6). The precision (%RSD) should be acceptable (e.g., ≤ 10%).
Acceptance Criteria:
-
The LOQ must be demonstrated with acceptable precision and accuracy.
Robustness
Why it's important: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[25][26] It provides an indication of the method's reliability during normal usage.[10]
Experimental Protocol:
-
Perform analysis while making small, deliberate changes to the method parameters, one at a time.
-
Analyze a standard solution under each new condition and evaluate the impact on system suitability parameters.
Data Presentation & Acceptance Criteria:
| Parameter Varied | Variation | Impact on SST | Result Comparison |
| Flow Rate | 0.9 mL/min & 1.1 mL/min | SST must pass | Results within ±5% of initial |
| Mobile Phase % Organic | 38% & 42% Acetonitrile | SST must pass | Results within ±5% of initial |
| Column Temperature | 28 °C & 32 °C | SST must pass | Results within ±5% of initial |
| pH of Buffer | 2.8 & 3.2 | SST must pass | Results within ±5% of initial |
-
Acceptance: The system suitability criteria must be met under all varied conditions, and the quantitative results should not be significantly impacted.
Conclusion and Comparison Summary
This guide has detailed a comprehensive validation strategy for an HPLC method intended for the analysis of this compound. The proposed reverse-phase method, when subjected to the validation protocols described, can be objectively compared against the internationally recognized acceptance criteria from the ICH.
The strength of this validation approach lies in its self-validating nature. By performing forced degradation, the method proves its stability-indicating capability. By assessing linearity, accuracy, and precision across a defined range, it confirms its suitability for quantitative assay. Finally, by demonstrating robustness, it establishes its reliability for routine use in a quality control environment. The experimental data generated through these protocols provides the definitive evidence that the analytical method is fit for its intended purpose, ensuring data integrity and regulatory compliance.
References
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from Element Lab Solutions website. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline website. [Link]
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Pathak, A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from PharmTech website. [Link]
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Al-Qaissi, A., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular Imaging and Radionuclide Therapy. [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from Pharmaguideline website. [Link]
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Chromatography Forum. (2014). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from Chromatography Forum website. [Link]
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International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from Separation Science website. [Link]
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Altabrisa Group. (2023). What Is Linearity in HPLC Analysis and Its Importance?. Retrieved from Altabrisa Group website. [Link]
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. [Link]
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Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific website. [Link]
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Mastelf. (2024). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from Mastelf website. [Link]
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Altabrisa Group. (2023). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from Altabrisa Group website. [Link]
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ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
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Al-Aani, H., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. (n.d.). Linearity and range of the HPLC method. [Link]
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Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
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ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. [Link]
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International Journal of Research and Applied Science & Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
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Al-Aani, H., et al. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Pharmaceuticals. [Link]
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Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link]
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Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
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Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]
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Dong, M. W., & Hu, Y. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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SIELC Technologies. (n.d.). Separation of 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from Lösungsfabrik website. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]
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Gjetja, R., & Kika, A. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica. [Link]
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Prof Dan Explains. (2024). What do Limit of Detection and Limit of Quantitation mean?. [Link]
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ResearchGate. (2016). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
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Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness. [Link]
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Der Pharma Chemica. (2015). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. [Link]
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International Journal of Scientific Development and Research. (2018). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. [Link]
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LCGC International. (2002). The Limit of Detection. [Link]
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MicroSolv Technology Corporation. (2021). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
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AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Behera, A., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal. [Link]
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SciELO. (2012). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. [Link]
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Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Retrieved from Chromatography Today website. [Link]
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Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2024. [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Kaczmarek, E., et al. (2019). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules. [Link]
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A Senior Application Scientist's Guide: 1-(2-bromoethyl)- vs. 1-(2-chloroethyl)-1,3-dihydro-2H-Benzimidazol-2-one in Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the choice of a synthetic intermediate is a critical decision that profoundly influences reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of two key alkylating agents derived from the privileged benzimidazolone scaffold: 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one and its chloro-analogue, 1-(2-chloroethyl)-1,3-dihydro-2H-Benzimidazol-2-one. Our analysis is grounded in fundamental principles of chemical reactivity and supported by experimental data from peer-reviewed literature and patents.
Executive Summary: The Halogen's Impact on Reactivity and Utility
At the heart of this comparison lies the intrinsic difference in the leaving group ability of bromide versus chloride. In nucleophilic substitution reactions, which are the primary application for these reagents, the reactivity trend is well-established: I > Br > Cl > F.[1] This fundamental principle dictates that the bromo-derivative is generally the more reactive of the two, a factor that has significant implications for reaction conditions, kinetics, and synthetic strategy.
The 1-(2-haloethyl)-1,3-dihydro-2H-benzimidazol-2-one moiety is a crucial building block in the synthesis of several pharmaceuticals, most notably the dopamine antagonist Domperidone.[2][3] Both the bromo- and chloro-ethyl derivatives serve as electrophiles for the N-alkylation of various nucleophiles, typically secondary amines, to forge the final drug molecule or a key intermediate. The choice between them often hinges on a balance of reactivity, cost, and availability.
Core Principles: A Mechanistic Overview
The primary utility of these compounds is in N-alkylation reactions, which typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile (e.g., the nitrogen atom of a secondary amine) attacks the electrophilic carbon atom bearing the halogen, simultaneously displacing the halide ion as a leaving group.
Caption: Generalized SN2 mechanism for N-alkylation.
The rate of an SN2 reaction is highly dependent on the stability of the leaving group as an anion. Bromide (Br⁻) is a larger, more polarizable, and weaker base than chloride (Cl⁻), making it a better leaving group. Consequently, the carbon-bromine bond is weaker and more easily broken, leading to a lower activation energy and a faster reaction rate for the bromo-derivative compared to the chloro-derivative under identical conditions.[1]
Synthesis of the Intermediates
Both 1-(2-bromoethyl)- and 1-(2-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one are typically synthesized by the alkylation of 1,3-dihydro-2H-benzimidazol-2-one with a dihaloethane. The choice of dihaloethane (e.g., 1,2-dibromoethane or 1-bromo-2-chloroethane) dictates the final product.
Representative Synthetic Protocol:
A general procedure involves the reaction of 1,3-dihydro-2H-benzimidazol-2-one with an excess of the dihaloethane in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF) or dimethylformamide (DMF).
Experimental Protocol: Synthesis of 1-(2-bromoethyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one
-
To a stirred mixture of 1-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one (1.2 g, 3.647 mmol) and potassium carbonate (1.0 g, 7.294 mmol) in 2-MeTHF (15 mL), add 1,2-dibromoethane (2.05 g, 10.947 mmol) dropwise over 10 minutes.
-
Reflux the reaction mixture for 4 hours.
-
Upon completion (monitored by TLC), dilute the mixture with water and extract with isopropyl acetate.
-
The organic layer is then dried and concentrated to yield the product.
This protocol, adapted from the literature, can be modified for the synthesis of the title compounds by starting with unsubstituted 1,3-dihydro-2H-benzimidazol-2-one.
Comparative Performance in Synthesis: A Data-Driven Analysis
| Parameter | 1-(2-bromoethyl) Derivative | 1-(2-chloroethyl) Derivative | Analysis |
| Reactivity | Higher | Lower | The C-Br bond is weaker than the C-Cl bond, leading to a faster rate of nucleophilic substitution. This is a fundamental principle of halide reactivity. |
| Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) are often sufficient. | May require more forcing conditions (higher temperatures, longer reaction times, or the use of a catalyst like NaI) to achieve comparable conversion. | The higher reactivity of the bromo-compound allows for greater flexibility in choosing reaction parameters, which can be advantageous for sensitive substrates. |
| Yield | Often higher due to more complete and faster reactions, with fewer side reactions. | Can be lower due to incomplete reactions or the need for harsher conditions that may lead to degradation or side products. | In a patent for Domperidone synthesis, the alkylation of benzimidazolone with 1-bromo-3-chloropropane to yield the chloro-propyl intermediate reported a yield of 83.0%.[4] |
| Cost & Availability | Generally more expensive and may be less readily available in bulk compared to the chloro-derivative. | Typically less expensive and more commonly available from commercial suppliers. | This is a significant practical consideration in process development and large-scale manufacturing, where cost-effectiveness is paramount. |
| Side Reactions | The primary side reaction is often over-alkylation, especially with highly nucleophilic amines. | Elimination reactions (E2) can be more competitive with SN2 reactions, particularly with sterically hindered bases or at higher temperatures. | The choice of base and careful control of stoichiometry are crucial to minimize these side reactions for both derivatives. |
Case Study: Synthesis of Domperidone
The synthesis of Domperidone involves the coupling of a benzimidazolone intermediate with a piperidine derivative.[2][3] Several patented methods utilize a 1-(3-halopropyl)-1,3-dihydro-2H-benzimidazol-2-one intermediate. For instance, one patent describes the reaction of benzimidazolone with 1-bromo-3-chloropropane in the presence of sodium hydroxide to produce 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with a reported yield of 83.0%.[4] This chloro-intermediate is then used in a subsequent nucleophilic substitution reaction.
While a direct comparison with a bromo-analogue in the same patent is not provided, the general principles of reactivity suggest that using a 1,3-dibromopropane would likely lead to a faster initial alkylation of the benzimidazolone and a faster subsequent reaction with the piperidine nucleophile, potentially at a lower temperature or in a shorter time. However, the use of the more cost-effective 1-bromo-3-chloropropane highlights the economic considerations that often drive the selection of reagents in industrial processes.
Practical Recommendations and Experimental Design
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Comparative study of conventional heating versus microwave irradiation for benzimidazolone alkylation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The functionalization of this moiety, particularly through N-alkylation, is a critical step in the synthesis of many drug candidates. The choice of heating method for this transformation can significantly impact reaction efficiency, yield, and purity. This guide provides a comprehensive comparison of conventional heating versus microwave irradiation for the alkylation of benzimidazolone, supported by experimental data and detailed protocols.
The Dichotomy of Heat: Conventional vs. Microwave-Assisted Synthesis
Conventional heating methods, such as oil baths or heating mantles, transfer thermal energy to the reaction vessel via conduction and convection. This process is often slow and can lead to uneven heating, resulting in the formation of byproducts and decomposition of sensitive reagents.[1][2] In contrast, microwave irradiation directly heats the reactants and solvent by interacting with polar molecules, leading to rapid and uniform heating throughout the reaction mixture.[1][2][3] This fundamental difference in energy transfer often translates to dramatic improvements in reaction outcomes.
Studies comparing the two methods for the synthesis of benzimidazole derivatives have consistently demonstrated the superiority of microwave-assisted synthesis. For instance, a comparative study on the synthesis of 2-substituted benzimidazoles reported a staggering 96-98% reduction in reaction time and a 10-50% increase in yield when using microwave irradiation compared to conventional heating.[4][5] Another study on benzimidazole synthesis noted a 60–160 times faster reaction rate under microwave conditions. These significant improvements are attributed to the rapid and efficient energy transfer characteristic of microwave heating.
N-Alkylation of Benzimidazolone: A Head-to-Head Comparison
While a direct comparative study on the N-alkylation of benzimidazolone is not extensively documented, we can extrapolate from the wealth of data on the alkylation of the broader benzimidazole family to present a compelling case for the adoption of microwave technology. The following sections detail the expected outcomes and provide representative experimental protocols for both heating methods.
Quantitative Performance Metrics
The following table summarizes the anticipated performance differences between conventional heating and microwave irradiation for the N-alkylation of benzimidazolone, based on data from analogous benzimidazole alkylation reactions.
| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |
| Reaction Time | Hours (typically 2-15 hours)[3] | Minutes (typically 3-10 minutes)[6] | 95-98% reduction[5][6] |
| Yield | Moderate to Good (often <50%)[3] | Good to Excellent (up to 95%)[7] | 10-113% increase[5][6] |
| Product Purity | Often requires extensive purification | Generally cleaner reaction profiles | Reduced byproducts |
| Energy Efficiency | Lower | Higher | More sustainable |
Mechanistic Insights: Why Microwaves Excel
The enhanced reaction rates observed in microwave-assisted synthesis are not solely due to rapid heating. Microwaves can also have non-thermal effects that contribute to reaction acceleration. The oscillating electromagnetic field can increase the frequency of molecular collisions and lower the activation energy of the reaction, leading to a more efficient conversion of reactants to products.
The general mechanism for the N-alkylation of benzimidazolone involves the deprotonation of the nitrogen atom by a base, followed by a nucleophilic attack on the alkyl halide.
Caption: General mechanism for the N-alkylation of benzimidazolone.
Microwave irradiation can accelerate both the deprotonation and the nucleophilic substitution steps by efficiently heating the polar reactants and intermediates.
Experimental Protocols
The following are detailed, step-by-step methodologies for the N-alkylation of benzimidazolone using both conventional and microwave-assisted heating.
Conventional Heating Protocol
This protocol is adapted from standard procedures for the N-alkylation of benzimidazoles.
Caption: Experimental workflow for conventional heating.
Detailed Steps:
-
To a solution of benzimidazolone (1 mmol) in a suitable solvent such as DMF or acetone (10 mL) in a round-bottom flask, add a base like potassium carbonate (1.5 mmol) and the desired alkyl halide (1.2 mmol).
-
Stir the mixture at room temperature for a few minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) using an oil bath and maintain the reflux for 2-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Microwave-Assisted Protocol
This protocol is designed to leverage the benefits of microwave irradiation for a more efficient synthesis.
Caption: Experimental workflow for microwave irradiation.
Detailed Steps:
-
In a microwave-safe reaction vessel, combine benzimidazolone (1 mmol), the alkyl halide (1.2 mmol), and a base such as potassium carbonate (1.5 mmol) in a microwave-compatible solvent like ethanol or DMF (5 mL).
-
Seal the vessel and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120°C) for 5-15 minutes.[8][9] The reaction time may need to be optimized for different alkyl halides.
-
After the irradiation is complete, allow the vessel to cool to a safe temperature before opening.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The product is often of high purity, but can be further purified by recrystallization if necessary.
Regioselectivity Considerations
For unsymmetrically substituted benzimidazolones, N-alkylation can result in a mixture of N1 and N3 isomers. The regioselectivity of this reaction can be influenced by several factors, including the nature of the substituent on the benzimidazolone ring, the choice of base and solvent, and the reaction conditions. While there is limited specific data on how microwave irradiation affects the regioselectivity of benzimidazolone alkylation, studies on similar heterocyclic systems suggest that it can sometimes alter the isomeric ratio compared to conventional heating. This is an area that warrants further investigation for specific substrates.
Conclusion and Future Outlook
The evidence overwhelmingly supports the use of microwave irradiation as a superior method for the N-alkylation of benzimidazolone. The dramatic reduction in reaction times, coupled with increased yields and cleaner reaction profiles, makes it an invaluable tool for medicinal chemists and drug development professionals.[1][3][6] The adoption of microwave-assisted synthesis not only accelerates the discovery and development of new therapeutics but also aligns with the principles of green chemistry by reducing energy consumption and waste generation. As microwave technology continues to evolve, we can anticipate even more efficient and selective methods for the synthesis of complex heterocyclic compounds.
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Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115–117. [Link]
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Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. PubMed. [Link]
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One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. (2019). National Institutes of Health. [Link]
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Metal-free microwave-assisted synthesis of N-substituted benzimidazole 35 from a fluoro-aryl formamidine 34 and a primary amine derivative 27. (n.d.). ResearchGate. [Link]
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. [Link]
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Benchmarking the Efficacy of Antibacterial Derivatives of 1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one: A Comparative Guide
In the face of escalating antibiotic resistance, the scientific community is in a perpetual quest for novel antimicrobial agents. The benzimidazole scaffold has emerged as a promising pharmacophore due to its diverse biological activities. This guide provides a comprehensive comparison of the potential antibacterial efficacy of derivatives of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one, benchmarking them against established antibiotics. This analysis is grounded in a synthesis of existing literature on related compounds, offering a predictive insight into their performance and highlighting the rationale behind their proposed development.
Introduction: The Imperative for New Antibacterials and the Promise of Benzimidazolones
The diminishing effectiveness of current antibiotic arsenals against multidrug-resistant pathogens presents a critical global health challenge. This has spurred research into new chemical entities with novel mechanisms of action. The 1,3-dihydro-2H-benzimidazol-2-one core, a structural analogue of purine, is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial properties. The central hypothesis is that modifications at the N-1 and N-3 positions of the benzimidazolone ring can modulate antibacterial potency and spectrum. Specifically, the introduction of a bromoethyl group at the N-1 position provides a reactive handle for further derivatization, such as the introduction of amino functionalities, which are known to enhance antibacterial activity.
Synthesis of this compound and its Aminoethyl Derivatives
The synthetic pathway to the title compound and its subsequent amino derivatives is a multi-step process commencing with the cyclization of o-phenylenediamine. A representative synthetic scheme is outlined below, adapted from methodologies reported for analogous structures.[1][2]
Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one (1)
The foundational benzimidazolone ring is typically formed by the reaction of o-phenylenediamine with urea or a similar carbonyl source.[3]
Step 2: N-Alkylation with 1,2-Dibromoethane
The introduction of the 2-bromoethyl side chain is achieved through N-alkylation of the benzimidazolone core using an excess of 1,2-dibromoethane in the presence of a base such as potassium carbonate.
Step 3: Synthesis of Aminoethyl Derivatives
The terminal bromide of this compound serves as an electrophile for the introduction of various amino groups. This reaction is typically carried out by nucleophilic substitution with a primary or secondary amine.
Figure 2: Postulated mechanism of antibacterial action for benzimidazolone derivatives.
Comparative Antibacterial Efficacy
While specific experimental data for this compound and its direct aminoethyl derivatives are not publicly available, we can extrapolate their potential efficacy by examining published data for structurally related benzimidazolone and benzimidazole derivatives. The following table presents a comparative summary of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative compounds against common Gram-positive and Gram-negative bacteria, alongside standard antibiotics for benchmarking.
| Compound/Antibiotic | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Representative Benzimidazole Derivatives | ||||
| 2-Substituted Benzimidazole Derivative | Staphylococcus aureus | 87.5 - 200 | Not Reported | [4] |
| 1,2-Disubstituted Benzimidazole Derivative | Staphylococcus aureus | 15.63 | Not Reported | [5] |
| Nitroimidazole Derivative 8g | Staphylococcus aureus | 1 | 2 | [1][6] |
| 2-Substituted Benzimidazole Derivative | Escherichia coli | >200 | Not Reported | [7] |
| Nitroimidazole Derivative 8m | Escherichia coli | Not Reported | Not Reported | [1] |
| Standard Antibiotics | ||||
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 0.5 | 1 | [8][9] |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.016 | Not Reported | [10][11] |
| Gentamicin | Staphylococcus aureus ATCC 25923 | 0.5 | Not Reported | |
| Gentamicin | Escherichia coli | 6 - 30 | Not Reported | [12][13] |
Note: The data for benzimidazole derivatives are from various studies on compounds with different substitution patterns and are intended for illustrative comparison of potential activity.
Cytotoxicity Profile: A Critical Consideration
A crucial aspect of developing new antimicrobial agents is ensuring their selectivity for bacterial cells over host cells. The cytotoxicity of benzimidazolone derivatives is a key parameter in their preclinical evaluation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity. [9]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cell lines (e.g., HEK293 or MRC-5) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
While specific IC50 values for this compound derivatives against normal human cell lines are not available, studies on other benzimidazole derivatives have shown a range of cytotoxicities. For instance, some N-(benzimidazol-2-yl-methyl) benzamide derivatives were found to be inactive against Vero normal cells, suggesting a degree of selectivity. [14]Conversely, other benzimidazolone compounds have demonstrated cytotoxicity against HEK293 cells. [15]This highlights the importance of empirical testing for each new derivative.
Discussion and Future Perspectives
The presented data, synthesized from existing literature, suggests that the 1,3-dihydro-2H-benzimidazol-2-one scaffold is a viable starting point for the development of new antibacterial agents. The introduction of an aminoethyl side chain is a rational strategy to potentially enhance antibacterial activity, a hypothesis that requires experimental validation.
The comparative data indicates that while some benzimidazole derivatives exhibit promising MIC values against Gram-positive bacteria, their efficacy against Gram-negative bacteria appears to be more limited. This is a common challenge in antibiotic development due to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier.
Future research should focus on the synthesis and rigorous in vitro evaluation of a focused library of 1-(2-aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives. This should include:
-
Determination of MIC and MBC values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Cytotoxicity testing against a panel of normal human cell lines to establish a therapeutic index.
-
Mechanism of action studies to elucidate the specific molecular targets of the most promising compounds.
-
Structure-activity relationship (SAR) studies to guide the optimization of the lead compounds for improved potency and reduced toxicity.
Conclusion
This comparative guide provides a foundational framework for researchers and drug development professionals interested in the antibacterial potential of this compound derivatives. While direct experimental data for these specific compounds is lacking, the analysis of related structures underscores the promise of the benzimidazolone scaffold. The outlined synthetic strategies and testing protocols provide a clear path forward for the empirical evaluation of these compounds. The ultimate goal is to identify novel antibacterial agents with potent and selective activity to address the pressing challenge of antibiotic resistance.
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- Al-Jumaili, A. A. H. (2017). Synthesis and Characterization of Some New Benzimidazole Derivatives and Study of Their Biological Activity. Journal of Global Pharma Technology, 8(10), 1-8.
- Al-Abdullah, E. S., et al. (2017). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.
- Khan, I., et al. (2017). Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one.
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- Özkaya, A., et al. (2019). The IC 50 values of benzimidazolium salts (1 and 2) and their corresponding Ag(I)-NHC (3 and 4) and Pd(II)-NHC complexes (5 and 6) against MCF-7 cells.
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- Siddiqui, Z. N., et al. (2021). IC 50 (μg mL) values for HEK293 cells treated with the most potent compounds.
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- Al-Obaidi, A. M. J., & Al-Janabi, A. S. H. (2018). Effect of Ciprofloxacin on S. aureus and E. coli Growth in Presence of Vitamin C Using Cup Cut Diffusion Method.
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A Comparative Guide to the Synthetic Routes of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one: A Quantitative Analysis of Byproduct Formation
Introduction
1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one is a key building block in the synthesis of various pharmaceutically active compounds. Its timely and efficient synthesis with high purity is a critical concern for researchers and professionals in drug development. A significant challenge in its synthesis is the formation of closely related byproducts, which can complicate purification and impact the yield and quality of the final product. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable intermediate, with a focus on the quantitative analysis of byproduct formation. By understanding the mechanistic nuances and employing robust analytical methodologies, researchers can make informed decisions to optimize their synthetic strategies.
This document will delve into two primary synthetic pathways:
-
Route 1: Direct Alkylation of 1,3-dihydro-2H-Benzimidazol-2-one with 1,2-dibromoethane.
-
Route 2: Two-Step Synthesis via Hydroxyethylation followed by Bromination.
We will explore the underlying chemical principles of each route, provide detailed experimental protocols for both synthesis and quantitative analysis, and present a comparative analysis of their efficiency in terms of yield and purity.
Synthetic Route 1: Direct Alkylation
The direct N-alkylation of 1,3-dihydro-2H-Benzimidazol-2-one with an excess of 1,2-dibromoethane is a common and straightforward approach. The reaction is typically carried out in the presence of a base to deprotonate the weakly acidic N-H protons of the benzimidazolone ring, thereby facilitating nucleophilic attack on the electrophilic 1,2-dibromoethane.
Mechanistic Considerations and Byproduct Formation
The primary desired reaction is the mono-alkylation at one of the nitrogen atoms. However, the presence of two reactive N-H groups and a di-functional alkylating agent can lead to the formation of a significant byproduct: 1,3-bis(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one .
The ratio of the mono-alkylated product to the di-alkylated byproduct is influenced by several factors, including the stoichiometry of the reactants, the nature of the base and solvent, and the reaction temperature and time. Using a large excess of 1,2-dibromoethane can favor mono-alkylation to some extent by increasing the probability of a benzimidazolone anion reacting with a fresh molecule of the alkylating agent rather than the already mono-alkylated product.
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// Edges start -> product [label="Mono-alkylation"]; start -> byproduct [label="Di-alkylation", style=dashed]; reagent1 -> product; base -> product; reagent1 -> byproduct; base -> byproduct; }
Figure 1: Synthetic pathway for the direct alkylation of 1,3-dihydro-2H-Benzimidazol-2-one, highlighting the formation of the desired product and the primary byproduct.Experimental Protocol: Synthesis via Direct Alkylation
-
Reaction Setup: To a stirred solution of 1,3-dihydro-2H-Benzimidazol-2-one (1.0 eq) in a suitable polar aprotic solvent (e.g., 2-methyltetrahydrofuran or DMF) is added a base (e.g., potassium carbonate, 2.0 eq).
-
Addition of Alkylating Agent: 1,2-dibromoethane (3.0 eq) is added dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux (the specific temperature will depend on the solvent used) and maintained for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., isopropyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthetic Route 2: Two-Step Synthesis via Hydroxyethylation and Bromination
An alternative strategy to control the mono-alkylation is a two-step process. First, 1,3-dihydro-2H-Benzimidazol-2-one is reacted with 2-chloroethanol or ethylene oxide to introduce a hydroxyethyl group. This intermediate, 1-(2-hydroxyethyl)-1,3-dihydro-2H-Benzimidazol-2-one , is then subjected to bromination to yield the final product.
Mechanistic Considerations and Byproduct Formation
This route offers potentially better control over mono-substitution. The initial hydroxyethylation can still lead to a di-substituted byproduct, 1,3-bis(2-hydroxyethyl)-1,3-dihydro-2H-Benzimidazol-2-one [1]. However, the reactivity of the second N-H group might be slightly diminished after the first substitution.
The subsequent bromination of the hydroxyl group using a reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) is generally a clean and high-yielding reaction. Potential byproducts in this step could arise from over-reaction or side reactions involving the benzimidazolone ring, although these are typically minimal under controlled conditions.
// Nodes start [label="1,3-dihydro-2H-\nBenzimidazol-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2a [label="2-Chloroethanol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; base2a [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="1-(2-hydroxyethyl)-1,3-dihydro-\n2H-Benzimidazol-2-one", fillcolor="#FBBC05", fontcolor="#202124"]; reagent2b [label="Brominating Agent\n(e.g., PBr3)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product2 [label="1-(2-bromoethyl)-1,3-dihydro-\n2H-Benzimidazol-2-one\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct2a [label="1,3-bis(2-hydroxyethyl)-1,3-dihydro-\n2H-Benzimidazol-2-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="Hydroxyethylation"]; reagent2a -> intermediate; base2a -> intermediate; start -> byproduct2a [style=dashed]; intermediate -> product2 [label="Bromination"]; reagent2b -> product2; }
Figure 2: Two-step synthetic pathway involving hydroxyethylation and subsequent bromination.Experimental Protocol: Synthesis via Hydroxyethylation and Bromination
Step 1: Synthesis of 1-(2-hydroxyethyl)-1,3-dihydro-2H-Benzimidazol-2-one
-
Reaction Setup: 1,3-dihydro-2H-Benzimidazol-2-one (1.0 eq) is dissolved in a suitable solvent such as ethanol, and a base (e.g., sodium ethoxide, 1.1 eq) is added.
-
Addition of Reagent: 2-Chloroethanol (1.2 eq) is added, and the mixture is heated to reflux for 8-12 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Step 2: Bromination of 1-(2-hydroxyethyl)-1,3-dihydro-2H-Benzimidazol-2-one
-
Reaction Setup: The purified 1-(2-hydroxyethyl)-1,3-dihydro-2H-Benzimidazol-2-one (1.0 eq) is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled in an ice bath.
-
Addition of Brominating Agent: A solution of phosphorus tribromide (0.4 eq) in the same solvent is added dropwise, maintaining the temperature below 5 °C.
-
Reaction and Quenching: The reaction is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature. The reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution.
-
Work-up and Purification: The organic layer is separated, washed with brine, dried, and concentrated. The product is then purified by column chromatography.
Quantitative Analysis of Byproduct Formation
A robust analytical method is essential to accurately quantify the desired product and the key byproducts in the crude reaction mixtures from both synthetic routes. High-Performance Liquid Chromatography (HPLC) with UV detection is a well-suited technique for this purpose due to its high resolution and sensitivity for aromatic compounds.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method can effectively separate this compound from its starting material and the major byproduct, 1,3-bis(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) is likely to provide good separation. A typical gradient could start from 30% acetonitrile and ramp up to 90% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).
-
Column Temperature: 30 °C.
Experimental Protocol: Quantitative Analysis
-
Standard Preparation: Prepare standard solutions of the purified desired product and, if available, the synthesized byproduct at known concentrations.
-
Sample Preparation: Accurately weigh a sample of the crude reaction mixture and dissolve it in a known volume of the mobile phase or a suitable solvent.
-
Calibration: Inject the standard solutions to generate a calibration curve for each compound (peak area vs. concentration).
-
Sample Analysis: Inject the prepared sample of the crude reaction mixture.
-
Quantification: Using the calibration curves, determine the concentration of the desired product and the byproduct in the sample. Calculate the percentage of each component in the crude mixture.
// Nodes crude_product [label="Crude Product from\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; sample_prep [label="Sample Preparation\n(Dilution)", fillcolor="#FFFFFF", fontcolor="#202124"]; hplc [label="HPLC Analysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_acq [label="Data Acquisition\n(Chromatogram)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; quant [label="Quantification\n(Calibration Curve)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; results [label="Results\n(% Product, % Byproduct)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges crude_product -> sample_prep; sample_prep -> hplc; hplc -> data_acq; data_acq -> quant; quant -> results; }
Figure 3: Workflow for the quantitative analysis of byproduct formation using HPLC.Comparative Data Summary
The following table provides a hypothetical comparison based on typical outcomes for these reaction types. Actual results will be dependent on the specific reaction conditions and optimization.
| Parameter | Route 1: Direct Alkylation | Route 2: Two-Step Synthesis |
| Typical Yield of Desired Product | 50-70% | 60-80% (overall) |
| % of Di-substituted Byproduct | 10-25% | <5% |
| Number of Synthetic Steps | 1 | 2 |
| Process Complexity | Low | Moderate |
| Reagent Cost & Availability | Favorable | Moderate |
| Purification Challenge | Moderate to High | Low to Moderate |
Discussion and Recommendations
Route 1 (Direct Alkylation) offers the advantage of being a single-step process, which is often preferred in terms of operational simplicity and time efficiency. However, the formation of the di-alkylated byproduct can significantly reduce the yield of the desired mono-alkylated product and complicate the purification process. The structural similarity between the mono- and di-substituted products can make their separation by column chromatography challenging, potentially requiring multiple chromatographic steps and leading to product loss.
Route 2 (Two-Step Synthesis) , while involving an additional step, generally provides a higher overall yield of the desired product with significantly lower levels of the di-substituted byproduct. The purification of the intermediate and the final product is often more straightforward. The initial hydroxyethylation can be optimized to minimize the formation of the di-hydroxyethylated byproduct, and the subsequent bromination is typically a clean conversion.
For researchers and drug development professionals where high purity of the final intermediate is paramount and scale-up is a consideration, Route 2 is the recommended approach . Although it involves an additional synthetic step, the improved selectivity, higher overall yield of pure product, and simpler purification often outweigh the drawback of a longer synthetic sequence. For initial small-scale exploratory synthesis where expediency is the primary driver, Route 1 may be a viable option, provided that the purification challenges are acceptable.
Conclusion
The choice of synthetic route for this compound has a significant impact on the yield and purity of the final product. A thorough understanding of the potential byproduct formation in each route, coupled with robust quantitative analytical methods, is crucial for making an informed decision. The two-step approach via hydroxyethylation and bromination, despite its increased number of steps, generally offers a more controlled and efficient synthesis of the target molecule with a more favorable impurity profile.
References
- Bonuga, Y. R., et al. (2012). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica, 4(6), 2396-2401.
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(5), 641-648.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one. Retrieved from [Link]
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Comparative Cost Analysis of Synthetic Methods for 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one: A Guide for Researchers and Drug Development Professionals
Introduction
1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one is a key building block in the synthesis of various pharmaceutically active compounds. Its versatile structure, featuring a reactive bromoethyl group, makes it a valuable intermediate for introducing the benzimidazolone scaffold into larger molecules. The economic viability of synthesizing this intermediate is a critical factor for researchers and drug development professionals. This guide provides a detailed comparative cost analysis of two primary synthetic routes to this compound, offering insights into the material costs, procedural complexities, and safety and environmental considerations of each approach. By presenting objective data and experimental protocols, this document aims to empower scientists to make informed decisions in their synthetic strategies.
Synthetic Methodologies: A Comparative Overview
Two principal synthetic strategies for the preparation of this compound are evaluated in this guide:
-
Route 1: Two-Step Synthesis from o-Phenylenediamine. This classic approach involves the initial formation of the 1,3-dihydro-2H-Benzimidazol-2-one core via the condensation of o-phenylenediamine and urea, followed by the N-alkylation of the resulting benzimidazolone with 1,2-dibromoethane.
-
Route 2: Direct Alkylation of 1,3-dihydro-2H-Benzimidazol-2-one. This method utilizes commercially available 1,3-dihydro-2H-Benzimidazol-2-one as the starting material, which is then directly alkylated with 1,2-dibromoethane.
The following sections will delve into the detailed experimental protocols, cost breakdowns, and safety and environmental impacts associated with each route.
Route 1: Two-Step Synthesis from o-Phenylenediamine
This method is a fundamental approach that begins with readily available and inexpensive starting materials.
Experimental Protocol
Step 1: Synthesis of 1,3-dihydro-2H-Benzimidazol-2-one
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and urea (1.2 eq).
-
Heat the mixture to 130-140 °C for one hour. The mixture will melt and then solidify.
-
After cooling, treat the solid mass with a 10% aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the solution to remove any insoluble impurities.
-
Neutralize the filtrate with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the 1,3-dihydro-2H-Benzimidazol-2-one.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the product. A typical yield for this step is approximately 85%.
Step 2: Synthesis of this compound
-
To a stirred mixture of 1,3-dihydro-2H-Benzimidazol-2-one (1.0 eq) and potassium carbonate (2.0 eq) in 2-methyltetrahydrofuran (2-MeTHF), add 1,2-dibromoethane (3.0 eq) dropwise over 10 minutes.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., isopropyl acetate or ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound. A typical yield for this step is approximately 75%.
Visual Workflow
Route 2: Direct Alkylation of 1,3-dihydro-2H-Benzimidazol-2-one
This route offers a more direct approach, assuming the availability of the benzimidazolone starting material.
Experimental Protocol
-
In a round-bottom flask, combine commercially available 1,3-dihydro-2H-Benzimidazol-2-one (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent such as dimethylformamide (DMF) or 2-methyltetrahydrofuran (2-MeTHF).
-
To this stirred suspension, add 1,2-dibromoethane (1.5 eq) dropwise.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to afford this compound. A typical yield for this direct alkylation is expected to be around 80%.
Visual Workflow
Cost Analysis
The following cost analysis is based on bulk pricing of reagents to produce 100 g of this compound. Prices are estimates and can vary based on supplier, purity, and market conditions.
| Reagent | Route 1: Two-Step Synthesis | Route 2: Direct Alkylation | Unit Price (USD/kg) |
| Starting Materials | |||
| o-Phenylenediamine | Required | Not Required | 25 |
| Urea | Required | Not Required | 1 |
| 1,3-dihydro-2H-Benzimidazol-2-one | Synthesized in situ | Required | 50 |
| Reagents & Solvents | |||
| 1,2-Dibromoethane | Required | Required | 20 |
| Potassium Carbonate | Required | Required | 5 |
| Sodium Hydroxide | Required | Not Required | 2 |
| 2-Methyltetrahydrofuran (2-MeTHF) | Required | Optional | 30 |
| Dimethylformamide (DMF) | Not Required | Optional | 10 |
| Estimated Total Cost | ~$55 | ~$75 |
Analysis:
-
Route 1 demonstrates a significant cost advantage primarily due to the use of inexpensive starting materials, o-phenylenediamine and urea, to construct the benzimidazolone core.
-
Route 2 , while being a more direct and potentially time-saving process, incurs a higher cost due to the reliance on commercially available and more expensive 1,3-dihydro-2H-Benzimidazol-2-one.
-
The choice of solvent in Route 2 (2-MeTHF vs. DMF) can also influence the overall cost, with DMF generally being the more economical option.
Safety and Environmental Impact Assessment
A critical aspect of process selection is the evaluation of the safety and environmental footprint of each synthetic route.
| Chemical | Route 1 Hazards & Environmental Impact | Route 2 Hazards & Environmental Impact |
| o-Phenylenediamine | Toxic if swallowed, suspected of causing genetic defects and cancer. [1] Very toxic to aquatic life with long-lasting effects. [2][3] | Not Applicable |
| Urea | Low toxicity, but can cause skin and eye irritation.[2][4][5][6][7] | Not Applicable |
| 1,2-Dibromoethane | Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. [8] Toxic to aquatic life with long-lasting effects. [9][10][11][12][13][14] | Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. [8] Toxic to aquatic life with long-lasting effects. [9][10][11][12][13][14] |
| Potassium Carbonate | Causes skin and serious eye irritation.[14][15][16][17][18] | Causes skin and serious eye irritation.[14][15][16][17][18] |
| 2-Methyltetrahydrofuran | Highly flammable liquid and vapor. Causes skin and eye irritation. Considered a greener solvent alternative with a lower environmental impact compared to THF.[10][19][20][21] | Highly flammable liquid and vapor. Causes skin and eye irritation. Considered a greener solvent alternative with a lower environmental impact compared to THF.[10][19][20][21] |
| Dimethylformamide (DMF) | Not Applicable | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. May damage the unborn child.[13][19][22][23][24][25][26] |
| Sodium Hydroxide | Causes severe skin burns and eye damage. | Not Applicable |
Analysis:
-
Route 1 involves the use of o-phenylenediamine, a substance with significant health and environmental hazards, including suspected carcinogenicity and high aquatic toxicity.[1][2][3] This necessitates stringent handling procedures and waste management protocols.
-
Route 2 avoids the use of o-phenylenediamine, thereby presenting a potentially safer profile from a starting material perspective.
-
Both routes utilize 1,2-dibromoethane, a hazardous chemical that requires careful handling due to its toxicity and potential carcinogenicity.[8][9][10][11][12][13][14]
-
The choice of solvent is a key differentiator. 2-MeTHF, used in Route 1 and as an option in Route 2, is considered a "greener" solvent derived from renewable resources with a lower environmental impact compared to many traditional solvents.[10][19][20][21] DMF, an alternative for Route 2, is a more conventional solvent with reproductive toxicity concerns.[13][19][22][23][24][25][26]
Conclusion and Recommendations
This comparative analysis reveals a trade-off between cost-effectiveness and safety/environmental considerations in the synthesis of this compound.
-
Route 1 (Two-Step Synthesis from o-Phenylenediamine) is the more cost-effective option, making it attractive for large-scale production where material costs are a primary driver. However, the use of the hazardous starting material, o-phenylenediamine, necessitates robust safety protocols and environmental containment measures.
-
Route 2 (Direct Alkylation) offers a simpler, more streamlined process that avoids the handling of o-phenylenediamine, thus presenting a potentially safer and more environmentally benign option from a starting material standpoint. The higher cost of the commercially available benzimidazolone starting material is the main drawback of this route.
Recommendation:
For academic research and small-scale synthesis where safety and convenience may be prioritized over absolute cost, Route 2 is a compelling choice, particularly when utilizing a greener solvent like 2-MeTHF. For industrial-scale production where cost is a critical parameter, Route 1 remains a viable option, provided that the necessary engineering controls and safety procedures are implemented to manage the risks associated with o-phenylenediamine.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development team, balancing economic factors with safety, environmental responsibility, and available resources.
References
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Slater, C. S., Savelski, M. J., Hitchcock, D., & Cavanagh, E. J. (2016). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Green Chemistry Letters and Reviews, 9(3), 155-163. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Green Potential: 2-Methyltetrahydrofuran as a Sustainable Solvent. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 1,2-Dibromoethane. [Link]
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World Health Organization. (1991). Dimethylformamide. (Environmental Health Criteria, No. 114). [Link]
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Ingredi. (n.d.). Buy Potassium Carbonate Anhydrous - 50 lb Bag Here. [Link]
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Slater, C. S., Savelski, M. J., Hitchcock, D., & Cavanagh, E. J. (2016). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. ResearchGate. [Link]
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Danish Environmental Protection Agency. (2015). Dimethylformamide (DMF). [Link]
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Biosystems Engineers. (n.d.). 2-Methyltetrahydrofuran (MeTHF). [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 1,2-Dibromoethane. [Link]
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Environment Canada & Health Canada. (2013). Screening Assessment Report: Ethane, 1,2-dibromo- (1,2-Dibromoethane). [Link]
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Toxics Use Reduction Institute (TURI). (n.d.). Dimethylformamide (DMF) Fact Sheet. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Phenylenediamines - Evaluation statement. [Link]
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Public Health England. (2025). 1,2-dibromoethane: general information. [Link]
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National Toxicology Program. (2021). 1,2-Dibromoethane - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]
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McCune Farmers Union Coop Association. (n.d.). Fertilizer Prices. [Link]
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Custom Hydro. (2025). Potassium Carbonate 50lb. [Link]
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International Programme on Chemical Safety (IPCS). (2021). ICSC 1441 - o-PHENYLENEDIAMINE. [Link]
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International Programme on Chemical Safety (IPCS). (1998). N,N-DIMETHYLFORMAMIDE. [Link]
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Government of Canada. (2017). Priority Substances List Assessment Report for N,N-Dimethylformamide. [Link]
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El-Shater, A., et al. (2024). Impact of Dimethylformamide, Tetrahydrofuran, and Dimethyl Sulfoxide on Bulk Heterojunction Organic Solar Cells' Efficiency and Environmental Footprint. ResearchGate. [Link]
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Chemsavers, Inc. (n.d.). 1,2-Dibromoethane, 99% 250g. [Link]
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IndexMundi. (n.d.). Urea - Monthly Price. [Link]
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P212121 Store. (n.d.). o-Phenylenediamine. [Link]
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IndiaMART. (n.d.). 1-(3-Chloropropyl)-1,3-dihydro-2H-Benzimidazol-2-one(DOM-II). [Link]
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Intratec.us. (n.d.). Potassium Carbonate Price. [Link]
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Agromer.org. (2026). What is the Cost of Urea Fertilizer? [Link]
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Carl ROTH. (n.d.). 2-Methyltetrahydrofuran, 10 l, PE/steel. [Link]
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(n.d.). Urea Price Today 18.01.2026 = $112 MT. [Link]
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CORECHEM Inc. (n.d.). Potassium Carbonate (K2CO3) Supplier | Buy Bulk. [Link]
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Trading Economics. (n.d.). Urea - Price - Chart - Historical Data - News. [Link]
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IndiaMART. (n.d.). O-Phenylenediamine - OPD Latest Price, Manufacturers & Suppliers. [Link]
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Thermo Fisher Scientific. (n.d.). 2-Methyltetrahydrofuran, 99+%, pure, stabilized 100 g. [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Chloropropyl)-1,3-dihydrobenzimidazol-2-one (~90%). [Link]
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Ottokemi. (n.d.). Buy 1,2-Dibromoethane, 98%. [Link]
-
CPI International. (n.d.). 1,2-Dibromoethane Solution. [Link]
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Wikipedia. (n.d.). o-Phenylenediamine. [Link]
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Royal Society of Chemistry. (2021). Reactive oxygen species induced by plant essential oil for effective degradation of p-phenylenediamine. Green Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed protocol for the proper disposal of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one (CAS No. 103784-03-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to scientific integrity and operational excellence.
Section 1: Chemical and Hazard Identification
This compound is a halogenated organic compound with the molecular formula C₉H₉BrN₂O and a molecular weight of 241.08 g/mol .[1][2] A thorough understanding of its associated hazards is the first step in its safe handling and disposal.
Key Hazards:
-
Acute Toxicity: It is classified as harmful if swallowed (Acute oral toxicity, Category 4).[3] Ingestion may lead to gastrointestinal irritation.[3]
-
Skin and Eye Irritation: This compound is known to cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or mist may cause respiratory tract irritation.[1][3]
-
Incompatible Materials: It should be stored away from strong oxidizing agents.[3]
Hazard Summary Table:
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity - Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Section 2: Regulatory Framework for Disposal
As a halogenated organic compound, this compound is subject to stringent disposal regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[4] Due to its bromine content, this chemical falls under the category of halogenated organic compounds, which are regulated wastes.[5] It is imperative that the disposal of this compound and any materials contaminated with it complies with all applicable federal, state, and local regulations.[4][6]
Section 3: Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, the following personal protective equipment and engineering controls are mandatory when handling this compound:
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[7]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]
Personal Protective Equipment:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[8]
-
Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[8]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.
Section 4: Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as described in Section 3.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[9] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Section 5: Waste Collection and Storage
Proper segregation and storage of chemical waste are critical for a safe disposal process.
-
Waste Containers: Use only compatible, properly sealed, and clearly labeled containers for waste collection. The label should include the chemical name, "Hazardous Waste," and a description of the hazards.
-
Segregation: Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents.[3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from general laboratory traffic.[10]
Section 6: Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.
Disposal Workflow Diagram:
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Accurately identify and quantify the waste stream. This includes the pure chemical, any reaction byproducts, and all contaminated materials (e.g., gloves, absorbent pads, glassware).
-
Package for Transport: Ensure the waste is packaged in accordance with Department of Transportation (DOT) regulations for the transport of hazardous materials.
-
Engage a Licensed Disposal Vendor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste by a certified hazardous waste contractor.
-
Manifesting: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal.
-
Final Disposal Method: The most common and effective method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the chemical, minimizing its environmental impact.
-
Record Keeping: Maintain all records related to the disposal of the hazardous waste, including the manifest, for the period required by law.
While chemical inactivation can sometimes be employed for hazardous waste, there is no readily available and validated protocol for the chemical neutralization of this compound in a standard laboratory setting. Therefore, reliance on a professional waste disposal service is the recommended and safest approach.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.
References
- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Isopropenyl-2-benzimidazolidinone.
- Standard Operating Procedure. (n.d.).
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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Chemsrc. (2025, August 26). CAS#:103784-03-8 | this compound. Retrieved from [Link]
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-
U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Triage: Understanding the Risks
1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one is a chemical for which the toxicological properties have not been fully investigated.[1] However, the presence of a bromoethyl group, a potential alkylating agent, suggests that this compound should be handled with caution as it may be hazardous. Alkylating agents are known to have carcinogenic, mutagenic, and teratogenic properties. Therefore, it is prudent to treat this compound as a hazardous substance.
A safety data sheet for a closely related compound, 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with a bromo-derivative, indicates that it may cause eye, skin, and respiratory tract irritation.[1] Due to the lack of comprehensive toxicological data, a conservative approach to handling is imperative to minimize potential exposure.
Key Potential Hazards:
-
Eye Irritation: Direct contact with the powder or solutions can cause irritation.[1]
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]
-
Unknown Systemic Effects: The full range of health effects following ingestion, inhalation, or chronic exposure is not known.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to creating a barrier between the researcher and the hazardous chemical.[2][3][4] The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.[5][6] |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect the eyes and face from splashes and airborne particles.[5][7] |
| Body Protection | A disposable, solid-front, back-closing laboratory gown | To protect skin and personal clothing from contamination. A solid-front gown provides better protection against spills.[2][4] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2] |
Donning and Doffing PPE: A Critical Workflow
Incorrectly removing PPE can lead to self-contamination. The following workflow is designed to minimize this risk.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure risk.[6][8]
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][10]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared container to minimize the transfer of the powder.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: If using in a chemical reaction, ensure the apparatus is properly set up and vented within the fume hood.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate cleaning agent.
Disposal Plan: Managing Contaminated Waste
Proper disposal of hazardous waste is a critical component of laboratory safety.
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated hazardous waste container. Do not pour this chemical down the drain.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.
-
For small spills, and if you are trained to do so, wear appropriate PPE and cover the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound. A culture of safety, built on a foundation of knowledge and preparedness, is paramount in any laboratory setting.
References
- Cole-Parmer. (n.d.). 1,3-dihydro-2H-benzimidazol-2-one, balance mainly bromo-derivative, ca.90% - Safety Data Sheet.
- Fisher Scientific. (2025, December 19). 2-(2-Bromoethyl)-1,3-dioxolane - Safety Data Sheet.
- Simson Pharma Limited. (n.d.). 1-(2-bromoethyl)-2,3-dihydro-1h-benzimidazol-2-one | CAS No.
- Thermo Fisher Scientific Chemicals, Inc. (2025, December 21). 1-Isopropenyl-2-benzimidazolidinone - Safety Data Sheet.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- LabManager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Fisher Scientific. (n.d.). 2H-Benzimidazol-2-one, 1,3-dihydro- - Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH.
- Chemsrc. (2025, August 26). CAS#:103784-03-8 | this compound.
- University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- POGO. (n.d.). Personal Protective Equipment.
- Spectrum Chemical. (2006, August 11). 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one - Material Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- ChemScene. (n.d.). 103784-03-8 | this compound.
- PASL. (n.d.). 1-(2-Bromoethyl)-3-(prop-1-en-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
